molecular formula C19H20ClNO4 B1532635 ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate

ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate

Cat. No.: B1532635
M. Wt: 361.8 g/mol
InChI Key: RMVRWHKAUBKLIN-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate is a useful research compound. Its molecular formula is C19H20ClNO4 and its molecular weight is 361.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-[[2-[2-(4-chlorophenoxy)phenyl]acetyl]-methylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4/c1-3-24-19(23)13-21(2)18(22)12-14-6-4-5-7-17(14)25-16-10-8-15(20)9-11-16/h4-11H,3,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVRWHKAUBKLIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)C(=O)CC1=CC=CC=C1OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to CAS Number 1035404-17-1: Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a comprehensive overview of the chemical compound with CAS number 1035404-17-1, identified as Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate. It is critical to note that while this document is structured to provide in-depth technical information, publicly available, peer-reviewed data on this specific molecule is exceedingly limited. Much of the experimental detail, particularly concerning biological activity and specific, validated protocols, is not available in the current scientific literature. Therefore, this guide synthesizes the available information from commercial suppliers and provides theoretically-derived protocols based on established principles of organic chemistry and analytical science for research purposes. All proposed experimental procedures require validation in a laboratory setting.

Compound Identification and Core Characteristics

The compound registered under CAS number 1035404-17-1 is chemically known as this compound. It is classified as a glycine derivative.[1]

Table 1: Core Compound Identifiers

IdentifierValue
CAS Number 1035404-17-1
IUPAC Name ethyl 2-[[2-[2-(4-chlorophenoxy)phenyl]acetyl]-methylamino]acetate
Molecular Formula C₁₉H₂₀ClNO₄
Molecular Weight 361.82 g/mol
Canonical SMILES CCOC(=O)CN(C)C(=O)CC1=CC=CC=C1OC2=CC=C(C=C2)Cl
InChI Key RMVRWHKAUBKLIN-UHFFFAOYSA-N

Physicochemical Properties

The known physicochemical properties of this compound are primarily derived from information provided by chemical suppliers. These properties are essential for handling, storage, and designing experimental conditions.

Table 2: Physicochemical Data

PropertyValueSource
Appearance Colorless to light yellow oil[2]
Solubility Soluble in DMSO (≥ 100 mg/mL)[1]
Storage Recommended storage as a pure form at -20°C for up to 3 years. In solvent, -80°C for up to 6 months.[1]

Context in Synthetic Chemistry: An Intermediate in Pharmaceutical R&D

While direct research on this compound is not readily found, its chemical structure suggests a role as an intermediate in the synthesis of more complex molecules. Notably, it has been cataloged as a downstream product of a compound used in the synthesis of Asenapine, an atypical antipsychotic medication.[3] This indicates its potential utility in the development of novel therapeutics.

Proposed Synthesis and Purification Workflow

No specific, peer-reviewed synthesis protocol for this compound is publicly available. However, based on its structure, a plausible synthetic route would involve the N-acylation of ethyl 2-(methylamino)acetate (sarcosine ethyl ester) with 2-(2-(4-chlorophenoxy)phenyl)acetic acid or its activated derivative.

Proposed Synthetic Protocol

This theoretical protocol is based on standard peptide coupling reactions.

Step 1: Activation of the Carboxylic Acid

  • Dissolve 2-(2-(4-chlorophenoxy)phenyl)acetic acid in a suitable anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent (e.g., 1.1 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) and 0.5 equivalents of N-hydroxysuccinimide (NHS), or 1.1 equivalents of hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) with 2 equivalents of a non-nucleophilic base like diisopropylethylamine (DIPEA)).

  • Stir the mixture at room temperature for 30-60 minutes to form the activated ester.

Step 2: N-acylation Reaction

  • In a separate flask, dissolve ethyl 2-(methylamino)acetate hydrochloride in the chosen anhydrous solvent and neutralize with an equivalent of a suitable base (e.g., triethylamine or DIPEA) to free the secondary amine.

  • Slowly add the solution of the activated carboxylic acid from Step 1 to the solution of the free amine.

  • Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Work-up and Purification

  • Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC was used).

  • Wash the filtrate with a mild acid (e.g., 1M HCl) to remove excess amine, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.

G cluster_synthesis Proposed Synthesis Workflow start 2-(2-(4-chlorophenoxy)phenyl)acetic acid + ethyl 2-(methylamino)acetate activation Carboxylic Acid Activation (e.g., DCC/NHS or HBTU/DIPEA) start->activation Step 1 coupling N-acylation Reaction activation->coupling Step 2 workup Aqueous Work-up (Acid/Base Washes) coupling->workup Step 3 purification Flash Column Chromatography workup->purification product Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl) -N-methylacetamido)acetate purification->product

Caption: Proposed synthetic workflow for this compound.

Proposed Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Would be used to confirm the presence of all proton environments in the molecule, including the ethyl ester protons, the N-methyl group, the methylene protons of the acetate and acetyl groups, and the aromatic protons.

  • ¹³C NMR: Would be used to identify all unique carbon atoms, including the carbonyls of the ester and amide, the aliphatic carbons, and the aromatic carbons.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for assessing the purity of the compound.

Table 3: Proposed HPLC Method Parameters

ParameterSuggested Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 362.1157.

G cluster_characterization Analytical Characterization Workflow product Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr Structural Elucidation hplc HPLC (Purity Assessment) product->hplc Purity Check ms Mass Spectrometry (Molecular Weight Confirmation) product->ms Identity Confirmation final_char Confirmed Structure and Purity nmr->final_char hplc->final_char ms->final_char G cluster_bioactivity Hypothetical Biological Screening Cascade compound Test Compound in_vitro In Vitro Target-Based Assays compound->in_vitro Primary Screening cell_based Cell-Based Functional Assays in_vitro->cell_based Hit Confirmation in_vivo In Vivo Animal Models cell_based->in_vivo Lead Generation lead Lead Candidate Identification in_vivo->lead

References

Spectroscopic analysis (NMR, IR, Mass Spec) of ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Spectroscopic Analysis of Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. The molecule this compound, a derivative of Glycine[1][2], presents a compelling case study in structural complexity, integrating multiple functional groups including an ethyl ester, a tertiary amide, a bi-aryl ether system, and a halogen substituent. Its molecular formula is C₁₉H₂₀ClNO₄ with a molecular weight of 361.82 g/mol [2][3]. The precise characterization of such molecules is not merely an academic exercise; it is a critical prerequisite for understanding its physicochemical properties, metabolic fate, and biological activity.

This technical guide provides a holistic spectroscopic characterization of this compound, leveraging the synergistic power of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As Senior Application Scientists, our approach transcends simple data reporting. We aim to provide a field-proven narrative that explains the causality behind the expected spectral features, grounding our predictions in fundamental principles and authoritative data. This document is designed to serve as a robust reference for researchers engaged in the synthesis and analysis of complex small molecules.

Molecular Structure: A Spectroscopic Roadmap

Before delving into individual techniques, a foundational understanding of the molecule's electronic and structural landscape is essential. The molecule's architecture dictates the unique spectroscopic signature we expect to observe. We can dissect the structure into distinct regions, each contributing characteristic signals.

Caption: Molecular structure highlighting key functional groups.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides the most detailed information about the hydrogen framework of a molecule. The predicted spectrum for this compound is complex, but each signal can be rationally assigned based on its chemical environment. Due to rotational hindrance (atropisomerism) that can occur in ortho-substituted bi-aryl systems and around the amide bond, some peaks may exhibit broadening or even appear as multiple distinct signals at lower temperatures. For this analysis, we will assume free rotation at room temperature.

Predicted ¹H NMR Data
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.4 - 6.8Multiplet (m)8HAr-H Protons on the two aromatic rings. The 4-chlorophenoxy group will show a pair of doublets (AA'BB' system), while the ortho-substituted ring will show a more complex multiplet.
~ 4.20Quartet (q)2H-O-CH₂ -CH₃Methylene protons of the ethyl ester, deshielded by the adjacent oxygen. Split into a quartet by the neighboring methyl group.[4][5]
~ 4.15Singlet (s)2H-N-CH₂ -C=OMethylene protons adjacent to the amide nitrogen and ester carbonyl. No adjacent protons result in a singlet.
~ 3.70Singlet (s)2HAr-CH₂ -C=OMethylene protons adjacent to the aromatic ring and the amide carbonyl. Appears as a singlet due to no adjacent protons.
~ 3.10 / 2.95Singlet (s)3H-N-CH₃ N-methyl protons. Due to restricted rotation around the amide C-N bond, this might appear as two distinct singlets or a single broadened singlet.
~ 1.25Triplet (t)3H-O-CH₂-CH₃ Methyl protons of the ethyl ester, shielded relative to the methylene. Split into a triplet by the adjacent methylene group.[4][5]
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound (typically a colorless to light yellow oil) in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1][2][3] Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).[6]

  • Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the solution height is adequate for the instrument's detector (~4-5 cm).

  • Instrumentation: The analysis should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal resolution, which is crucial for interpreting the complex aromatic region.

  • Data Acquisition:

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the peaks to determine the relative number of protons and analyze the splitting patterns (multiplicities) to deduce proton-proton coupling relationships.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. With proton decoupling, each unique carbon atom typically appears as a single sharp line, simplifying the spectrum considerably. The chemical shifts are highly sensitive to the local electronic environment.

Predicted ¹³C NMR Data
Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 170.5Ester C =OEster carbonyl carbons are typically found in this region.[7]
~ 169.0Amide C =OAmide carbonyls are slightly upfield from ester carbonyls due to resonance with the nitrogen lone pair.[8]
~ 158 - 115Aromatic C A complex set of signals for the 12 aromatic carbons. Carbons bonded to oxygen (C-O) and chlorine (C-Cl) will have distinct, predictable shifts.
~ 61.5-O-CH₂ -CH₃Ethyl ester methylene carbon, deshielded by the adjacent oxygen.[9]
~ 50.0-N-CH₂ -C=OMethylene carbon between the nitrogen and ester carbonyl.
~ 38.0Ar-CH₂ -C=OMethylene carbon adjacent to the aromatic ring.
~ 36.5-N-CH₃ N-methyl carbon.
~ 14.2-O-CH₂-CH₃ Ethyl ester methyl carbon, a shielded sp³ carbon.[9]
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is inherently less sensitive, so a slightly more concentrated sample (15-25 mg) may be beneficial.

  • Instrumentation: Use the same high-field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard proton-decoupled ¹³C spectrum.

    • Set a wider spectral width (e.g., 0-220 ppm) to ensure all carbon signals, especially the carbonyls, are observed.

    • A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

    • (Optional but Recommended) Perform a Distortionless Enhancement by Polarization Transfer (DEPT) experiment (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ carbons, which greatly aids in peak assignment.[7]

  • Data Analysis: Assign each peak to a specific carbon atom in the molecule based on its chemical shift and information from DEPT spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum arises from the vibrations of chemical bonds, and specific bonds absorb infrared radiation at characteristic frequencies.

Predicted IR Absorption Data
Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3100-3000MediumAromatic C-H StretchCharacteristic of sp² C-H bonds in the phenyl rings.[10]
~2980-2850MediumAliphatic C-H StretchCharacteristic of sp³ C-H bonds in the methyl and methylene groups.[11]
~1745 Strong Ester C=O Stretch A very strong and sharp absorption, typical for saturated esters.[4][12]
~1670 Strong Tertiary Amide C=O Stretch A second, distinct, and strong carbonyl absorption at a lower frequency than the ester, which is a key diagnostic feature for tertiary amides.[12][13]
~1600, ~1480Medium-StrongAromatic C=C StretchSkeletal vibrations of the aromatic rings.[10]
~1240StrongEster C-O StretchAsymmetric stretching of the C-O-C bond in the ester group.
~1180StrongAryl Ether C-O StretchAsymmetric stretching of the Ar-O-C bond.
~830StrongC-H Out-of-plane bendBending associated with the 1,4-disubstituted (para) aromatic ring.
~750StrongC-Cl StretchCharacteristic absorption for an aryl chloride in the fingerprint region.
Experimental Protocol: IR Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice for its speed and sensitivity.[6]

  • Sample Preparation (Neat Liquid Film):

    • As the compound is an oil, the simplest method is to prepare a thin film.[2][3]

    • Place one or two drops of the neat sample onto the surface of one IR-transparent salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top and gently press to create a uniform thin film.

  • Data Acquisition:

    • Record a background spectrum of the empty spectrometer to subtract atmospheric H₂O and CO₂ signals.

    • Place the prepared salt plate assembly into the sample holder in the spectrometer's beam path.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

  • Data Analysis: The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹). Identify the key absorption bands and assign them to the corresponding functional groups. The presence of two distinct, strong carbonyl peaks is the most critical diagnostic observation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and crucial information about its structure through the analysis of its fragmentation pattern upon ionization.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺˙): The calculated exact mass is 361.1081 Da.[3] In a low-resolution mass spectrum, this will appear at an m/z of 361.

  • Isotopic Pattern: Due to the presence of one chlorine atom, a characteristic isotopic pattern will be observed. There will be a peak at M+2 (m/z 363) with an intensity approximately one-third that of the molecular ion peak (m/z 361), corresponding to the natural abundance of the ³⁷Cl isotope. This is a definitive indicator of a monochlorinated compound.

Proposed Fragmentation Pathways

The molecule is expected to fragment via several logical pathways under Electron Ionization (EI) conditions. Ethers and amides are particularly susceptible to specific cleavage patterns.[14][15]

G cluster_frags Key Fragment Ions M [C₁₉H₂₀ClNO₄]⁺˙ m/z = 361/363 F1 [M - OCH₂CH₃]⁺ m/z = 316/318 M->F1 Loss of ethoxy radical F2 [M - CH₂COOEt]⁺ m/z = 274/276 M->F2 α-cleavage F3 [C₇H₇OCl]⁺˙ m/z = 142/144 M->F3 Ether bond cleavage F4 [C₁₂H₁₃NO₂]⁺ m/z = 203 F2->F4 Rearrangement & Cleavage

Caption: Proposed major fragmentation pathways in EI-MS.

Experimental Protocol: Mass Spectrometry
  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is standard for initial structural analysis. High-resolution mass spectrometry (HRMS) is recommended for determining the exact mass and confirming the elemental composition.

  • Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a Gas Chromatography (GC-MS) system.

  • Ionization: In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and subsequent fragmentation.[15]

  • Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and its isotopic pattern. Propose structures for the major fragment ions that are consistent with the parent molecule's structure.

Conclusion

The structural elucidation of this compound is a quintessential example of modern analytical chemistry, requiring the integrated application of multiple spectroscopic techniques. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy provides a rapid confirmation of the key ester and amide functional groups through their distinct carbonyl absorptions, and mass spectrometry confirms the molecular weight, elemental composition (via the chlorine isotope pattern), and provides a structural fingerprint through its fragmentation pattern. Together, these techniques provide a self-validating system, offering an unambiguous and comprehensive characterization of the molecule, a critical step in its journey through the drug development pipeline.

References

A Technical Guide to the Prediction of Therapeutic Targets for Chlorophenoxy Phenyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Chlorophenoxy Phenyl Scaffolds

Chlorophenoxy phenyl compounds, a diverse class of molecules characterized by a core structure of a phenyl ring linked to a chlorophenoxy group, have a history of varied biological activity. While some have been investigated for applications ranging from anthelmintics to anti-tuberculosis agents, the therapeutic potential of this scaffold remains largely untapped.[1][2] The challenge lies in identifying their specific molecular targets within the complex cellular landscape. This guide provides a comprehensive, multi-pronged strategy for researchers and drug development professionals to systematically predict and validate the therapeutic targets of novel chlorophenoxy phenyl compounds. Our approach integrates computational modeling with robust experimental validation, ensuring a high degree of scientific rigor and a clear path from hypothesis to confirmed target.

Pillar I: In Silico Target Prediction - A Data-Driven Approach to Hypothesis Generation

The initial step in our target identification workflow is a comprehensive in silico analysis. This computational screening allows for the rapid and cost-effective generation of a prioritized list of potential protein targets.[3][4] By leveraging the principles of chemical similarity and molecular docking, we can infer potential biological interactions based on the compound's structure.[5][6]

Ligand-Based and Structure-Based Virtual Screening

Our primary computational strategy involves a two-pronged virtual screening approach:

  • Ligand-Based Screening: This method is founded on the principle that structurally similar molecules often exhibit similar biological activities.[6] We will utilize chemical similarity searches and machine learning models to compare the chlorophenoxy phenyl compound of interest against extensive databases of compounds with known biological targets.

  • Structure-Based Screening (Molecular Docking): Where high-resolution 3D structures of potential protein targets are available, molecular docking simulations can predict the binding affinity and conformation of the chlorophenoxy phenyl compound within the protein's active or allosteric sites.[7][8] This provides a more direct prediction of potential interactions.

Table 1: Recommended Databases for Virtual Screening

Database NameDescriptionURL
ChEMBLA large, open-access database of bioactive molecules with drug-like properties.--INVALID-LINK--
PubChemA public repository of chemical substances and their biological activities.--INVALID-LINK--
DrugBankA comprehensive, expert-curated resource containing detailed drug and drug target information.--INVALID-LINK--
Protein Data Bank (PDB)A repository of 3D structural data of large biological molecules, such as proteins and nucleic acids.--INVALID-LINK--
Network Pharmacology and Pathway Analysis

To contextualize the initial list of predicted targets, we will employ network pharmacology and pathway analysis.[9] This systems-level approach helps to identify key signaling pathways and protein interaction networks that are likely to be modulated by the compound. This not only strengthens the evidence for individual targets but also provides insights into the compound's potential mechanism of action and off-target effects.[9][10]

Workflow for In Silico Target Prediction and Pathway Analysis

G cluster_0 In Silico Prediction cluster_1 Data Integration & Analysis cluster_2 Hypothesis Generation Compound Chlorophenoxy Phenyl Compound LigandBased Ligand-Based Screening (Similarity Search, Machine Learning) Compound->LigandBased StructureBased Structure-Based Screening (Molecular Docking) Compound->StructureBased PredictedTargets List of Predicted Targets LigandBased->PredictedTargets StructureBased->PredictedTargets NetworkPharmacology Network Pharmacology Analysis PredictedTargets->NetworkPharmacology PathwayAnalysis Pathway Enrichment Analysis NetworkPharmacology->PathwayAnalysis PrioritizedTargets Prioritized Target List PathwayAnalysis->PrioritizedTargets HypothesizedPathways Hypothesized Signaling Pathways PrioritizedTargets->HypothesizedPathways

Caption: In Silico Target Prediction Workflow.

Pillar II: Experimental Target Validation - From Prediction to Biological Confirmation

While in silico methods provide strong initial hypotheses, experimental validation is crucial to definitively identify the direct molecular targets of a compound.[11][12][13] We advocate for a multi-faceted experimental approach to increase the confidence in target identification and to elucidate the compound's mechanism of action.

Proteomic Approaches for Target Deconvolution

Chemical proteomics is a powerful, unbiased method for identifying protein targets directly from complex biological samples.[14][15][16]

  • Affinity Chromatography-Mass Spectrometry (AC-MS): This technique involves immobilizing the chlorophenoxy phenyl compound on a solid support to "pull down" its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.

  • Photoaffinity Labeling: This method utilizes a photoreactive version of the compound to form a covalent bond with its target upon UV irradiation. This allows for the capture and identification of even transient or weak interactions.[15][17]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Compound Immobilization: Synthesize a derivative of the chlorophenoxy phenyl compound with a linker suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).

  • Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line or tissue.

  • Affinity Pulldown: Incubate the immobilized compound with the cell lysate to allow for binding. Include a control with beads alone and a competition control with an excess of the free compound.

  • Washing: Thoroughly wash the beads to remove non-specific binding proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the protein profiles from the experimental and control samples to identify specific binding partners.

Genomic Screening for Functional Target Validation

Genomic screening techniques, such as RNA interference (RNAi) and CRISPR-Cas9-based screens, can be used to assess the functional consequences of target engagement.[18][19][20] By systematically knocking down or knocking out genes encoding the predicted targets, we can determine if loss of a particular protein phenocopies the effect of the compound.

Table 2: Comparison of Genomic Screening Technologies

TechnologyMechanismAdvantagesDisadvantages
RNAi (siRNA/shRNA) Post-transcriptional gene silencingTransient effect, suitable for essential genesIncomplete knockdown, potential off-target effects
CRISPR-Cas9 Gene knockout at the DNA levelComplete and permanent knockoutPotential for off-target edits, may be lethal for essential genes
Biophysical and Biochemical Assays for Direct Target Engagement

To confirm direct binding and to quantify the interaction between the compound and its validated target, a suite of biophysical and biochemical assays should be employed.[21][22]

  • Surface Plasmon Resonance (SPR): Measures the binding kinetics and affinity of the compound to the purified target protein in real-time.

  • Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding to determine the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.

  • Thermal Shift Assay (TSA): A high-throughput method to assess compound binding by measuring the change in the thermal stability of the target protein.

Integrated Workflow for Target Validation

G cluster_0 Proteomic Validation cluster_1 Functional Validation cluster_2 Biophysical Confirmation AC_MS Affinity Chromatography-MS ValidatedTargets Validated Therapeutic Targets AC_MS->ValidatedTargets Photoaffinity Photoaffinity Labeling Photoaffinity->ValidatedTargets RNAi RNAi Screening RNAi->ValidatedTargets CRISPR CRISPR Screening CRISPR->ValidatedTargets SPR Surface Plasmon Resonance ITC Isothermal Titration Calorimetry TSA Thermal Shift Assay PrioritizedTargets Prioritized Target List (from In Silico Screen) PrioritizedTargets->AC_MS PrioritizedTargets->Photoaffinity PrioritizedTargets->RNAi PrioritizedTargets->CRISPR ValidatedTargets->SPR ValidatedTargets->ITC ValidatedTargets->TSA

Caption: Integrated Experimental Target Validation Workflow.

Pillar III: Potential Signaling Pathways and Therapeutic Implications

Based on the known biological activities of some chlorophenoxy compounds and related structures, several signaling pathways may be considered as primary areas of investigation.[23][24][25]

Oxidative Phosphorylation and Mitochondrial Function

Some chlorinated phenols are known to interfere with oxidative phosphorylation.[23] Therefore, investigating the impact of novel chlorophenoxy phenyl compounds on mitochondrial function, including oxygen consumption rates and ATP production, is a logical starting point. Key protein targets could include components of the electron transport chain or mitochondrial membrane transporters.

Kinase Signaling Pathways

Many small molecule drugs target protein kinases due to their central role in cellular signaling. Given the structural similarities of some chlorophenoxy phenyl compounds to known kinase inhibitors, screening against a panel of kinases is a worthwhile endeavor. Pathways of particular interest include those involved in cell proliferation, inflammation, and apoptosis, such as the MAPK, PI3K/Akt, and NF-κB signaling pathways.

Hypothetical Signaling Pathway Modulation

G Compound Chlorophenoxy Phenyl Compound TargetKinase Predicted Target Kinase Compound->TargetKinase Inhibition DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector Phosphorylation UpstreamActivator Upstream Activator UpstreamActivator->TargetKinase Activation CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) DownstreamEffector->CellularResponse

Caption: Hypothetical Kinase Inhibition Pathway.

Conclusion: A Roadmap to Novel Therapeutics

The identification of therapeutic targets for novel chlorophenoxy phenyl compounds requires a systematic and integrated approach. By combining the predictive power of in silico methods with the definitive evidence from experimental validation, researchers can efficiently and effectively navigate the complex process of drug discovery. This guide provides a robust framework for elucidating the mechanism of action of this promising class of compounds and for unlocking their full therapeutic potential.

References

Methodological & Application

How to use ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Framework for the Cellular Characterization of Novel Phenoxy-Phenyl Acetamide Analogs: The Case of Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate

Part 1: Scientific Introduction and Rationale

The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is underpinned by rigorous biological characterization. The compound in focus, this compound, possesses several structural motifs that suggest potential bioactivity. The diphenyl ether core is a privileged scaffold found in numerous bioactive compounds, while the chlorophenoxy group can significantly influence protein-ligand interactions. Furthermore, the ethyl ester moiety suggests a potential prodrug strategy, where intracellular esterases may cleave the ester to release a more active carboxylic acid metabolite.

Given the absence of established data, a systematic, multi-phase approach is required. This guide will lead the researcher through this process, ensuring that data generated is robust, reproducible, and provides a solid foundation for further investigation. The workflow is designed around three core stages:

  • Compound Preparation & Quality Control: Ensuring the compound is pure, stable, and correctly formulated for cellular delivery.

  • Determining the Biological Concentration Range: Identifying the concentration window between therapeutic effect and cytotoxicity.

  • Hypothesis-Driven Functional Screening: Probing for specific biological effects based on structural analogy and initial observations.

Part 2: Compound Management and Stock Solution Preparation

The accuracy of all subsequent experiments depends on the correct preparation and storage of the test compound. The primary goal is to create a high-concentration, stable stock solution in a solvent that is miscible with cell culture media and has minimal intrinsic bioactivity.

Recommended Solvent and Solubility Testing

Dimethyl sulfoxide (DMSO) is the recommended solvent for initial testing due to its broad solubilizing power and compatibility with most cell culture assays at low final concentrations (<0.5% v/v).

Protocol: Small-Scale Solubility Test

  • Weigh out approximately 1-2 mg of the compound into a sterile 1.5 mL microcentrifuge tube.

  • Add a small, precise volume of 100% molecular biology-grade DMSO (e.g., 100 µL).

  • Vortex vigorously for 1-2 minutes at room temperature.

  • Visually inspect for undissolved particulate matter.

  • If dissolved, the compound is soluble at ≥10-20 mg/mL. This is a sufficient starting point for a high-concentration stock.

  • If not fully dissolved, warm the solution to 37°C for 5-10 minutes and vortex again. Some compounds require gentle heating to fully dissolve.

  • If particulates remain, the compound has lower solubility. Add more DMSO incrementally to determine the maximum soluble concentration.

Preparation of a Concentrated Stock Solution

Protocol: 10 mM Stock Solution Assume a molecular weight (MW) of 377.83 g/mol for C₂₀H₂₂ClNO₄.

  • Accurately weigh 3.78 mg of the compound.

  • Add 1.0 mL of 100% molecular biology-grade DMSO.

  • Vortex until the compound is completely dissolved. Gentle warming to 37°C may be applied if necessary.

  • Aliquot the stock solution into smaller volumes (e.g., 20-50 µL) in sterile, low-retention microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C, protected from light. A properly stored DMSO stock should be stable for at least 6-12 months.

Part 3: Phase 1 - Cytotoxicity and Dose-Response Assessment

Before investigating any specific functional effect, it is critical to determine the compound's impact on cell viability. This establishes a safe and effective concentration range for subsequent experiments. A dose-response curve will identify the concentration that inhibits 50% of cell viability (IC₅₀).

Experimental Workflow for Cytotoxicity

The following workflow outlines the process from cell seeding to data analysis.

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Analysis A 1. Harvest & Count Cells B 2. Seed Cells in 96-well Plate A->B C 3. Incubate Overnight (24h) Allow cells to adhere B->C D 4. Prepare Serial Dilutions of Compound C->D E 5. Treat Cells with Compound (e.g., 0.1 to 100 µM) D->E F 6. Incubate for 24-72h E->F G 7. Add Viability Reagent (e.g., MTT, Resazurin, CellTiter-Glo®) F->G H 8. Incubate as per Protocol G->H I 9. Read Plate (Absorbance or Luminescence) H->I J 10. Normalize Data to Vehicle Control I->J K 11. Plot Dose-Response Curve & Calculate IC50 J->K

Caption: Workflow for determining compound cytotoxicity.

Protocol: Cell Viability Assessment using Resazurin (AlamarBlue®)

This protocol uses the fluorescent indicator resazurin, which is reduced by metabolically active cells to the highly fluorescent resorufin.

Materials:

  • Cell line of interest (e.g., HeLa, A549, HepG2)

  • Complete culture medium

  • Sterile 96-well clear-bottom, black-walled plates (for fluorescence)

  • Compound stock solution (10 mM in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Include wells for "vehicle control" (DMSO only) and "no-cell" blanks (medium only).

    • Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Compound Dilution and Treatment:

    • Prepare serial dilutions of the compound in complete medium. Start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:5 dilutions.

    • Ensure the final DMSO concentration in all wells (including vehicle control) is constant and non-toxic (e.g., 0.1%).

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the compound dilutions.

    • Return the plate to the incubator for the desired time point (e.g., 24, 48, or 72 hours).

  • Resazurin Assay:

    • After incubation, add 10 µL of resazurin solution to each well (final concentration ~0.015 mg/mL).

    • Incubate for 1-4 hours at 37°C, protected from light. Monitor color change.

    • Measure fluorescence on a plate reader with excitation at ~560 nm and emission at ~590 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the "no-cell" blank wells from all other wells.

    • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the log of the compound concentration.

    • Use a non-linear regression model (e.g., [log]inhibitor vs. normalized response - variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

Interpreting Results

The results will guide the selection of concentrations for functional assays. Concentrations well below the IC₅₀ (e.g., IC₁₀ or lower) should be used to minimize confounding effects from cytotoxicity.

ParameterDescriptionExample ValueImplication for Functional Assays
IC₅₀ Concentration causing 50% reduction in cell viability.25 µMThe compound is moderately cytotoxic.
Maximum Non-Toxic Dose Highest concentration with >90% cell viability.5 µMUse concentrations ≤ 5 µM for initial functional screening.
Curve Shape Steepness of the dose-response curve.SteepSuggests a specific cytotoxic mechanism.

Part 4: Phase 2 - Hypothesis-Driven Functional Assays

Based on the compound's structure, several biological pathways could be affected. The diphenyl ether motif is present in inhibitors of tyrosine kinases and other signaling proteins. The anti-inflammatory drug Etofenamate also contains a related scaffold. Therefore, a logical next step is to investigate effects on a common cell signaling pathway and inflammatory response.

Hypothetical Signaling Pathway to Investigate

We will hypothesize that the compound modulates the MAP Kinase (MAPK) signaling pathway, a central regulator of cell proliferation, differentiation, and stress response.

G GF Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds RAS RAS RTK->RAS Activates Compound Hypothetical Target of Compound Compound->RTK Inhibits? RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (c-Fos, c-Jun) ERK->TF Activates Response Cellular Response (Proliferation, Inflammation) TF->Response

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Protocol: Western Blot for Phospho-ERK (p-ERK)

This protocol determines if the compound inhibits ERK activation (phosphorylation) upon stimulation with a growth factor like EGF.

Procedure:

  • Cell Culture and Starvation:

    • Seed cells (e.g., A549) in a 6-well plate to reach 80-90% confluency.

    • When confluent, replace the complete medium with serum-free medium and incubate for 12-18 hours. This reduces basal signaling activity.

  • Pre-treatment with Compound:

    • Treat the starved cells with the compound at non-toxic concentrations (e.g., 1 µM, 5 µM) for 1-2 hours.

    • Include a "Vehicle Control" (DMSO only) and a "Stimulated Control" (DMSO only, will be stimulated).

  • Stimulation:

    • Add a potent stimulator of the pathway, such as Epidermal Growth Factor (EGF), to all wells except a "Non-Stimulated Control". A typical concentration is 100 ng/mL for 10 minutes.

  • Cell Lysis:

    • Immediately after stimulation, place the plate on ice and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA Lysis Buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Protein Quantification and Electrophoresis:

    • Determine protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against Phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for Total-ERK or a housekeeping protein like GAPDH.

Expected Outcome: In the stimulated control, a strong band for p-ERK should be visible. If the compound is an inhibitor, the intensity of this band will be reduced in a dose-dependent manner.

Part 5: Self-Validating Systems and Controls

To ensure trustworthiness, every experiment must include a set of controls.

  • Vehicle Control: (e.g., 0.1% DMSO) Ensures that the solvent itself is not causing an effect. This is the baseline for normalization.

  • Positive Control: A known activator or inhibitor of the pathway (e.g., a known EGFR inhibitor like Gefitinib in the p-ERK assay). This validates that the assay is working correctly.

  • Negative/Unstimulated Control: Cells that are not treated with the stimulus (e.g., no EGF). This shows the basal level of pathway activation.

  • Assay-Specific Controls: For Western blots, a loading control (GAPDH, β-actin) is mandatory to confirm equal protein loading across lanes.

By including these controls, the researcher can confidently attribute any observed effects to the action of the compound itself.

Application Notes & Protocols: A Framework for In Vitro Assay Development Using Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The characterization of novel chemical entities is a cornerstone of modern drug discovery. This document provides a comprehensive framework for the in vitro evaluation of investigational compounds, using Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate as an illustrative subject. As a derivative of glycine, this compound presents several avenues for investigation, yet its precise mechanism of action remains to be elucidated. Therefore, a systematic, multi-tiered approach is essential to uncover its biological activity, potency, and potential therapeutic applications. This guide is designed for researchers, scientists, and drug development professionals, offering a logical progression from broad cytotoxicological screening to more refined phenotypic and target-based assays. Each protocol is presented with the underlying scientific rationale to ensure that the experimental design is not only methodologically sound but also mechanistically insightful.

Introduction: The Challenge of a Novel Compound

This compound is a molecule with limited public domain information regarding its biological effects. Its structural similarity to glycine suggests potential interactions with the glycine neurotransmitter system, including glycine receptors (GlyRs) and transporters (GlyTs).[1][2] However, without empirical data, this remains a hypothesis. A prudent strategy, therefore, is to approach its characterization with an unbiased, systematic screening cascade.[3]

This guide advocates for a two-pronged approach:

  • Tier 1: Foundational Viability and Cytotoxicity Profiling: To determine the compound's intrinsic effect on cell health and establish a working concentration range for subsequent, more sensitive assays.[4]

  • Tier 2: Phenotypic and Mechanistic Investigation: To move beyond simple viability and explore the compound's functional effects in a target-agnostic manner, followed by more focused assays based on initial findings.[5][6]

This structured workflow ensures that resources are used efficiently and that the resulting data provides a clear, actionable path for further research.

Tier 1: Foundational Viability and Cytotoxicity Profiling

The initial step in characterizing any new compound is to assess its impact on cell viability.[7] These assays are crucial for identifying a therapeutic window and avoiding concentrations that induce non-specific toxicity in later, more complex functional assays.[8]

Rationale and Experimental Causality

We will employ two distinct, yet complementary, assays to measure cellular health: the MTT assay for metabolic activity and the LDH release assay for membrane integrity.[9][10]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the activity of mitochondrial dehydrogenases, which are active only in living cells.[11] A reduction in the conversion of MTT to formazan indicates a decrease in metabolic activity, which can be correlated with reduced cell viability or proliferation.[12]

  • Lactate Dehydrogenase (LDH) Release Assay: LDH is a cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[9] Measuring LDH activity in the supernatant provides a direct measure of cell death.[13]

By using both assays, we can begin to differentiate between cytostatic effects (a reduction in proliferation, detected by MTT) and cytotoxic effects (outright cell death, detected by LDH).

Experimental Workflow: Tier 1 Screening

The following diagram outlines the general workflow for the initial assessment of the compound.

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis compound_prep Prepare stock solution of Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)- N-methylacetamido)acetate in DMSO cell_seeding Seed cells in 96-well plates and allow to adhere overnight cell_culture Culture and maintain selected cell lines (e.g., HeLa, HEK293) cell_culture->cell_seeding serial_dilution Prepare serial dilutions of the compound in culture medium cell_seeding->serial_dilution treatment Treat cells with compound dilutions (e.g., 0.1 µM to 100 µM) serial_dilution->treatment incubation Incubate for 24, 48, and 72 hours treatment->incubation mtt_assay Perform MTT Assay (metabolic activity) incubation->mtt_assay ldh_assay Perform LDH Assay (membrane integrity) incubation->ldh_assay absorbance Measure absorbance (570 nm for MTT, 490 nm for LDH) mtt_assay->absorbance ldh_assay->absorbance viability_calc Calculate % Cell Viability relative to vehicle control absorbance->viability_calc ic50_calc Determine IC50 values using non-linear regression viability_calc->ic50_calc

Caption: General workflow for in vitro cytotoxicity testing.

Detailed Protocol: MTT Assay

This protocol is adapted from established methodologies for assessing cell metabolic activity.[11][14]

Materials:

  • This compound

  • Cell lines of interest (e.g., one cancerous line like HeLa and one non-cancerous line like HEK293)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[11]

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create serial dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.[9]

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).[14]

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Analysis

The results of the cytotoxicity assays should be presented as dose-response curves, plotting the percentage of cell viability against the compound concentration. From these curves, the half-maximal inhibitory concentration (IC50) can be calculated using a four-parameter logistic model.[15][16] This value represents the concentration at which the compound inhibits 50% of the measured response.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineIncubation Time (hours)Assay TypeIC50 (µM)
HeLa48MTT25.8
HeLa48LDH> 100
HEK29348MTT85.3
HEK29348LDH> 100

Note: The data in this table is hypothetical and for illustrative purposes only.

An IC50 value from the MTT assay significantly lower than that from the LDH assay might suggest the compound has cytostatic rather than cytotoxic effects at those concentrations.

Tier 2: Phenotypic and Mechanistic Investigation

Once a non-toxic concentration range is established, the next step is to investigate the compound's effect on cellular function. Phenotypic screening is a powerful, unbiased approach that does not require prior knowledge of a specific molecular target.[5][17]

Rationale for Phenotypic Screening

Phenotypic drug discovery (PDD) has led to a disproportionate number of first-in-class drugs because it assesses the effect of a compound in a complex biological system.[18] High-Content Screening (HCS), which combines automated microscopy with sophisticated image analysis, allows for the simultaneous measurement of multiple cellular parameters (e.g., cell morphology, organelle health, protein localization).[19][20] This creates a "phenotypic fingerprint" that can be used to classify compounds and infer their mechanism of action.[19]

Experimental Workflow: Phenotypic Screening

G cluster_prep Assay Preparation cluster_staining Fluorescent Staining cluster_imaging Imaging & Analysis cluster_profiling Data Interpretation cell_seeding Seed cells in optically clear 96- or 384-well plates compound_treatment Treat cells with non-toxic concentrations of the test compound cell_seeding->compound_treatment fix_perm Fix and permeabilize cells compound_treatment->fix_perm staining Stain with fluorescent dyes for nucleus, cytoskeleton, mitochondria, etc. fix_perm->staining hci Acquire images using an automated High-Content Imaging system staining->hci feature_extraction Perform image analysis to extract quantitative features (size, shape, intensity) hci->feature_extraction pheno_profile Generate a multi-parameter phenotypic profile feature_extraction->pheno_profile clustering Cluster profile with known reference compounds to predict MoA pheno_profile->clustering target_hypothesis Formulate hypothesis for the mechanism of action (MoA) clustering->target_hypothesis

Caption: Workflow for a High-Content Phenotypic Screen.

Protocol Framework: High-Content Phenotypic Assay

Materials:

  • Optically clear 96- or 384-well plates

  • Test compound and a library of reference compounds with known mechanisms of action

  • Fluorescent dyes (e.g., Hoechst for nucleus, Phalloidin for actin cytoskeleton, MitoTracker for mitochondria)

  • Fixation and permeabilization reagents (e.g., paraformaldehyde, Triton X-100)

  • High-Content Imaging System and analysis software

Procedure:

  • Cell Treatment: Seed and treat cells with the test compound at several non-toxic concentrations as determined in Tier 1. Include vehicle controls and positive controls from the reference library.

  • Staining: After an appropriate incubation period, fix, permeabilize, and stain the cells with a cocktail of fluorescent dyes targeting different subcellular compartments.[21]

  • Image Acquisition: Use an automated microscope to capture images from multiple channels for each well.

  • Image Analysis: Employ image analysis software to segment cells and extract quantitative data on a per-cell basis. This can include hundreds of features related to morphology, intensity, and texture.[20]

  • Data Interpretation: Compare the phenotypic profile of the test compound to the profiles of the reference compounds. A similar profile suggests a similar mechanism of action.

Mechanistic Deconvolution: A Hypothetical Case Study

Given that this compound is a glycine derivative, a plausible hypothesis is that it interacts with the glycinergic system.

Potential Signaling Pathway Involvement:

G compound Test Compound glyt1 Glycine Transporter 1 (GlyT1) compound->glyt1 Inhibition? glycine_syn Synaptic Glycine glyt1->glycine_syn Reuptake glyr Glycine Receptor (GlyR) glycine_syn->glyr Binding cl_influx Cl- Influx glyr->cl_influx Opens Channel hyperpol Hyperpolarization cl_influx->hyperpol inhibition Neuronal Inhibition hyperpol->inhibition

Caption: Potential mechanism via Glycine Transporter 1 inhibition.

If phenotypic screening results suggest a neuronal phenotype (e.g., changes in neurite outgrowth or synaptic protein expression), a follow-up target-based assay would be warranted. A radiolabeled glycine uptake assay could be used to determine if the compound inhibits glycine transporters, which are responsible for clearing glycine from the synapse.[1] This would provide direct evidence for the hypothesized mechanism of action.

Conclusion and Future Directions

The systematic in vitro evaluation of a novel compound like this compound is a multi-step process that requires careful planning and execution. By beginning with broad assessments of cytotoxicity and progressing to sophisticated, unbiased phenotypic screens, researchers can efficiently identify biological activity and formulate testable hypotheses about the mechanism of action. This structured approach, grounded in sound scientific principles, maximizes the potential for discovery and provides a solid foundation for subsequent lead optimization and preclinical development.

References

Analytical methods for quantifying ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: AN-2026-01

Topic: High-Fidelity Quantification of Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate using Reverse-Phase HPLC-UV and LC-MS/MS

Abstract

This document provides a comprehensive guide with detailed protocols for the quantitative analysis of this compound, a novel compound with potential applications in pharmaceutical development. Given the compound's structural features—a UV-absorbing aromatic system, moderate polarity, and susceptibility to ionization—two primary analytical methods are presented. The principal method is a robust, validated Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV), suitable for routine quality control, purity assessment, and stability testing. A secondary, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is detailed for bioanalytical applications or trace-level quantification. The protocols herein are designed to be self-validating, grounded in established principles of analytical chemistry and regulatory standards.

Introduction: Rationale for Method Selection

The target analyte, this compound, possesses several key structural characteristics that inform the selection of an appropriate analytical methodology.

  • Chromophore: The presence of two phenyl rings, one of which is substituted with a chloro-group, provides a strong chromophore, making UV-Visible spectrophotometry a suitable detection method. A spectral scan is recommended, but an initial estimation suggests strong absorbance in the 220-280 nm range.

  • Polarity & Solubility: The molecule contains both hydrophobic (diphenyl ether, chlorophenyl) and polar (ester, amide) functional groups, rendering it moderately polar. This makes it an ideal candidate for Reverse-Phase HPLC, where a nonpolar stationary phase (like C18) and a polar mobile phase can be used to achieve effective separation.

  • Ionization Potential: The tertiary amide group can be protonated under acidic conditions, making the molecule suitable for analysis by Mass Spectrometry with an electrospray ionization (ESI) source, which is crucial for high-sensitivity and high-specificity applications.

Based on this analysis, an RP-HPLC-UV method is established as the primary workhorse for quantification due to its robustness, accessibility, and cost-effectiveness. For applications requiring lower detection limits, an LC-MS/MS method is provided as a complementary technique.

Primary Method: RP-HPLC with UV Detection

This method is designed for accurate and precise quantification of the analyte in bulk drug substance or formulated products.

Chromatographic System & Conditions

The selection of a C18 stationary phase provides a versatile hydrophobic interaction mechanism for retaining the analyte. The mobile phase, a gradient of acetonitrile in buffered water, allows for the elution of the analyte with a sharp, symmetrical peak shape while separating it from potential impurities. The buffer (phosphate buffer, pH 3.0) is critical for controlling the ionization state of any acidic or basic functional groups, thereby ensuring reproducible retention times.

ParameterRecommended SettingRationale
Instrument Agilent 1260 Infinity II LC System or equivalentStandard HPLC system with UV/DAD detector.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µmHigh-purity silica C18 column provides excellent peak shape for diverse compounds.
Mobile Phase A 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with H₃PO₄Buffering ensures consistent retention time and peak symmetry.
Mobile Phase B Acetonitrile (HPLC Grade)Common organic modifier providing good elution strength for moderately polar compounds.
Gradient Program 0-2 min: 40% B; 2-10 min: 40-80% B; 10-12 min: 80% B; 12.1-15 min: 40% BGradient elution ensures efficient separation from early and late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CControlled temperature minimizes viscosity fluctuations and improves reproducibility.
Injection Volume 10 µLA small volume minimizes potential for peak distortion from solvent effects.
Detector Diode Array Detector (DAD)Allows for spectral analysis to confirm peak purity and identity.
Detection λ 225 nm (Primary), 270 nm (Secondary)Wavelength selected based on predicted UV maxima for the aromatic rings.
Run Time 15 minutesSufficient time for analyte elution and column re-equilibration.
Protocol: Standard and Sample Preparation

Materials:

  • This compound reference standard (>99.5% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC or Milli-Q grade)

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Phosphoric Acid (H₃PO₄)

  • Volumetric flasks (Class A)

  • Pipettes (Calibrated)

  • Analytical balance

  • 0.45 µm syringe filters (PTFE or Nylon)

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • To prepare 1 L of Mobile Phase A, dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter and degas.

  • Diluent Preparation:

    • Prepare a mixture of Acetonitrile and Water (50:50, v/v). This is used for dissolving standards and samples to ensure compatibility with the initial mobile phase conditions.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solutions (for Calibration Curve):

    • Perform serial dilutions from the stock solution using the diluent to prepare a series of calibration standards. A typical range would be 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a quantity of the sample (e.g., drug product powder) expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent, sonicate for 15 minutes to extract the analyte.

    • Allow the solution to cool to room temperature, then dilute to volume with the diluent.

    • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Protocol (ICH Q2(R1) Framework)

Method validation is a mandatory process to ensure that the analytical procedure is suitable for its intended purpose. The following parameters must be assessed.

Workflow for HPLC Method Validation

Caption: Workflow for analytical method validation based on ICH guidelines.

Illustrative Validation Data Summary:

Validation ParameterSpecificationIllustrative ResultStatus
Specificity No interference at analyte retention time. Peak Purity > 990.No interference observed. Peak Purity Index: 999.5.Pass
Linearity (1-100 µg/mL) Correlation Coefficient (r²) ≥ 0.999r² = 0.9998Pass
Accuracy (% Recovery) 98.0% - 102.0% at 3 levels (80%, 100%, 120%)99.2% - 101.5%Pass
Precision (Repeatability) RSD ≤ 2.0% (n=6)RSD = 0.8%Pass
Precision (Intermediate) RSD ≤ 2.0% (different day/analyst)RSD = 1.2%Pass
Limit of Detection (LOD) S/N ≥ 30.2 µg/mL-
Limit of Quantitation (LOQ) S/N ≥ 100.7 µg/mL-
Robustness RSD of results ≤ 2.0% under varied conditionsPassed for minor changes in flow rate (±0.1 mL/min) and pH (±0.2).Pass

Secondary Method: LC-MS/MS for High-Sensitivity Analysis

For bioanalytical studies (e.g., plasma pharmacokinetics) or trace impurity analysis, LC-MS/MS offers superior sensitivity and selectivity. The method leverages the analyte's ability to be ionized and fragmented in a predictable manner.

Rationale and Workflow

The workflow involves separating the analyte using a rapid UPLC system, ionizing it via ESI, selecting the protonated parent ion ([M+H]⁺) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific, stable fragment ion in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), drastically reduces chemical noise and allows for quantification at pg/mL levels.

LC-MS/MS Analytical Workflow

Caption: The sequential workflow of a triple quadrupole LC-MS/MS system for MRM analysis.

Instrument Conditions & MRM Parameters
  • LC System: Waters ACQUITY UPLC or equivalent

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.5 mL/min

  • Gradient: 5% to 95% B over 3 minutes

  • Ionization Mode: ESI, Positive

  • Key MS Parameters (Hypothetical - requires empirical determination):

    • Molecular Weight: 391.85 g/mol (for C₂₀H₂₂ClNO₄)

    • Precursor Ion (Q1): m/z 392.1 [M+H]⁺

    • Product Ions (Q3): A primary ion for quantification (e.g., m/z 141.0, corresponding to the chlorophenoxy fragment) and a secondary ion for confirmation would be determined via infusion and fragment ion scanning.

    • Collision Energy (CE) & Declustering Potential (DP): Must be optimized for the specific instrument and analyte to maximize signal.

Protocol: Sample Preparation for Plasma
  • Protein Precipitation: A simple and effective method for cleaning up plasma samples.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (e.g., a deuterated version of the analyte or a structurally similar compound).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex, and inject into the LC-MS/MS system.

Conclusion

This application note details two robust and scientifically-grounded methods for the quantification of this compound. The RP-HPLC-UV method serves as an excellent primary choice for routine analysis in a quality control environment, offering reliability and precision. For applications demanding higher sensitivity, such as in bioanalytical or trace analysis, the LC-MS/MS method provides the necessary performance. The provided protocols, rooted in fundamental analytical principles and aligned with regulatory expectations, offer a comprehensive framework for researchers to implement these methods effectively. Empirical optimization of certain parameters, particularly for the LC-MS/MS method, is a required step for achieving optimal performance in a specific laboratory setting.

A-01: Application Notes & Protocols for Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Characterizing a Novel Small Molecule

Introduction: The Challenge of a Novel Compound

Researchers in molecular biology and drug development are frequently presented with novel small molecules that hold therapeutic promise. The compound ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate (hereafter referred to as "ECNMA") represents such a case. A comprehensive search of the scientific literature and chemical databases reveals that while the compound is commercially available for research purposes, its biological activity and molecular targets are not yet publicly documented.[1][2][3][4][5][6]

This guide, therefore, serves a dual purpose. First, it acknowledges the novelty of ECNMA. Second, it provides a robust, scientifically-grounded framework for any researcher aiming to characterize a new small molecule like ECNMA from the ground up. We will use ECNMA as a working example to illustrate the logical and technical workflow required to elucidate its mechanism of action and potential applications in molecular biology.

The structure of ECNMA contains several moieties that suggest potential bioactivity. The (4-chlorophenoxy)phenyl group is a scaffold found in compounds with a range of biological effects, including antimicrobial and enzyme inhibitory activities.[7][8][9][10] The N-methylacetamido group can influence molecular interactions and metabolic stability, while the ethyl acetate tail may act as a prodrug moiety, potentially being cleaved by intracellular esterases to reveal a more active carboxylic acid. This structural analysis forms the basis of our hypothetical characterization roadmap.

The Characterization Roadmap: From Molecule to Mechanism

The process of characterizing a novel compound like ECNMA is a systematic investigation. It begins with foundational assessments, moves to identifying the direct molecular target, and culminates in understanding its impact on complex cellular pathways. Advances in proteomics, genetics, and biochemical assays provide a powerful toolkit for this endeavor.[11]

Our proposed workflow is divided into three core phases:

  • Phase 1: Foundational In Vitro Profiling. Assessing the compound's basic properties and its general effect on cell health.

  • Phase 2: Target Identification and Validation. Pinpointing the specific protein(s) with which the compound interacts.

  • Phase 3: Pathway and Functional Analysis. Determining the downstream consequences of this interaction on cellular signaling and function.

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Target ID & Validation cluster_2 Phase 3: Pathway & Functional Analysis A Solubility & Stability Assessment B Cell Viability Assay (e.g., MTT, CellTiter-Glo) A->B Determine IC50 C Label-Free Target ID (e.g., CETSA, DARTS) B->C Proceed if Bioactive E Target Validation (e.g., siRNA/CRISPR, recombinant protein assay) C->E D Affinity-Based Target ID (e.g., Pull-down with biotinylated ECNMA) D->E F Pathway Analysis (Western Blot, Phospho-Proteomics) E->F Once Target is Validated H Functional Assays (e.g., Reporter Assay, Migration Assay) F->H G Gene Expression Analysis (qPCR, RNA-Seq) G->H

Figure 1. A high-level experimental workflow for characterizing a novel small molecule like ECNMA.

Phase 1 Protocol: Foundational In Vitro Profiling

Before investigating specific molecular targets, it is crucial to understand the compound's basic behavior in a biological context. The primary goals are to determine its effective concentration range and to ensure that observed effects are not simply due to non-specific toxicity.

Protocol: Determining IC50 with an MTT Assay

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Here, we will determine the concentration of ECNMA that reduces the viability of a chosen cell line by 50%.

Materials:

  • ECNMA (dissolved in DMSO to create a 10 mM stock solution)

  • Human cancer cell line (e.g., HeLa or A549)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of ECNMA in culture medium (e.g., from 100 µM down to 0.1 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle-only" (DMSO) and "no-treatment" controls.

  • Incubation: Incubate the plate for 48 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the cell viability (%) against the log concentration of ECNMA. Use non-linear regression to calculate the IC50 value.

Parameter Hypothetical Result Interpretation
ECNMA IC50 (HeLa cells)5.2 µMThe compound exhibits cytotoxic or anti-proliferative activity in the low micromolar range, justifying further investigation into its specific mechanism.
Max DMSO concentration0.1%Kept constant across all wells to ensure that the vehicle does not contribute to cytotoxicity.
Incubation Time48 hoursA standard time point for assessing the impact on cell proliferation.

Phase 2 Protocols: Target Identification and Validation

With evidence of bioactivity, the next critical step is to identify the direct molecular target of ECNMA. Modern approaches can be broadly categorized as label-free and affinity-based methods.[12][13]

Protocol: Target Engagement Confirmation via Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful label-free method to confirm that a compound binds to its target inside intact cells. The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[14][15][16] We will use this to verify a hypothetical target, "Protein X," identified through a broader screening method.

Materials:

  • Cells expressing the target protein (Protein X)

  • ECNMA and vehicle (DMSO)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes

  • Thermal cycler

  • Equipment for Western Blotting (SDS-PAGE gels, transfer apparatus, membranes)[17][18][19]

  • Primary antibody specific for Protein X

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Treatment: Treat two separate flasks of cells, one with ECNMA (at 5x IC50) and one with vehicle (DMSO), for 2 hours.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS to a concentration of 10^7 cells/mL.

  • Heating: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 37°C water bath).

  • Separation: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Western Blot: Collect the supernatants (containing the soluble, non-denatured proteins). Normalize the protein concentration, run the samples on an SDS-PAGE gel, and perform a Western blot to detect the amount of soluble Protein X at each temperature.[20]

  • Analysis: Plot the band intensity for Protein X against the temperature for both the ECNMA-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature for the ECNMA-treated sample confirms target engagement.

G cluster_cet_workflow CETSA Workflow start Treat cells with ECNMA or Vehicle heat Heat aliquots across a temperature gradient start->heat lyse Lyse cells and separate soluble/insoluble fractions heat->lyse wb Western Blot for Target Protein X lyse->wb analyze Plot melt curves and compare thermal shift wb->analyze

Figure 2. Workflow for the Cellular Thermal Shift Assay (CETSA).

Phase 3 Protocols: Pathway and Functional Analysis

Once a target is validated, the final phase is to understand the functional consequences of ECNMA binding. Does it inhibit or activate the target? What downstream signaling pathways are affected?

Protocol: Assessing Transcriptional Activity with a Dual-Luciferase Reporter Assay

Let's hypothesize that Protein X is a transcription factor that, upon activation, drives the expression of a specific gene. A luciferase reporter assay can directly measure whether ECNMA inhibits this transcriptional activity.[21][22][23]

Materials:

  • HEK293T cells

  • Reporter Plasmid: Contains the firefly luciferase gene downstream of a promoter with binding sites for Protein X.

  • Control Plasmid: Contains the Renilla luciferase gene driven by a constitutive promoter (e.g., CMV) to normalize for transfection efficiency.

  • Transfection reagent (e.g., Lipofectamine)

  • ECNMA and vehicle (DMSO)

  • Dual-Luciferase Reporter Assay System (includes lysis buffer, firefly substrate, and Renilla substrate)

  • Luminometer

Procedure:

  • Co-transfection: In a 24-well plate, co-transfect HEK293T cells with the firefly reporter plasmid and the Renilla control plasmid.[24]

  • Incubation: Allow the cells to express the plasmids for 24 hours.

  • Treatment: Treat the cells with a dose-response of ECNMA (e.g., from 0.1 µM to 20 µM) and a known activator of the Protein X pathway (to stimulate the signal). Include vehicle controls. Incubate for another 18-24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the kit.[25]

  • Luciferase Measurement:

    • Transfer 20 µL of cell lysate to a luminometer plate.

    • Inject the firefly luciferase substrate and measure the luminescence (Signal A).

    • Inject the Stop & Glo® reagent (which quenches the firefly signal and contains the Renilla substrate) and measure the luminescence again (Signal B).

  • Analysis: Calculate the ratio of Firefly to Renilla luminescence (Signal A / Signal B) for each well. Normalize these ratios to the "activator + vehicle" control. A dose-dependent decrease in the normalized ratio indicates that ECNMA inhibits the transcriptional activity mediated by Protein X.

Treatment Condition Normalized Luciferase Activity (Hypothetical) Interpretation
Vehicle Control1.0Baseline activity of the activated pathway.
ECNMA (1 µM)0.65Partial inhibition of transcriptional activity.
ECNMA (5 µM)0.21Strong inhibition, consistent with the IC50 value.
ECNMA (20 µM)0.05Near-complete inhibition of the pathway's transcriptional output.

Conclusion and Future Directions

This document outlines a comprehensive, albeit hypothetical, roadmap for the molecular biology characterization of a novel compound, ECNMA. By following a logical progression from foundational profiling to target identification and functional analysis, researchers can systematically uncover the mechanism of action of new chemical entities. The protocols provided for cytotoxicity, target engagement, and pathway analysis represent gold-standard techniques in the field.[26][27][28][29] The successful characterization of ECNMA would position it as a valuable chemical probe to study the biology of its target or as a lead compound for further therapeutic development.[30][31][32][33]

References

Application Notes and Protocols for Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate as a Research Tool for Protein Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Small Molecule Probe

In the landscape of chemical biology and drug discovery, the identification and characterization of small molecules that can modulate protein function are of paramount importance. Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate, a derivative of glycine, represents a novel chemical entity with the potential to interact with a myriad of protein targets within the cellular environment.[1][2][3] The journey from a newly synthesized compound to a validated research tool or a therapeutic lead is paved with rigorous experimental investigation. This guide provides a comprehensive framework and detailed protocols for researchers to systematically characterize the protein-binding properties of this and other novel small molecules.

The primary objectives when investigating a new small molecule like this compound are to identify its direct protein targets, elucidate its mechanism of action, and assess its specificity.[4] This document, structured as a series of application notes, will guide you through a logical progression of experiments, from initial biophysical characterization of binding to validation of target engagement in a cellular context. We will delve into the theoretical underpinnings and practical execution of state-of-the-art techniques, including Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and the Cellular Thermal Shift Assay (CETSA).

Part 1: Foundational Biophysical Analysis of Target Interaction

A thorough understanding of the binding thermodynamics and kinetics is fundamental to characterizing any small molecule-protein interaction. This section details the application of Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) to define the binding profile of this compound with a putative protein target.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[5][6][7] This allows for the determination of the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment, providing a complete thermodynamic profile of the binding event.[8]

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_protein Prepare Protein Solution (e.g., 10-50 µM) degas Degas Solutions prep_protein->degas prep_ligand Prepare Ligand Solution (10-20x Protein Conc.) prep_ligand->degas load_cell Load Protein into Sample Cell degas->load_cell load_syringe Load Ligand into Titration Syringe degas->load_syringe titration Perform Titration (Sequential Injections) load_cell->titration load_syringe->titration raw_data Obtain Raw Data (Heat Bursts) titration->raw_data integration Integrate Peak Areas raw_data->integration binding_isotherm Plot Binding Isotherm integration->binding_isotherm fitting Fit Data to a Binding Model binding_isotherm->fitting thermo_params Determine Thermodynamic Parameters (KD, ΔH, n, ΔS) fitting->thermo_params

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

  • Protein Preparation:

    • Dialyze the purified protein of interest against the chosen assay buffer (e.g., PBS or HEPES) to ensure buffer matching.

    • Determine the protein concentration accurately using a reliable method (e.g., BCA assay or UV-Vis spectroscopy). A typical concentration range is 10-50 µM.

  • Ligand Preparation:

    • Dissolve this compound in the same dialysis buffer to a concentration 10-20 times that of the protein.

    • Ensure complete dissolution; if necessary, use a minimal amount of a co-solvent like DMSO and match the concentration in the protein solution.

  • Instrument Setup and Degassing:

    • Thoroughly degas both the protein and ligand solutions to prevent bubble formation during the experiment.

    • Set the experimental temperature (e.g., 25 °C).

  • Titration:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.

  • Data Analysis:

    • The raw data will consist of a series of heat bursts corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters.[6]

ParameterDescriptionSignificance
K D (Dissociation Constant) The concentration of ligand at which half of the protein binding sites are occupied.A measure of binding affinity; lower K D indicates higher affinity.
n (Stoichiometry) The number of ligand molecules that bind to one molecule of the protein.Provides information on the binding ratio.
ΔH (Enthalpy Change) The heat released or absorbed upon binding.Indicates the contribution of hydrogen bonds and van der Waals interactions to the binding.
ΔS (Entropy Change) The change in the randomness of the system upon binding.Reflects changes in conformational freedom and solvent reorganization.
Surface Plasmon Resonance (SPR): Illuminating Binding Kinetics

SPR is a label-free optical technique that allows for the real-time monitoring of molecular interactions.[9][10] It provides valuable information on the kinetics of binding, including the association rate (k a ) and dissociation rate (k d ), from which the equilibrium dissociation constant (K D ) can be calculated.[11][12]

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis chip_prep Select and Prepare Sensor Chip immobilize Immobilize Protein on Sensor Chip chip_prep->immobilize baseline Establish Baseline with Running Buffer immobilize->baseline ligand_prep Prepare Ligand Solutions (Serial Dilutions) association Inject Ligand (Association Phase) ligand_prep->association baseline->association dissociation Inject Running Buffer (Dissociation Phase) association->dissociation regeneration Regenerate Chip Surface dissociation->regeneration sensorgram Generate Sensorgram (Response vs. Time) regeneration->sensorgram fitting Fit Sensorgram to a Kinetic Model sensorgram->fitting kinetic_params Determine Kinetic Parameters (ka, kd, KD) fitting->kinetic_params

Caption: Workflow for Surface Plasmon Resonance (SPR).

  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., CM5 chip for amine coupling).

    • Activate the chip surface (e.g., with a mixture of EDC and NHS).

    • Inject the purified protein over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active groups.

  • Ligand Preparation:

    • Prepare a series of dilutions of this compound in the running buffer.

    • Include a buffer-only sample as a reference.

  • Binding Analysis:

    • Equilibrate the system by flowing running buffer over the sensor surface to establish a stable baseline.

    • Inject the different concentrations of the ligand sequentially, starting with the lowest concentration.

    • Monitor the change in the SPR signal (response units) in real-time to observe the association phase.

    • After each ligand injection, switch back to the running buffer to monitor the dissociation phase.

  • Regeneration and Data Analysis:

    • If necessary, inject a regeneration solution to remove any remaining bound ligand and prepare the surface for the next injection.

    • The resulting data, a sensorgram, plots the response units against time.

    • Fit the sensorgrams for all ligand concentrations globally to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine k a , k d , and K D .[13]

ParameterDescriptionSignificance
k a (Association Rate Constant) The rate at which the ligand binds to the protein.A faster "on-rate" indicates a more rapid formation of the complex.
k d (Dissociation Rate Constant) The rate at which the ligand dissociates from the protein.A slower "off-rate" suggests a more stable complex and longer duration of action.
K D (Equilibrium Dissociation Constant) Calculated as k d /k a .Correlates with binding affinity; should be consistent with ITC results.

Part 2: Validating Target Engagement in the Cellular Milieu

Confirming that a small molecule binds to its intended target within the complex environment of a living cell is a critical step in its validation. The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement in intact cells and tissues.[14][15][16]

Cellular Thermal Shift Assay (CETSA): In-Cell Target Verification

CETSA is based on the principle that the binding of a ligand stabilizes its target protein, leading to an increase in the protein's melting temperature.[17][18] This thermal stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining.[16]

CETSA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Culture Cells treatment Treat Cells with Ligand or Vehicle (DMSO) cell_culture->treatment aliquot Aliquot Cell Lysate or Intact Cells treatment->aliquot heat_challenge Heat Aliquots at a Range of Temperatures aliquot->heat_challenge lysis Lyse Cells (if intact) heat_challenge->lysis centrifugation Separate Soluble and Aggregated Proteins lysis->centrifugation quantification Quantify Soluble Protein (e.g., Western Blot, ELISA) centrifugation->quantification melt_curve Plot Soluble Protein vs. Temperature (Melt Curve) quantification->melt_curve shift_analysis Compare Melt Curves of Treated vs. Vehicle Samples melt_curve->shift_analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Culture and Treatment:

    • Culture the cells of interest to the desired confluency.

    • Treat the cells with this compound at various concentrations for a defined period. Include a vehicle-treated control (e.g., DMSO).

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70 °C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Lysis and Protein Separation:

    • Lyse the cells (e.g., by freeze-thaw cycles or sonication).

    • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Quantification of Soluble Protein:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of the target protein in the supernatant using a specific detection method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve.

    • Compare the melting curves of the ligand-treated samples with the vehicle control. A shift in the curve to higher temperatures indicates ligand-induced stabilization of the target protein.

A rightward shift in the melting curve for the target protein in the presence of this compound provides strong evidence of direct binding and engagement in a cellular context. The magnitude of the shift can be dose-dependent, reflecting the occupancy of the target protein by the ligand.

Part 3: Towards a Mechanistic Understanding

The data gathered from ITC, SPR, and CETSA provide a solid foundation for understanding the interaction of this compound with its protein target. To further elucidate its mechanism of action, this biophysical data should be integrated with functional assays.

Integrating Biophysical Data and Functional Assays

Once a direct binding target has been confirmed, the next logical step is to investigate the functional consequences of this interaction. For example, if the target protein is an enzyme, enzymatic assays should be performed to determine if the compound acts as an inhibitor or an activator. If the target is a receptor, downstream signaling pathways can be monitored using techniques like reporter gene assays or by measuring the levels of second messengers.

Hypothetical Signaling Pathway

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway Ligand Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl) -N-methylacetamido)acetate Target Target Protein (e.g., Kinase) Ligand->Target Inhibition Substrate Substrate Target->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Target->Phospho_Substrate Downstream_Effector Downstream Effector Phospho_Substrate->Downstream_Effector Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation) Downstream_Effector->Cellular_Response

References

Application Notes and Protocols for In Vivo Preclinical Evaluation of Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Charting the In Vivo Journey of a Novel Chemical Entity

The compound ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate is a novel chemical entity with a phenoxyacetic acid moiety. Derivatives of phenoxyacetic acid have shown a wide spectrum of biological activities, including potential anticancer properties. As such, the preclinical in vivo evaluation of this compound is a critical step in determining its therapeutic potential.[1] This guide provides a comprehensive framework for designing and executing in vivo studies to assess the pharmacokinetics, safety, and efficacy of this compound, ensuring scientific rigor and adherence to ethical guidelines.

The journey of a novel compound from the bench to potential clinical application is fraught with challenges. A well-designed in vivo experimental plan is paramount to navigate this path successfully. It allows for the systematic collection of data to understand how the compound behaves in a living organism, its potential to treat disease, and its safety profile.[2][3] This document is structured to guide researchers through the logical progression of in vivo studies, from initial pharmacokinetic and safety assessments to efficacy evaluation in a relevant disease model.

Guiding Principles: The 3Rs of Ethical and Robust In Vivo Research

All animal studies must be conducted in strict adherence to ethical guidelines and regulations. The principles of the 3Rs (Replacement, Reduction, and Refinement) are central to the ethical conduct of animal research and are a prerequisite for any well-designed in vivo study.[4][5][6]

  • Replacement: Utilizing non-animal methods where possible. Before commencing in vivo studies, exhaustive in vitro and in silico modeling should be performed to predict the compound's activity and potential toxicity.

  • Reduction: Using the minimum number of animals necessary to obtain scientifically valid data. This is achieved through careful experimental design and statistical analysis.

  • Refinement: Minimizing any potential pain, suffering, or distress to the animals. This includes using appropriate anesthesia and analgesia, humane endpoints, and providing optimal housing and care.[5]

All protocols must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[7]

Phase 1: Pharmacokinetic (PK) Profiling - Understanding the Compound's Fate in the Body

Pharmacokinetic (PK) studies are fundamental to understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a drug candidate.[8][9] This information is crucial for selecting appropriate dose levels and schedules for subsequent toxicology and efficacy studies.[10]

Single-Dose Pharmacokinetic Study in Rodents

Objective: To determine the basic pharmacokinetic parameters of this compound following a single intravenous (IV) and oral (PO) administration in mice or rats.

Experimental Workflow:

References

Dosage calculation for animal studies with ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

A Case Study with Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate

For: Researchers, scientists, and drug development professionals.

Abstract

The transition from in vitro discovery to in vivo validation is a critical juncture in the development of any new chemical entity (NCE). A meticulously planned and executed animal study is paramount, with dosage calculation being a foundational element for generating meaningful and reproducible data. This document provides a comprehensive guide to the principles and practicalities of dosage calculation for animal studies, using the novel glycine derivative, this compound, as a working example. In the absence of specific pharmacokinetic and pharmacodynamic data for this NCE, this guide establishes a robust framework based on established scientific principles, regulatory guidelines, and best practices in preclinical research. We will delve into the theoretical underpinnings of dose calculation, the practical aspects of formulation and administration, and the indispensable ethical considerations that govern all animal research.

Introduction: The Challenge of a Novel Chemical Entity

This compound is identified as a glycine derivative[1]. While its chemical structure is known, a thorough search of the scientific literature reveals a lack of published data on its biological activity, mechanism of action, pharmacokinetics (PK), and pharmacodynamics (PD). This scenario is common in early-stage drug discovery. The challenge, therefore, is not to follow a pre-existing protocol but to construct a scientifically sound and ethically responsible plan for its initial in vivo evaluation.

This guide will provide the logical framework to:

  • Estimate a safe starting dose: Utilizing principles of allometric scaling and leveraging any available in vitro data.

  • Develop a suitable formulation: Addressing potential solubility challenges.

  • Select an appropriate route of administration: Based on the compound's properties and the study's objectives.

  • Establish a clear experimental protocol: Ensuring the welfare of the animals and the integrity of the data.

Foundational Principles of In Vivo Dosage Calculation

The primary objective of initial animal studies is to establish a compound's safety profile and to identify a dose range that elicits a biological response. The following principles are cornerstones of this process.

Allometric Scaling: Bridging the Interspecies Gap

Allometric scaling is a cornerstone of preclinical pharmacology, enabling the extrapolation of dosages between different animal species and, ultimately, to humans.[2][3][4] This method is based on the empirical observation that many physiological and metabolic processes scale with body size in a predictable, non-linear manner.[4] The relationship between metabolic rate and body size is a key factor, as it influences drug clearance and, consequently, the required dose.[2]

The most common approach for dose conversion is based on Body Surface Area (BSA), which is considered more accurate than simple weight-based scaling because it better correlates with metabolic rate across species.[4][5] The Human Equivalent Dose (HED) or Animal Equivalent Dose (AED) can be calculated using conversion factors derived from BSA.[2][3][6][7]

Table 1: Interspecies Dose Conversion Factors (based on BSA)

FromTo Mouse (20g)To Rat (150g)To Rabbit (1.8kg)To Dog (10kg)To Human (60kg)
Human (mg/kg) Multiply by 12.3Multiply by 6.2Multiply by 3.1Multiply by 1.8-
Mouse (mg/kg) -Divide by 2Divide by 4Divide by 7Divide by 12.3
Rat (mg/kg) Multiply by 2-Divide by 2Divide by 3.5Divide by 6.2
Rabbit (mg/kg) Multiply by 4Multiply by 2-Divide by 1.7Divide by 3.1
Dog (mg/kg) Multiply by 7Multiply by 3.5Multiply by 1.7-Divide by 1.8

Data adapted from FDA guidance documents and relevant publications.[3][5][6][7]

The Concept of No-Observed-Adverse-Effect Level (NOAEL)

A critical parameter in toxicology and initial safety studies is the NOAEL. This is the highest dose of a substance that does not produce any observable adverse effects in a given animal model.[6] While determining the NOAEL for a novel compound requires initial dose-ranging studies, this concept is central to establishing a safe starting dose for subsequent efficacy studies.

Pre-formulation and Formulation Strategy

The physicochemical properties of a compound dictate its formulation requirements. For this compound, with a LogP of 3.696[8], poor aqueous solubility is a potential challenge.[9][10][11][12][13] A suitable formulation is essential to ensure consistent and predictable bioavailability.

Characterization of Physicochemical Properties

Before embarking on formulation development, the following properties of the NCE should be determined:

  • Aqueous solubility: At different pH values (e.g., 2.0, 7.4).

  • Solubility in common vehicles: Such as saline, PBS, oils (corn, sesame), and organic solvents (DMSO, ethanol).

  • Stability: In the chosen vehicle over the duration of the experiment.

Formulation Strategies for Poorly Soluble Compounds

Several strategies can be employed to formulate poorly water-soluble compounds for in vivo studies:[9][10][12][13]

  • Co-solvent systems: A mixture of a water-miscible organic solvent (e.g., DMSO, ethanol) and an aqueous carrier.

  • Suspensions: The compound is milled to a fine powder and suspended in a vehicle containing a suspending agent (e.g., carboxymethylcellulose).

  • Lipid-based formulations: The compound is dissolved in an oil or a self-emulsifying drug delivery system (SEDDS).[10][12]

  • Use of surfactants: To increase the solubility of the compound.[9]

Table 2: Common Excipients for Preclinical Formulations

Excipient TypeExamplesPurpose
Solvents DMSO, Ethanol, PEG 300/400To dissolve the compound.
Surfactants Tween 80, Cremophor ELTo increase solubility and stability.
Suspending Agents Carboxymethylcellulose, MethylcelluloseTo create uniform suspensions.
Oils Corn oil, Sesame oil, Olive oilAs a vehicle for lipophilic compounds.

Route of Administration: A Critical Experimental Choice

The choice of administration route is dictated by the compound's properties, the desired pharmacokinetic profile, and the therapeutic target.[14][15][16][17][18] Each route has distinct advantages and disadvantages.

Common Routes of Administration in Animal Studies
  • Oral (PO): Mimics the intended clinical route for many drugs. It is convenient for chronic dosing but is subject to first-pass metabolism.[14][16]

  • Intravenous (IV): Bypasses absorption, leading to 100% bioavailability. It is ideal for determining intrinsic PK parameters.[14][16]

  • Intraperitoneal (IP): A common route in rodents, offering rapid absorption. However, it can cause local irritation and does not have a direct human equivalent.[16]

  • Subcutaneous (SC): Provides slower, more sustained absorption compared to IV or IP routes.[14][15][16]

  • Intramuscular (IM): Results in rapid absorption from an aqueous solution.[14][16]

The selection of the route should align with the intended clinical application and the goals of the preclinical study.[19][20]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a framework for conducting initial dose-ranging and tolerability studies for a novel compound like this compound.

Protocol 1: Preparation of a Formulation

This protocol describes the preparation of a co-solvent formulation, a common starting point for NCEs with unknown solubility.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • PEG 400

  • Sterile saline (0.9% NaCl)

  • Sterile vials and syringes

Procedure:

  • Weigh the required amount of the compound.

  • Dissolve the compound in a minimal amount of DMSO.

  • Add PEG 400 to the solution and vortex until clear.

  • Slowly add sterile saline to the desired final volume while vortexing.

  • Visually inspect the final formulation for any precipitation.

Protocol 2: Dose-Ranging and Tolerability Study in Mice

This protocol outlines a single-dose study to determine the maximum tolerated dose (MTD).

Animals:

  • Male or female C57BL/6 mice, 8-10 weeks old.

Procedure:

  • Acclimate the animals for at least one week before the experiment.

  • Randomly assign animals to groups (n=3-5 per group).

  • Prepare a dose range of the compound (e.g., 1, 10, 50, 100 mg/kg).

  • Administer a single dose of the compound via the chosen route (e.g., IP or PO).

  • Monitor the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, 48 hours) for up to 14 days.

  • Record body weight changes daily.

  • At the end of the study, perform a gross necropsy.

Ethical Considerations and Animal Welfare

All animal experiments must be conducted in accordance with the highest ethical standards and with the approval of an Institutional Animal Care and Use Committee (IACUC).[21][22][23][24] The principles of the 3Rs (Replacement, Reduction, and Refinement) must be strictly adhered to.

  • Replacement: Use non-animal methods whenever possible.

  • Reduction: Use the minimum number of animals necessary to obtain statistically significant results.

  • Refinement: Minimize any pain, suffering, or distress to the animals.[21]

Visualization of the Workflow

The following diagrams illustrate the key decision-making processes in designing an in vivo dosage calculation study.

DosageCalculationWorkflow cluster_preclinical Preclinical Dosage Calculation Workflow Start Start: Novel Chemical Entity PhysChem Physicochemical Characterization Start->PhysChem Initial Assessment Formulation Formulation Development PhysChem->Formulation Solubility & Stability Data DoseRange Dose-Ranging Tolerability Study Formulation->DoseRange Test Formulation Efficacy Efficacy Studies DoseRange->Efficacy Select Doses PKPD Pharmacokinetic/ Pharmacodynamic Studies DoseRange->PKPD Select Doses End Data Analysis & Report Efficacy->End PKPD->End

Caption: Workflow for preclinical dosage calculation.

AllometricScalingConcept AnimalData Animal Study Data Dose (mg/kg) in Species A NOAEL Conversion Allometric Scaling Body Surface Area (BSA) Conversion AnimalData->Conversion Apply Conversion Factor HumanDose Estimated Human Equivalent Dose (HED) mg/kg Conversion->HumanDose Extrapolate

Caption: Conceptual diagram of allometric scaling.

Conclusion

The successful in vivo evaluation of a novel chemical entity like this compound hinges on a methodical and scientifically rigorous approach to dosage calculation. In the absence of specific data, a framework built on the principles of allometric scaling, thorough pre-formulation characterization, rational formulation development, and careful selection of the administration route is essential. Adherence to strict ethical guidelines and animal welfare principles is not merely a regulatory requirement but a moral imperative. This guide provides the foundational knowledge and practical protocols to empower researchers to navigate the complexities of early-stage preclinical drug development with confidence and scientific integrity.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues of Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these issues and ensure the reliability and accuracy of your results.

Understanding the Challenge: Physicochemical Properties

Before diving into troubleshooting, it's crucial to understand the inherent properties of this compound that contribute to its poor aqueous solubility.

Based on its chemical structure, this compound is predicted to be highly lipophilic. Key physicochemical properties are summarized below:

PropertyValueImplication for Solubility
Molecular Weight 361.82 g/mol Larger molecules can have lower solubility.
LogP 3.696A high LogP value indicates high lipophilicity and poor water solubility.[1]
Hydrogen Bond Donors 0Lack of hydrogen bond donors limits interaction with water molecules.[1]
Hydrogen Bond Acceptors 4Presence of some hydrogen bond acceptors offers limited potential for interaction with water.[1]
Rotatable Bonds 8A higher number of rotatable bonds can lead to more complex crystal lattice structures, which may impact solubility.[1]

The high LogP value is the most significant indicator of the compound's hydrophobicity and is the primary reason for its limited solubility in aqueous buffers.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This section provides a systematic workflow to address the solubility issues of this compound.

Solubilization_Workflow start Start: Compound Precipitation in Aqueous Buffer stock_prep Step 1: Proper Stock Solution Preparation start->stock_prep cosolvent Step 2: Co-solvent Optimization stock_prep->cosolvent If precipitation persists end Achieved Target Concentration and Stability stock_prep->end If successful excipients Step 3: Utilize Solubilizing Excipients cosolvent->excipients If precipitation persists cosolvent->end If successful advanced Step 4: Advanced Formulation Strategies excipients->advanced For challenging cases excipients->end If successful advanced->end

Caption: A stepwise workflow for troubleshooting solubility issues.

Step 1: Proper Stock Solution Preparation

The foundation of a successful experiment with a poorly soluble compound is the correct preparation of a concentrated stock solution in an appropriate organic solvent.[2][3]

Q: My compound won't dissolve directly in my aqueous buffer. What should I do first?

A: Never attempt to dissolve this compound directly in an aqueous buffer. You must first prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common choice and has been shown to be effective for this compound, with a solubility of at least 100 mg/mL.[1][4]

Protocol for Stock Solution Preparation:

  • Weigh the desired amount of the compound accurately using a calibrated balance.[5]

  • Add the appropriate volume of 100% DMSO to achieve a high concentration (e.g., 10-50 mM).

  • Vortex or sonicate the mixture until the compound is fully dissolved. A clear solution with no visible particulates should be observed.[6]

  • Store the stock solution appropriately, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

Step 2: Co-solvent Optimization

When diluting the organic stock solution into your aqueous buffer, the final concentration of the organic solvent (co-solvent) is critical.[7][8]

Q: My compound precipitates when I dilute my DMSO stock solution into the aqueous buffer. How can I prevent this?

A: This "crashing out" is common for hydrophobic compounds. The key is to optimize the final co-solvent concentration and the dilution method.

  • Dilution Technique: Employ a serial dilution method. Instead of a single large dilution, perform a series of smaller, stepwise dilutions into your buffer.[6] When adding the stock to the buffer, do so dropwise while vortexing vigorously to promote rapid mixing.[6]

  • Final Co-solvent Concentration: The final concentration of DMSO in your assay should be as low as possible to avoid artifacts, but high enough to maintain solubility. For most cell-based assays, the final DMSO concentration should be kept below 0.5%, although some systems can tolerate up to 1%.[6] It is essential to run a vehicle control with the same final DMSO concentration to assess any effects of the solvent on your experiment.[6]

Co-solventRecommended Starting ConcentrationMaximum Tolerated (Assay Dependent)
DMSO 0.1% (v/v)< 1% (v/v)
Ethanol 0.5% (v/v)< 2% (v/v)
PEG 400 1% (v/v)< 5% (v/v)
Step 3: Utilize Solubilizing Excipients

If co-solvents alone are insufficient, the use of pharmaceutical excipients can significantly enhance aqueous solubility.[9][10]

Q: I've optimized my co-solvent concentration, but my compound still precipitates at the desired final concentration. What are my next options?

A: Incorporating solubilizing agents into your aqueous buffer can dramatically improve the solubility of hydrophobic compounds.

  • Surfactants: These amphiphilic molecules form micelles that can encapsulate hydrophobic drugs, increasing their apparent solubility.[11][12][13]

    • Examples: Polysorbate 80 (Tween® 80), Cremophor® EL.[13]

    • Mechanism: Above the critical micelle concentration (CMC), surfactants self-assemble into micelles, which have a hydrophobic core that can sequester the drug molecule from the aqueous environment.[11][14]

    • Considerations: Use the lowest effective concentration, as high levels of surfactants can be cytotoxic or interfere with assays.[15]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17] They can form inclusion complexes with poorly soluble drugs, effectively "hiding" the hydrophobic part of the molecule from water.[18][19]

    • Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[17]

    • Mechanism: The hydrophobic drug molecule partitions into the central cavity of the cyclodextrin, forming a water-soluble complex.[18]

    • Advantages: Generally have a good safety profile and are widely used in pharmaceutical formulations.[16][20]

Excipient_Action compound Poorly Soluble Compound surfactant Surfactant Micelle compound->surfactant Encapsulation cyclodextrin Cyclodextrin compound->cyclodextrin Complexation soluble_surfactant Solubilized Compound (in Micelle) surfactant->soluble_surfactant soluble_cd Solubilized Compound (Inclusion Complex) cyclodextrin->soluble_cd

Caption: Mechanisms of solubilization by surfactants and cyclodextrins.

Step 4: Advanced Formulation Strategies

For very high concentrations or in vivo studies, more advanced formulation approaches may be necessary.

Q: I need to prepare a high-concentration formulation for an in vivo study. What other methods can I explore?

A: For demanding applications, consider these advanced strategies:

  • pH Adjustment: While this compound does not have strongly ionizable groups, subtle pH shifts can sometimes influence solubility. However, for non-ionizable compounds, the effect of pH is generally minimal.[21] For weakly acidic or basic compounds, adjusting the pH to favor the ionized form can significantly increase solubility.[][23][24][25]

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in a carrier matrix in an amorphous, non-crystalline state.[26][27] The amorphous form has a higher energy state and is more soluble than the stable crystalline form.[28][29] This is a common strategy in drug development to improve the bioavailability of poorly soluble drugs.[9][29][30][31]

Frequently Asked Questions (FAQs)

Q1: What is the maximum concentration of this compound I can expect to achieve in a standard phosphate-buffered saline (PBS)?

A1: Without any solubilizing agents, the aqueous solubility is expected to be very low, likely in the low µg/mL range. The achievable concentration will depend heavily on the formulation strategy you employ (co-solvents, excipients, etc.).

Q2: My compound dissolves initially but precipitates after a few hours or overnight. What is happening?

A2: This phenomenon is known as supersaturation followed by precipitation. Your initial preparation may have formed a thermodynamically unstable supersaturated solution. Over time, the compound begins to nucleate and crystallize out of solution, reverting to its more stable, less soluble form. To mitigate this, consider using precipitation inhibitors, such as certain polymers (e.g., HPMC), which can help maintain the supersaturated state.

Q3: Can I use sonication to help dissolve my compound in the aqueous buffer?

A3: While sonication can aid in the initial dispersion and dissolution of the compound from a solid form into an organic solvent, it is generally not a long-term solution for solubility issues in aqueous buffers. The energy from sonication might temporarily break up aggregates, but it does not change the fundamental thermodynamic insolubility of the compound. The compound will likely precipitate out once the sonication is stopped.

Q4: How do I determine the best solubilization strategy for my specific experiment?

A4: A systematic approach is recommended. Start with the simplest method (co-solvent optimization) and progress to more complex strategies (excipients, advanced formulations) as needed. It's crucial to perform preliminary solubility screening experiments to test different formulations. Always include appropriate controls in your main experiment to ensure that the chosen solubilization method does not interfere with your assay.

Q5: Are there any safety concerns with the solubilizing agents you've mentioned?

A5: Yes. All excipients should be used with caution and at the lowest effective concentration. DMSO can have biological effects at higher concentrations. Surfactants can disrupt cell membranes, and some, like Cremophor® EL, have been associated with hypersensitivity reactions in vivo. Always consult the safety data sheets (SDS) for each excipient and conduct tolerability studies, especially for in vivo experiments.

Experimental Protocol: Kinetic Solubility Assessment

This protocol allows for a rapid assessment of the apparent solubility of your compound under different formulation conditions.[32]

Materials:

  • This compound

  • DMSO (anhydrous)

  • Aqueous buffers (e.g., PBS, pH 7.4)

  • 96-well microplates (UV-transparent for analysis)

  • Plate reader with UV-Vis capabilities

Procedure:

  • Prepare a Concentrated Stock: Create a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of your DMSO stock solution with DMSO to create a range of concentrations.

  • Dilution into Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing a larger volume (e.g., 198 µL) of your test aqueous buffer. This will create a range of final compound concentrations with a consistent final DMSO concentration (in this example, 1%).

  • Incubation: Seal the plate and incubate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

  • Measurement: Measure the turbidity of each well by reading the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm). An increase in absorbance indicates precipitation. Alternatively, filter the samples and measure the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV.

  • Data Analysis: The highest concentration that does not show a significant increase in turbidity is considered the kinetic solubility under those conditions.

By modifying the aqueous buffer in step 3 to include different co-solvents or excipients, you can efficiently screen for optimal formulation conditions.

References

Technical Support Center: Optimizing Reaction Conditions for N-Methylation of Acetamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-Methylation of Acetamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. N-methylation can profoundly alter a molecule's pharmacological properties—a phenomenon often called the "magic methyl effect"—by improving metabolic stability, cell permeability, or binding affinity.[1] However, achieving clean, high-yielding, and selective N-methylation can be challenging.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven strategies.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the N-methylation of acetamides. Each answer provides a causal explanation and actionable solutions.

Q1: My reaction has a very low yield or did not proceed at all. What are the likely causes?

A low or non-existent yield is a common issue that can typically be traced back to one of three areas: the acidity of the amide, the reaction conditions, or the choice of reagents.

  • Causality—Amide Acidity: The core of the reaction involves deprotonating the amide N-H proton to form a nucleophilic amidate anion, which then attacks the methylating agent. Secondary acetamides are weakly acidic (pKa in DMSO is typically >20).[2] If the chosen base is not strong enough to deprotonate the amide to a sufficient degree, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.

  • Troubleshooting Steps:

    • Evaluate Your Base: For standard acetamides, a very strong base is required. Sodium hydride (NaH) is a common choice for complete deprotonation.[3][4] Milder bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often insufficient unless the amide proton is unusually acidic.[5][6] For more sensitive substrates where milder conditions are necessary, cesium carbonate (Cs₂CO₃) has proven effective, particularly with less reactive methylating agents.[1][7]

    • Increase Temperature: If the reaction is sluggish, increasing the temperature can enhance the rate of both deprotonation and the subsequent nucleophilic attack.[8] However, be aware that higher temperatures can also promote side reactions. Monitor the reaction closely by Thin Layer Chromatography (TLC) or LC-MS.[9]

    • Check Reagent Quality: Ensure all reagents are anhydrous. Water can quench strong bases like NaH and hydrolyze some methylating agents.[6] Use freshly opened or distilled solvents and methylating agents.[6] Dimethyl sulfate, for example, is sensitive to moisture.[5]

Q2: I'm observing a significant amount of N,N-dimethylated (bis-methylated) product. How can I achieve monomethylation?

The formation of a bis-methylated product is a classic selectivity challenge, especially when starting with a primary acetamide.

  • Causality—Competitive Deprotonation: After the first methylation, the resulting secondary N-methylacetamide still has an N-H proton. This proton can also be removed by the base, allowing for a second methylation event. This is particularly problematic when using highly reactive, sterically unhindered methylating agents like methyl iodide (MeI) or dimethyl sulfate under strongly basic conditions.[1][2] In some cases with MeI, the bis-methylated product is obtained exclusively.[1]

  • Troubleshooting Steps:

    • Switch to a Bulky/Less Reactive Methylating Agent: This is the most effective strategy. Phenyl trimethylammonium iodide (PhMe₃NI) is an excellent reagent for achieving exclusive monomethylation.[2][7] The bulky nature of the ammonium salt appears to sterically hinder the second methylation event, providing excellent selectivity.[1] Tetramethylammonium fluoride (TMAF) is another option that has shown good selectivity.[10]

    • Control Stoichiometry: Carefully controlling the stoichiometry by using only a slight excess (1.1-1.5 equivalents) of the methylating agent can help minimize over-alkylation, but this is often not sufficient on its own with highly reactive agents.[6][9]

    • Modify the Base: Using a milder base like Cs₂CO₃ can sometimes favor monomethylation by establishing an equilibrium that disfavors deprotonation of the less acidic N-methylated intermediate.[1][7]

Q3: My analysis shows an isomer of my desired product. I suspect O-methylation. How can I prevent this?

While less common than N-methylation, O-methylation of the amide oxygen can occur, leading to the formation of a methyl imidate.

  • Causality—Ambident Nucleophile: The amidate anion is an ambident nucleophile, meaning it has two reactive sites: the nitrogen and the oxygen. The outcome of the reaction (N- vs. O-alkylation) is highly dependent on the substrate, solvent, and counter-ion.[11] Harder electrophiles tend to react at the harder oxygen atom, while softer electrophiles react at the softer nitrogen atom. Factors that increase the ionic character of the amidate-counterion bond (e.g., polar aprotic solvents like DMSO) can favor O-alkylation.[11]

  • Troubleshooting Steps:

    • Solvent Choice: Using a less polar, non-coordinating solvent like toluene can disfavor O-alkylation by promoting a tighter association between the amidate and its counter-ion, making the nitrogen atom more accessible.[2][7]

    • Choice of Methylating Agent: Softer methylating agents like methyl iodide are less prone to O-alkylation than harder agents like dimethyl sulfate.

    • Alternative Two-Step Procedure: For particularly challenging substrates, a two-step, one-pot procedure involving silylation can provide high selectivity for N-methylation. The amide is first treated with a silylating agent, followed by an intramolecular rearrangement and fluoride-mediated desilylation to yield the N-methylated product with very low levels of the O-alkylated isomer.[11]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding experimental design and optimization.

FAQ 1: How do I choose the right methylating agent?

The choice of methylating agent is critical and involves a trade-off between reactivity, safety, and selectivity.

  • High Reactivity (High Risk):

    • Methyl Iodide (MeI) & Dimethyl Sulfate (DMS): These are traditional, highly reactive, and cost-effective agents. However, they are toxic and carcinogenic and often lead to over-methylation.[2][5][8] They are best used when bis-methylation is desired or not a concern.

  • High Selectivity (Safer Alternatives):

    • Phenyl Trimethylammonium Iodide (PhMe₃NI): A solid, non-toxic, and easy-to-handle reagent that provides excellent monoselectivity for primary amides.[1][2][7] It is an outstanding choice for late-stage functionalization in drug discovery.[2]

    • Tetramethylammonium Fluoride (TMAF): A metal-free option that shows high selectivity for the methylation of amides, indoles, and other N-H containing functional groups.[10]

  • "Green" Alternatives:

    • Methanol: Can be used as a C1 source in transition-metal-catalyzed reactions (e.g., with Ru or Co catalysts) via a "hydrogen borrowing" mechanism.[12][13][14] This is a more atom-economical approach but requires catalyst screening and optimization.

    • Dimethyl Carbonate (DMC): A less toxic and more environmentally benign alternative to DMS and MeI.[15]

FAQ 2: What is the role of the base, and how do I select the best one?

The base's primary role is to deprotonate the amide. The strength of the base must be matched to the acidity of the amide N-H proton.

  • Strong, Non-Nucleophilic Bases:

    • Sodium Hydride (NaH): An irreversible deprotonating agent that drives the formation of the amidate anion to completion. It is excellent for ensuring full conversion but can be difficult to handle and may promote side reactions with sensitive substrates.[3][4]

  • Carbonate Bases:

    • Cesium Carbonate (Cs₂CO₃): Often the base of choice in modern, selective methylation protocols.[1][7] Its mildness and high solubility in organic solvents contribute to cleaner reactions and better selectivity compared to stronger bases.

    • Potassium Carbonate (K₂CO₃) / Sodium Bicarbonate (NaHCO₃): Generally too weak for standard acetamides but may be suitable for amides with electron-withdrawing groups that increase N-H acidity.[5]

  • Alkoxide Bases:

    • Potassium tert-Butoxide (t-BuOK): A strong, non-nucleophilic base suitable for generating the amidate anion.[8]

FAQ 3: How does the choice of solvent affect the reaction?

The solvent influences reagent solubility, reaction rate, and selectivity.

  • Polar Aprotic Solvents (DMF, DMSO): These solvents are excellent at dissolving a wide range of reagents, including salts. However, they can promote O-alkylation and may be difficult to remove during workup.[8][11]

  • Apolar Solvents (Toluene, Anisole): Toluene is often the preferred solvent for selective N-methylation, especially with reagents like PhMe₃NI.[2][7] It minimizes O-alkylation and is relatively easy to remove.

  • Ethereal Solvents (THF, CPME): These are also viable options. Cyclopentyl methyl ether (CPME) is considered a more environmentally benign solvent.[2]

FAQ 4: How can I effectively monitor the reaction progress?

Monitoring the reaction is crucial to avoid over- or under-reaction and to determine the optimal reaction time.

  • Thin Layer Chromatography (TLC): This is the most common and convenient method.[9] Spot the reaction mixture alongside the starting material. The product, being more nonpolar (due to the replacement of N-H with N-CH₃), should have a higher Rf value.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reaction mixtures or when precise conversion data is needed, LC-MS is ideal. It allows you to monitor the disappearance of the starting material and the appearance of the desired product, as well as detect any side products (like the bis-methylated or O-methylated species) by their mass.[2]

Comparative Data & Protocols

Table 1: Comparison of Common Conditions for N-Methylation of Acetamides
Methylating AgentTypical BaseTypical SolventTemp. (°C)Key AdvantagesKey Disadvantages & RisksSelectivity
Dimethyl Sulfate (DMS) NaH, NaHCO₃Acetone, THFRefluxInexpensive, highly reactiveHighly toxic, carcinogenic, moisture-sensitive, risk of O-methylation[2][5]Poor (risk of bis-methylation)
Methyl Iodide (MeI) NaH, KOHDMF, TolueneRT - 120Highly reactive, common reagentToxic, volatile, can lead exclusively to bis-methylation[1][2]Poor to Moderate
PhMe₃NI Cs₂CO₃Toluene120Non-toxic, solid, easy to handle, excellent for late-stage functionalization[2][7]Higher cost, requires elevated temperaturesExcellent (monoselective)[1][2]
Methanol (w/ catalyst) Base (e.g., Cs₂CO₃)Methanol140Atom-economical, "green" C1 sourceRequires transition metal catalyst, high temperatures, reaction optimization[12][13]Good (catalyst dependent)
TMAF None requiredToluene100Metal-free, operationally simple, broad scope[10]Reagent costGood to Excellent
Experimental Protocol: Monoselective N-Methylation using PhMe₃NI

This protocol is based on a modern, reliable method for achieving high yields of monomethylated product.[7]

Materials:

  • Primary acetamide (1.0 equiv)

  • Phenyl trimethylammonium iodide (PhMe₃NI) (2.5 equiv)[7]

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)[7]

  • Anhydrous toluene

  • 8 mL screw-cap vial with a magnetic stir bar

Procedure:

  • Reaction Setup: To an oven-dried 8 mL glass vial, add the primary acetamide (e.g., 0.5 mmol, 1.0 equiv), PhMe₃NI (1.25 mmol, 2.5 equiv), and Cs₂CO₃ (1.0 mmol, 2.0 equiv).[7]

  • Solvent Addition: Add anhydrous toluene to achieve a concentration of approximately 0.2-0.25 M.

  • Reaction Execution: Seal the vial tightly and place it in a preheated oil bath or heating block at 120 °C. Stir the mixture vigorously for 16-24 hours.[16]

  • Monitoring: Monitor the reaction's progress by periodically taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by TLC or LC-MS.

  • Work-up:

    • After the reaction is complete (as determined by monitoring), cool the vial to room temperature.

    • Dilute the mixture with ethyl acetate (e.g., 10 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer one more time with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]

  • Purification: The crude product can be purified by silica gel column chromatography to yield the pure N-methyl acetamide.[2]

Mechanistic Insights & Visualizations

Understanding the underlying mechanism and having a logical workflow for troubleshooting are key to success.

General Mechanism of Base-Mediated N-Methylation

The reaction proceeds via a two-step sequence: (1) deprotonation of the amide to form an amidate anion, followed by (2) a nucleophilic (Sₙ2) attack on the methylating agent.

N_Methylation_Mechanism Start Acetamide (R-CONH-R') Amidate Amidate Anion (R-CON⁻-R') Start->Amidate 1. Deprotonation Base Base (B:) Base->Amidate Product N-Methyl Acetamide (R-CON(CH₃)-R') Amidate->Product 2. SN2 Attack HB Conjugate Acid (HB⁺) Amidate->HB MeX Methylating Agent (CH₃-X) MeX->Product X_minus Leaving Group (X⁻) Product->X_minus

Caption: Base-mediated N-methylation of an acetamide.

Troubleshooting Workflow for Low Yield

This decision tree provides a systematic approach to diagnosing and solving low-yield reactions.

Troubleshooting_Workflow start Problem: Low Yield check_crude Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_crude sm_present Observation: Mostly Unreacted Starting Material check_crude->sm_present   side_products Observation: Significant Side Products check_crude->side_products action_sm Action: 1. Increase Temperature/Time 2. Use Stronger Base (e.g., NaH) 3. Check Reagent Purity sm_present->action_sm identify_sp Identify Side Products (by Mass/NMR) side_products->identify_sp bis_methylated Side Product: Bis-Methylation identify_sp->bis_methylated o_methylated Side Product: O-Methylation identify_sp->o_methylated action_bis Action: 1. Switch to Selective Reagent (PhMe₃NI) 2. Reduce Reagent Stoichiometry bis_methylated->action_bis action_o Action: 1. Switch to Apolar Solvent (Toluene) 2. Use Softer Methylating Agent (MeI) o_methylated->action_o

Caption: A logical workflow for troubleshooting low-yield reactions.

References

How to prevent precipitation of ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate in media

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Topic: How to Prevent Precipitation of Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate in Media

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Challenge

This compound is a hydrophobic molecule, a characteristic confirmed by its high LogP value. This inherent low aqueous solubility is the primary driver of its precipitation in cell culture media, buffers, and other aqueous environments. When a concentrated stock solution, typically in a solvent like DMSO, is diluted into an aqueous medium, the solvent environment rapidly shifts from organic to aqueous. This "anti-solvent" effect causes the compound to crash out of solution, forming a precipitate that can invalidate experimental results and damage cells.

This guide provides a structured approach, from fundamental principles to advanced formulation strategies, to help you maintain the solubility of this compound and ensure the integrity of your experiments.

Compound Profile: Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in troubleshooting solubility issues.

PropertyValueImplication for Solubility
Molecular Weight 361.82 g/mol [1][2][3]Standard for a small molecule drug candidate.
Appearance Colorless to light yellow oil[1][2][3]The compound is not a crystalline solid at room temperature.
LogP 3.696[1]Indicates high lipophilicity and poor water solubility.
Hydrogen Bond Donors 0[1]Lacks donor groups to interact favorably with water.
Hydrogen Bond Acceptors 4[1]Has some capacity to accept hydrogen bonds.
Primary Stock Solvent Dimethyl sulfoxide (DMSO)Highly soluble (≥100 mg/mL) in DMSO.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate immediately when I add my DMSO stock to the cell culture media?

A: This is a classic example of anti-solvent precipitation. The compound is highly soluble in your 100% DMSO stock. However, when you dilute this stock into your aqueous cell culture media, the concentration of DMSO plummets. The media acts as an "anti-solvent," drastically reducing the compound's solubility and causing it to fall out of solution.[4][5]

Q2: I'm in the middle of an experiment. What is the quickest thing I can try to fix this?

A: The fastest approach involves optimizing your dilution technique and leveraging components already in your media:

  • Lower the Stock Concentration: Prepare a less concentrated DMSO stock (e.g., 10 mM instead of 100 mM). This reduces the magnitude of the anti-solvent effect upon dilution.

  • Use Warm Media: Pre-warming your media to 37°C can slightly increase the solubility and dissolution rate.

  • Ensure Rapid Mixing: Add the stock solution dropwise into the vortex of the media with vigorous stirring or swirling. This avoids localized high concentrations that precipitate instantly.

  • Leverage Serum: If your experimental design allows, use media containing at least 10% Fetal Bovine Serum (FBS). Serum proteins, particularly albumin, can bind to hydrophobic compounds and help keep them in solution.[6][7] Precipitation is often more severe in serum-free media.[8][9]

Q3: My compound still precipitates even with better dilution techniques. What is the next step?

A: If physical techniques are insufficient, you must move to formulation-based strategies. The three main approaches, widely used in pharmaceutical development, are the use of co-solvents, surfactants, or cyclodextrins.[10][11][12] Each works by a different mechanism to increase the apparent solubility of the compound in the final aqueous solution.

Q4: Are these solubilizing agents (excipients) toxic to my cells?

A: Yes, they can be. It is absolutely critical to run vehicle controls for any new formulation.[13] Before treating cells with your compound in a new formulation, you must test the vehicle (media + solubilizing agent) alone to ensure it does not affect cell viability, morphology, or the specific endpoint you are measuring.[13] For example, DMSO is generally tolerated by most cell lines up to 0.5%, but this can vary.[13]

Troubleshooting Guide & Decision Workflow

This workflow provides a systematic process for diagnosing and solving precipitation issues.

TroubleshootingWorkflow start Problem: Compound Precipitates in Aqueous Media check_technique Step 1: Optimize Physical Technique start->check_technique sub_technique A. Lower stock concentration B. Add stock to vortexing media C. Use pre-warmed media (37°C) D. Ensure media contains serum (e.g., 10% FBS) check_technique->sub_technique is_solved1 Is the compound soluble? sub_technique->is_solved1 formulation Step 2: Employ Formulation Strategies (Requires Vehicle Toxicity Controls) is_solved1->formulation No end_soluble Success: Proceed with Experiment is_solved1->end_soluble Yes strategy_choice Choose a Strategy formulation->strategy_choice cosolvent Strategy A: Co-solvents (e.g., PEG 400, Propylene Glycol) strategy_choice->cosolvent surfactant Strategy B: Surfactants (e.g., Polysorbate 80) strategy_choice->surfactant cyclodextrin Strategy C: Cyclodextrins (e.g., HP-β-CD) strategy_choice->cyclodextrin cosolvent->end_soluble surfactant->end_soluble cyclodextrin->end_soluble

Caption: Decision workflow for troubleshooting precipitation.

In-Depth Formulation Strategies

If optimizing your dilution technique is not sufficient, you will need to incorporate a pharmaceutical excipient to create a more stable formulation.

Strategy 1: Using Co-solvents

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of nonpolar drugs.[5][14]

  • Mechanism: They work by creating a solvent mixture that is more favorable for the hydrophobic compound than water alone.[12][15]

  • Common Examples: Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol.

  • How to Use: A common approach is to create a stock solution in a mixture of the co-solvent and your primary solvent (e.g., 1:1 DMSO:PEG 400). This stock is then diluted into the media. The presence of the co-solvent in the final solution helps prevent precipitation.

  • Critical Consideration: Co-solvents can be toxic to cells at higher concentrations. The final concentration in your media should typically be kept low (e.g., <1% v/v), and a vehicle control is mandatory.

Co-solventTypical Final ConcentrationNotes
PEG 400 0.1% - 1.0%Generally well-tolerated; viscous.
Propylene Glycol 0.1% - 1.0%Common in many pharmaceutical formulations.[11]
Ethanol 0.1% - 0.5%Can be more toxic to cells than glycols; volatile.[11][13]
Strategy 2: Using Surfactants

Surfactants (surface-active agents) are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell, effectively encapsulating the insoluble drug and allowing it to be dispersed in the aqueous medium.[11][12][16]

  • Mechanism: Micellar solubilization. The hydrophobic compound partitions into the core of the micelle, shielded from the water.

  • Common Examples: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20). Non-ionic surfactants are generally preferred for cell culture due to lower toxicity compared to ionic ones.[15]

  • How to Use: Prepare a stock solution of your compound in DMSO. Separately, prepare your media containing the surfactant at a concentration above its CMC. Add the DMSO stock to the surfactant-containing media.

  • Critical Consideration: Surfactants can interfere with cell membranes. Cytotoxicity must be evaluated.

Strategy 3: Using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a bucket-like shape. They have a hydrophobic interior and a hydrophilic exterior. They can encapsulate a hydrophobic "guest" molecule (your compound) within their central cavity, forming an inclusion complex.[11][17] This complex is water-soluble and readily disperses in the media.

  • Mechanism: Formation of a water-soluble inclusion complex.[12]

  • Common Example: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.[11]

  • How to Use: The compound can be dissolved directly into an aqueous solution of HP-β-CD with heating and sonication to form the complex. Alternatively, a concentrated DMSO stock can be added to media already containing HP-β-CD.

  • Critical Consideration: Cyclodextrins can extract cholesterol from cell membranes at high concentrations, leading to cytotoxicity.[13]

SolubilizationMechanisms cluster_0 A. Co-solvent cluster_1 B. Surfactant (Micelle) cluster_2 C. Cyclodextrin node_cosolvent drug_c Drug water_c H2O peg_c PEG label_c Co-solvents (PEG) reduce solvent polarity, allowing the drug to dissolve. node_surfactant micelle Hydrophobic Core drug_s Drug head_s label_s The drug is encapsulated within the hydrophobic core of the surfactant micelle. node_cd cd Hydrophobic Cavity drug_cd Drug label_cd The drug forms an inclusion complex within the cyclodextrin cavity.

Caption: Mechanisms of common solubilization strategies.

Experimental Protocols

Protocol 1: Standard Dilution of DMSO Stock
  • Prepare a 10 mM stock solution of the compound in 100% cell culture grade DMSO.

  • Warm the destination cell culture medium (containing serum, if applicable) to 37°C in a water bath.

  • Create an intermediate dilution of your stock. For a final concentration of 10 µM, you might dilute the 10 mM stock 1:100 in media to get a 100 µM intermediate.

  • Place the final volume of media in a sterile tube on a vortex mixer set to a medium speed to create a funnel.

  • Pipette the required volume of the intermediate stock solution slowly and directly into the center of the vortex.

  • Continue vortexing for 10-15 seconds after addition to ensure complete and rapid dispersal.

  • Visually inspect the solution against a dark background for any signs of shimmering or precipitate (Tyndall effect).

Protocol 2: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare a 20% (w/v) HP-β-CD Solution: Dissolve 2g of HP-β-CD in 10 mL of sterile water or PBS. Gentle warming (40-50°C) may be required. Filter-sterilize through a 0.22 µm filter.

  • Prepare a 1 mM Drug-CD Complex:

    • Add the required mass of your compound for a 1 mM final concentration to a sterile tube.

    • Add the 20% HP-β-CD solution.

    • Vortex vigorously for 5-10 minutes.

    • Place in a sonicating water bath for 15-30 minutes. The solution should become clear. This is your 1 mM stock solution.

  • Dilution into Media: This 1 mM aqueous stock can now be diluted directly into your cell culture media like any water-soluble compound.

  • Vehicle Control: The vehicle control for this experiment would be the 20% HP-β-CD solution, diluted to the same final concentration in the media as the drug-treated samples.

Protocol 3: Vehicle Cytotoxicity Assay
  • Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Prepare a 2x concentration series of your chosen vehicle (e.g., media with 0.2%, 0.5%, 1%, and 2% PEG 400).

  • Remove the existing media from the cells and add 100 µL of fresh media.

  • Add 100 µL of the 2x vehicle solutions to the appropriate wells to achieve a 1x final concentration. Include a "media only" control.

  • Incubate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • At the end of the incubation, assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay according to the manufacturer's instructions.

  • Determine the highest concentration of the vehicle that does not significantly reduce cell viability compared to the "media only" control. This is your maximum tolerated vehicle concentration.

References

Technical Support Center: Off-Target Effects of Chlorophenoxy-Containing Compounds In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chlorophenoxy-containing compounds. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to navigate the common off-target effects and experimental artifacts associated with this class of molecules. As a Senior Application Scientist, my goal is to not only provide protocols but to also explain the underlying scientific principles to empower you to make informed decisions in your experiments.

Introduction: The Double-Edged Sword of the Chlorophenoxy Scaffold

The chlorophenoxy moiety is a common scaffold in a diverse range of biologically active molecules, from widely used herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA) to targeted therapeutics such as kinase inhibitors. While this chemical group can confer desirable properties, it is also associated with a range of off-target effects that can confound in vitro experimental results. Understanding and mitigating these unintended interactions is crucial for generating reliable and reproducible data.

This guide is structured to help you diagnose and resolve common issues encountered during your in vitro assays. We will delve into troubleshooting unexpected cytotoxicity, assay interference, and specific off-target signaling events.

Part 1: Troubleshooting Guide

This section is organized in a question-and-answer format to directly address specific problems you may be encountering at the bench.

Issue 1: My cells are dying or showing signs of stress at concentrations where I don't expect to see cytotoxicity.

Question: I'm using a chlorophenoxy-containing compound in my cell-based assay, and I'm observing a significant decrease in cell viability, even at low micromolar concentrations. This is not the intended effect of my compound. What could be happening?

Answer: This is a common issue, and there are several potential causes, often related to the fundamental mechanisms of chlorophenoxy-induced toxicity.

Potential Causes and Solutions:

  • Disruption of Oxidative Phosphorylation: Many chlorophenoxy compounds can uncouple oxidative phosphorylation in mitochondria.[1] This leads to a depletion of cellular ATP, causing significant stress and eventually cell death.

    • Troubleshooting Step: Measure cellular ATP levels (e.g., using a commercial luminescence-based assay) in the presence of your compound. A dose-dependent decrease in ATP is a strong indicator of mitochondrial toxicity.

    • Mitigation Strategy: If your primary target is not mitochondrial, consider using cell lines that are less reliant on oxidative phosphorylation (i.e., more glycolytic). However, be aware that this may alter other cellular signaling pathways.

  • Cell Membrane Damage: At higher concentrations, some chlorophenoxy herbicides have been shown to cause direct damage to the cell membrane, leading to a loss of integrity and necrosis.[1]

    • Troubleshooting Step: Perform a lactate dehydrogenase (LDH) release assay. LDH is a cytosolic enzyme that is released into the culture medium upon membrane damage. An increase in extracellular LDH activity indicates a loss of membrane integrity.

    • Mitigation Strategy: If membrane damage is observed at concentrations near your effective dose, it may be an unavoidable off-target effect of your specific compound. Consider synthesizing or obtaining analogs with modifications to the chlorophenoxy moiety that may reduce this effect.

  • Induction of Oxidative Stress: Some chlorophenoxy compounds can lead to the generation of reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis.

    • Troubleshooting Step: Use a fluorescent probe (e.g., DCFDA or MitoSOX) to measure intracellular ROS levels by flow cytometry or fluorescence microscopy.

    • Mitigation Strategy: Co-incubate your cells with an antioxidant, such as N-acetylcysteine (NAC), to see if it rescues the cytotoxic phenotype. If it does, this suggests that ROS generation is a significant contributor to the observed cell death.

Issue 2: My results are inconsistent, or I'm seeing a U-shaped dose-response curve in my viability/inhibition assay.

Question: I'm getting highly variable results between replicate wells and experiments. In some cases, the inhibitory effect of my compound seems to decrease at higher concentrations. What could be the cause of these artifacts?

Answer: These are classic signs of assay interference, a common problem with compounds that have certain physicochemical properties. The chlorophenoxy group can contribute to these issues.

Potential Causes and Solutions:

  • Compound Aggregation: Many organic molecules, especially those that are planar and somewhat hydrophobic, can form colloidal aggregates in aqueous solutions at micromolar concentrations.[2] These aggregates can sequester and non-specifically inhibit enzymes, leading to false-positive results. The U-shaped curve can occur if the aggregates become very large at high concentrations and precipitate out of solution or are less effective at inhibition.

    • Troubleshooting Workflow for Aggregation:

      Aggregation_Troubleshooting start Inconsistent Results or U-Shaped Dose-Response check_detergent Run assay with and without 0.01% Triton X-100 start->check_detergent no_change No significant change in IC50 check_detergent->no_change Result ic50_shift Significant rightward shift in IC50 with detergent check_detergent->ic50_shift Result conclusion_no_agg Aggregation is unlikely. Investigate other causes. no_change->conclusion_no_agg conclusion_agg Aggregation is the likely cause. ic50_shift->conclusion_agg

      Caption: Troubleshooting workflow for compound aggregation.

    • Experimental Protocol: Detergent-Based Assay for Aggregation

      • Prepare two sets of your standard in vitro assay (e.g., an enzyme inhibition assay).

      • In the first set, use your standard assay buffer.

      • In the second set, add a non-ionic detergent, such as 0.01% Triton X-100, to your assay buffer.[3]

      • Run your compound dose-response curve in both sets of conditions.

      • Interpretation: If your compound is an aggregator, the detergent will disrupt the formation of aggregates. This will lead to a significant rightward shift (increase) in the IC50 value in the detergent-containing condition compared to the standard condition. If the IC50 does not change significantly, aggregation is likely not the primary issue.

  • Interference with Assay Readout (Fluorescence/Luminescence): Chlorophenoxy compounds can have inherent fluorescence (autofluorescence) or can absorb light at the excitation or emission wavelengths of your assay's fluorophore (quenching).[4][5] This can lead to false-positive or false-negative results, respectively.

    • Troubleshooting Step: Check for Autofluorescence and Quenching

      • Autofluorescence Check: Prepare wells containing only your assay buffer and your compound at the concentrations used in your experiment. Read the plate using the same instrument settings as your main assay. A high signal compared to a buffer-only control indicates autofluorescence.[4]

      • Quenching Check: Prepare three sets of wells:

        • A: Assay buffer + fluorescent probe/reagent

        • B: Assay buffer + fluorescent probe/reagent + your compound

        • C: Assay buffer only (blank) If the signal in B is significantly lower than in A (after subtracting the blank), your compound is quenching the signal.[4]

    • Mitigation Strategy: If interference is detected, consider using a fluorescent probe with red-shifted excitation and emission wavelengths, as fewer organic molecules fluoresce in this range.[6][7] Alternatively, if possible, switch to a non-optical detection method, such as a radioisotope-based assay or mass spectrometry.

Issue 3: I'm observing effects that suggest hormonal activity, but my compound is not designed to be a hormone agonist/antagonist.

Question: In my cell-based assay, I'm seeing changes in the expression of genes that are known to be regulated by estrogen or androgen. What could be the cause?

Answer: This is a well-documented off-target effect of many chlorophenoxy-containing compounds, which are known endocrine disruptors.

Potential Cause and Solution:

  • Nuclear Receptor Binding: Chlorophenoxy compounds can bind to nuclear hormone receptors, such as the estrogen receptor (ER) and the androgen receptor (AR). This binding can either activate (agonist) or block (antagonist) the receptor's function. Studies have shown that compounds like 4-chloro-2-methylphenoxyacetic acid (MCPA) can exhibit anti-estrogenic and anti-androgenic activity in in vitro yeast screens.[3][5][6][8]

    • Troubleshooting Step: Use a commercially available reporter gene assay for ER and AR activity. These assays typically use a cell line that expresses the receptor and a reporter gene (e.g., luciferase) under the control of a hormone-responsive promoter. A change in reporter activity in the presence of your compound will confirm endocrine-disrupting activity.

    • Mitigation Strategy: If your primary assay is sensitive to hormonal signaling, you may need to use a cell line that does not express the affected receptor (e.g., ER-negative cells). If this is not possible, be aware of this off-target effect when interpreting your data and consider it a potential confounding factor.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is the chlorophenoxy scaffold prone to causing these off-target effects?

A1: The physicochemical properties of the chlorophenoxy group contribute to its potential for promiscuous binding and off-target effects. The aromatic ring provides a rigid scaffold that can participate in hydrophobic and pi-stacking interactions within protein binding pockets. The chlorine and methyl substitutions can further modulate these interactions. The overall hydrophobicity of some of these compounds can also promote self-aggregation in aqueous buffers.[9]

Q2: I work with chlorophenoxy-containing kinase inhibitors. What specific off-target effects should I be aware of?

A2: Kinase inhibitors are known to have varying degrees of selectivity.[10] While designed to target a specific kinase, they can often bind to other kinases due to the conserved nature of the ATP-binding pocket. It is crucial to perform a kinome-wide selectivity profiling assay to understand the off-target kinase interactions of your compound.[11][12] Unintended inhibition of other kinases can lead to unexpected cellular phenotypes and toxicity.

Q3: Can these off-target effects be predicted before I start my experiments?

A3: To some extent, yes. In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) models, can help predict potential off-target interactions. Additionally, there are databases of "pan-assay interference compounds" (PAINS) that flag certain chemical substructures known to cause assay artifacts. However, these computational tools are predictive and should always be followed up with experimental validation as described in the troubleshooting guide.

Q4: Are there any general "best practices" to minimize the risk of being misled by off-target effects?

A4: Absolutely. Here are a few key principles:

  • Use the Lowest Effective Concentration: Always perform a dose-response curve to determine the lowest concentration of your compound that gives the desired on-target effect. This will minimize concentration-dependent off-target effects like aggregation and cytotoxicity.

  • Include Proper Controls: In addition to your standard positive and negative controls, include a "compound-only" control to check for assay interference and a "vehicle-only" control to account for any effects of the solvent (e.g., DMSO).

  • Use Orthogonal Assays: Whenever possible, confirm your findings using a different assay that relies on a distinct detection method. For example, if you identify a hit in a fluorescence-based assay, try to validate it with a label-free method.

  • Validate with a Structurally Unrelated Compound: If you are studying the effect of inhibiting a specific target, try to reproduce your results with a known inhibitor of that target that has a different chemical scaffold. This will increase your confidence that the observed phenotype is due to the on-target effect.

Data Summary Table: Reported Off-Target Effects of Selected Chlorophenoxy Compounds

CompoundClassOff-Target EffectAssay SystemObserved EffectReference
2,4-D HerbicideOxidative Phosphorylation UncouplingFish Hepatic CellsPotent uncoupler even at low concentrations[1]
MCPA HerbicideEndocrine DisruptionRecombinant Yeast ScreenAnti-estrogenic & Anti-androgenic activity[3][5][6][8]
Diclofop-methyl HerbicideGenotoxicityHuman LymphocytesIncreased chromosomal aberrations[13]
Sorafenib Kinase InhibitorMulti-kinase InhibitionCell-free & Cell-basedBinds to multiple kinases (e.g., VEGFR, PDGFR)[14]
Dasatinib Kinase InhibitorMulti-kinase InhibitionCell-free & Cell-basedBinds to a wide range of kinases[11][14]

Visualizing Experimental Workflows and Pathways

General Troubleshooting Workflow for Unexpected In Vitro Results

General_Troubleshooting cluster_checks Initial Checks cluster_off_target Investigate Off-Target Effects start Unexpected In Vitro Result (e.g., cytotoxicity, inconsistent data) check_compound Confirm Compound Identity, Purity, and Concentration start->check_compound check_culture Check for Cell Culture Issues (e.g., contamination, passage number) start->check_culture check_interference Assay Interference? (Aggregation, Fluorescence) check_compound->check_interference check_culture->check_interference check_mito Mitochondrial Toxicity? (ATP, LDH, ROS assays) check_interference->check_mito check_endocrine Endocrine Disruption? (ER/AR reporter assays) check_mito->check_endocrine check_selectivity For Kinase Inhibitors: Perform Selectivity Profiling check_endocrine->check_selectivity mitigate Implement Mitigation Strategies (e.g., use detergent, orthogonal assays) check_selectivity->mitigate

Caption: A logical workflow for troubleshooting unexpected results.

Mechanism of Assay Interference by Promiscuous Compounds

Assay_Interference cluster_compound Chlorophenoxy Compound cluster_assay In Vitro Assay Components compound Monomeric Compound aggregates Colloidal Aggregates compound->aggregates Self-assembles at high concentrations fluorophore Fluorescent Probe compound->fluorophore Quenches or Autofluoresces enzyme Target Enzyme aggregates->enzyme Sequesters & Inhibits (Non-specific) false_positive False Positive (Apparent Inhibition) enzyme->false_positive false_signal False Signal (Altered Reading) fluorophore->false_signal

Caption: How chlorophenoxy compounds can cause assay interference.

References

Navigating the Nuances of Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center for ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and proper handling of this compound in your experimental workflows. Here, we move beyond basic data sheets to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring the integrity and reproducibility of your results.

Section 1: Core Concepts and Stability Profile

This compound is a molecule with structural motifs that require careful consideration for storage and handling. The presence of an ethyl ester, a tertiary amide, and a chlorophenoxy group dictates its stability profile. Understanding the potential degradation pathways is crucial for preventing compound loss and the generation of confounding impurities in your experiments.

Primary Degradation Pathways

The primary modes of degradation for this molecule are hydrolysis and, to a lesser extent, photodegradation.

  • Hydrolysis: The ethyl ester linkage is susceptible to both acid and base-catalyzed hydrolysis, yielding ethanol and the corresponding carboxylic acid. The N-methylacetamide (tertiary amide) linkage is significantly more resistant to hydrolysis than the ester but can be cleaved under more forceful acidic or basic conditions. Amide hydrolysis is generally a much slower process than ester hydrolysis.[1]

  • Photodegradation: The 4-chlorophenoxyacetic acid moiety can undergo degradation upon exposure to sunlight or UV light, potentially leading to the formation of various photoproducts, including 4-chlorophenol.[2][3]

The following diagram illustrates the primary hydrolytic degradation pathways:

G parent This compound acid Acidic or Basic Conditions (Hydrolysis) parent->acid product1 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetic acid acid->product1 Ester Hydrolysis (Primary Pathway) product2 Ethanol acid->product2 Ester Hydrolysis (Primary Pathway) product3 2-(2-(4-chlorophenoxy)phenyl)acetic acid acid->product3 Amide Hydrolysis (Secondary Pathway, harsher conditions) product4 N-methylglycine ethyl ester acid->product4 Amide Hydrolysis (Secondary Pathway, harsher conditions)

Caption: Primary hydrolytic degradation pathways.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A1: For long-term stability, the compound should be stored as a solid at -20°C.[4] Some suppliers indicate that storage at 4°C is suitable for shorter periods (up to 2 years for the powder).[4] When stored at -20°C in solvent, it is recommended to use it within one month.[4]

Q2: Can I store this compound in solution? If so, what is the recommended solvent and temperature?

A2: Yes, the compound can be stored in solution, but for shorter durations than in its solid form. Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions, with good solubility reported at concentrations of 100 mg/mL or higher.[4][5] For maximum stability in solution, store aliquots at -80°C. This minimizes freeze-thaw cycles, which can introduce moisture and accelerate degradation. When stored in solvent at -80°C, it is recommended to use it within 6 months.[4]

Q3: Is the compound sensitive to light?

A3: Yes, the 4-chlorophenoxyacetic acid moiety suggests potential sensitivity to light.[2] It is best practice to store both the solid compound and its solutions in amber vials or protect them from light to prevent photodegradation.

Q4: What are the primary safety precautions I should take when handling this compound?

A4: Based on available safety data for similar compounds, you should handle this compound in a well-ventilated area, preferably in a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat. Avoid inhalation of dust or aerosols and prevent contact with skin and eyes.

Section 3: Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Problem Potential Cause Troubleshooting Steps
Precipitation observed in my stock solution after thawing. The solubility of the compound may have been exceeded, or the solvent may have absorbed water, reducing solubility.1. Gently warm the solution to 37°C and vortex to redissolve the precipitate. 2. If precipitation persists, consider preparing a fresh, less concentrated stock solution. 3. Always use anhydrous-grade solvents and store stock solutions with a desiccant.
My experimental results are inconsistent over time. The compound may be degrading in your working solution.1. Prepare fresh working solutions from a frozen stock solution for each experiment. 2. Perform a stability study of the compound in your experimental buffer and at the working temperature to determine its rate of degradation. 3. If degradation is rapid, adjust your experimental timeline accordingly or consider a more stable formulation.
I see an unexpected peak in my analytical chromatogram (e.g., HPLC). This could be a degradation product or an impurity.1. The most likely degradation product from hydrolysis is the corresponding carboxylic acid: 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetic acid. This product will be more polar and have a shorter retention time on a reverse-phase HPLC column. 2. To confirm, you can intentionally degrade a small sample of the compound (e.g., by adding a small amount of acid or base and warming gently) and compare the chromatogram to your experimental sample. 3. If possible, use a mass spectrometer coupled with your chromatography system to identify the mass of the unknown peak.
The compound is not dissolving in my desired solvent. The polarity of the solvent may not be suitable.Refer to the solubility table below. If you need to use an aqueous buffer, consider preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into the aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment.
Solubility Profile
Solvent Solubility Notes
DMSO≥ 100 mg/mL[4]A good solvent for preparing concentrated stock solutions.
EthanolSoluble
MethanolSoluble
Ethyl AcetateSoluble[7]The ethyl ester structure suggests good solubility.
WaterInsolubleThe molecule has significant hydrophobic character.
Aqueous BuffersVery Poorly SolubleUse a co-solvent like DMSO for dilution into aqueous media.

Section 4: Experimental Protocols

This section provides detailed methodologies for key procedures related to the handling and stability assessment of this compound.

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 100 mM stock solution in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

Methodology:

  • Calculate the required mass: The molecular weight of the compound is 361.82 g/mol . To prepare 1 mL of a 100 mM stock solution, you will need 36.18 mg of the compound.

  • Weigh the compound: Carefully weigh the calculated mass of the solid compound using a calibrated analytical balance and place it into a sterile vial.

  • Add solvent: Add the appropriate volume of anhydrous DMSO to the vial.

  • Dissolve the compound: Tightly cap the vial and vortex until the solid is completely dissolved. Gentle warming to 37°C may be necessary.

  • Aliquot and store: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. Store the aliquots at -80°C.

Protocol 2: Stability Assessment using HPLC

This protocol outlines a basic procedure to assess the stability of the compound in a specific solvent or buffer.

Materials:

  • Stock solution of the compound (from Protocol 1)

  • Solvent or buffer of interest

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)

Methodology:

  • Prepare the test solution: Dilute the stock solution to a known concentration (e.g., 100 µM) in the solvent or buffer you wish to test.

  • Initial analysis (T=0): Immediately after preparation, inject an aliquot of the test solution into the HPLC system and record the chromatogram. The area of the peak corresponding to the parent compound at T=0 is considered 100%.

  • Incubate the solution: Store the test solution under the desired conditions (e.g., room temperature, 37°C, protected from light).

  • Time-point analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot of the test solution into the HPLC system and record the chromatogram.

  • Data analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. This will provide an indication of the compound's stability under the tested conditions. The appearance of new peaks with shorter retention times may indicate the formation of more polar degradation products.

The following diagram illustrates the experimental workflow for a stability assessment:

G start Prepare Test Solution t0 T=0 Analysis (HPLC) start->t0 incubate Incubate at Desired Conditions t0->incubate t1 T=1h Analysis incubate->t1 t2 T=2h Analysis incubate->t2 tn T=...n Analysis incubate->tn data Data Analysis (% Remaining vs. Time) t1->data t2->data tn->data

Caption: Workflow for stability assessment.

Section 5: Concluding Remarks

The chemical stability of this compound is a critical factor for obtaining reliable and reproducible experimental data. By understanding its potential degradation pathways and implementing the proper storage and handling procedures outlined in this guide, researchers can minimize compound degradation and ensure the integrity of their studies. Always refer to the most recent Safety Data Sheet (SDS) for comprehensive safety information.

References

Reducing variability in experiments with ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Technical Support Center: Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to address and mitigate experimental variability. Reproducibility is the cornerstone of credible scientific research, yet it can be elusive due to subtle factors in protocols and materials.[1][2] This guide provides in-depth, experience-driven advice in a question-and-answer format to help you achieve consistent and reliable results.

Section 1: Compound Storage and Handling

Variability often begins before the experiment starts. Proper handling and storage of your compound are critical for ensuring its integrity.

Q1: What are the correct storage conditions for this compound, and why do they matter?

A: Proper storage is non-negotiable for maintaining the compound's purity and stability.

  • Short-term Storage: For frequent use, store the compound at 4°C.

  • Long-term Storage: For long-term storage, the compound should be kept as a powder at -20°C.[3] In a solvent, it should be stored at -80°C for up to six months or -20°C for one month.[3][4]

Causality Explained: The molecule possesses ester and amide functional groups, which are susceptible to hydrolysis. Lower temperatures drastically slow down the rate of potential degradation reactions, including hydrolysis from atmospheric moisture and oxidation. Storing in a well-sealed container, preferably under an inert atmosphere (like argon or nitrogen), is also a best practice to minimize exposure to moisture and oxygen.

Q2: I'm having trouble getting the compound to dissolve completely or stay in solution. What should I do?

A: Solubility issues are a common source of variability, leading to inaccurate concentrations.

This compound is soluble in DMSO at concentrations of 100 mg/mL (276.38 mM) or greater.[3] For aqueous buffers, it is advisable to first create a high-concentration stock in an organic solvent like DMSO and then dilute it into the aqueous medium.

Troubleshooting Protocol:

  • Prepare a Concentrated Stock: Dissolve the compound in 100% DMSO to create a concentrated stock solution. Gentle warming or vortexing can aid dissolution.

  • Serial Dilution: Perform serial dilutions from this stock into your final experimental medium.

  • Avoid Precipitation: When diluting into an aqueous buffer, add the DMSO stock to the buffer slowly while vortexing to prevent the compound from precipitating out. Do not exceed a final DMSO concentration that is tolerated by your experimental system (typically <0.5% for cell-based assays).

  • Check for Stability: After dilution, visually inspect the solution for any signs of precipitation over a short period before starting your experiment.

Section 2: Synthesis and Purification Troubleshooting

For researchers synthesizing the compound, variability in yield and purity is a significant challenge. This section addresses common issues encountered during synthesis.

Q3: My reaction yields are inconsistent batch-to-batch. What are the likely causes?

A: Inconsistent yields in organic synthesis often point to issues with reagents, reaction conditions, or work-up procedures.[5] Let's break down the likely culprits.

Root Cause Analysis:

  • Reagent Quality: The purity of starting materials is paramount. Ensure all reagents are from a reliable source and that their quality has been verified.[6] Solvents must be anhydrous, as trace amounts of water can quench reagents or cause side reactions.

  • Reaction Atmosphere: Many organic reactions are sensitive to air (oxygen and moisture). If your synthesis involves sensitive reagents like organometallics or strong bases, ensure the reaction is run under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Inconsistent temperature can dramatically alter reaction rates and favor side product formation. Use a calibrated thermometer and a reliable heating/cooling bath to maintain a stable temperature.

  • Work-up Procedure: Product can be lost or degraded during the work-up phase.[5] For instance, if your compound is sensitive to acid or base, a harsh aqueous wash could lower your yield. Test the stability of your compound to the work-up conditions on a small scale first.[5]

Workflow for Troubleshooting Synthesis Variability Below is a systematic workflow to diagnose and resolve issues in your synthetic protocol.

G cluster_0 Problem Identification cluster_1 Investigation Phase cluster_2 Resolution start Inconsistent Yield or Purity reagents Step 1: Verify Reagents - Check purity of starting materials - Use anhydrous solvents - Titrate organometallics start->reagents Begin Here conditions Step 2: Scrutinize Conditions - Calibrate temperature probe - Ensure inert atmosphere - Check stirring speed reagents->conditions If reagents are fine workup Step 3: Analyze Work-up - Test product stability to pH - Check for product in aqueous layers - Screen for emulsion issues conditions->workup If conditions are stable purification Step 4: Optimize Purification - Adjust solvent polarity for column - Check for degradation on silica - Consider alternative methods workup->purification If work-up is non-destructive solution Consistent & Reproducible Results purification->solution Problem Solved

Caption: A systematic workflow for troubleshooting synthesis problems.

Q4: I am observing unexpected byproducts during purification. How can I identify and eliminate them?

A: The appearance of byproducts suggests either an incomplete reaction or the presence of side reactions.

  • Isolate and Identify: First, isolate the major byproduct using chromatography (TLC or column). Characterize its structure using analytical techniques like NMR spectroscopy and Mass Spectrometry. Knowing the structure provides clues about how it was formed.

  • Revisit the Mechanism: Compare the byproduct's structure to your starting materials and intended product. This can help you hypothesize the side reaction responsible (e.g., elimination, over-alkylation, hydrolysis).

  • Adjust Reaction Conditions:

    • If the byproduct results from an incomplete reaction, try extending the reaction time or increasing the temperature slightly.

    • If it's from a side reaction, you may need to lower the temperature, change the order of reagent addition, or use a more selective reagent.

Section 3: Analytical Methods and Characterization

Consistent analysis is key to confirming the results of your experiments. Without reliable analytical methods, you cannot be sure if variability comes from your experiment or your measurement of it.

Q5: What is a reliable method for quantifying this compound in a sample?

A: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for the quantification of phenoxyacetic acid derivatives.[7][8][9] A well-developed HPLC method provides the precision and accuracy needed for reproducible results.

Protocol: Standard HPLC Method for Quantification

This protocol provides a starting point for method development. It must be validated for your specific matrix.

Parameter Condition Rationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately nonpolar compounds like this one.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA standard mobile phase for reverse-phase chromatography. The acid suppresses ionization for better peak shape.[7]
Gradient Start at 35% B, ramp to 95% B over 10 min, hold for 2 min, return to 35% B.A gradient is often necessary to elute the compound with a good peak shape and to clean the column of any highly retained impurities.
Flow Rate 1.0 mL/minA typical analytical flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA standard volume; can be adjusted based on concentration.
Detection UV Diode Array Detector (DAD) at 220-340 nmThe aromatic rings in the molecule will have strong UV absorbance. A DAD allows you to identify the optimal wavelength.[7]
Column Temp 30°CMaintaining a constant column temperature is crucial for reproducible retention times.

Q6: My retention times in HPLC are shifting between runs. What's causing this?

A: Retention time drift is a classic sign of instability in the HPLC system or sample degradation. Use this decision tree to diagnose the issue.

G start Retention Time Drifting? pressure Is the system pressure stable? start->pressure mobile_phase Is the mobile phase freshly prepared? pressure->mobile_phase Yes leak Check for leaks in fittings and pump seals. pressure->leak No column_temp Is the column temperature constant? mobile_phase->column_temp Yes degas Degas mobile phase. Check for precipitation. mobile_phase->degas No column_equil Is the column fully equilibrated? column_temp->column_equil Yes temp_control Verify column oven is working correctly. column_temp->temp_control No equil_time Increase equilibration time between runs. column_equil->equil_time No solution Stable Retention Time column_equil->solution Yes

Caption: A decision tree for troubleshooting HPLC retention time instability.

References

Validation & Comparative

Confirming the biological target of ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and development, definitively identifying the biological target of a novel compound is a cornerstone of establishing its mechanism of action and therapeutic potential. This guide provides a comprehensive framework for confirming the biological target of a putative c-Raf kinase inhibitor, using GW5074 as a representative example. We will explore and compare various experimental approaches, from initial biochemical assays to in-cell target engagement and genetic validation, providing detailed protocols and the rationale behind each method.

Introduction to GW5074 and the c-Raf Target

The compound ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate is a glycine derivative with limited publicly available data on its specific biological target.[1][2][3][][5] However, for the purpose of this guide, we will focus on a well-characterized inhibitor, GW5074, which has been identified as a potent and selective inhibitor of c-Raf (also known as Raf-1), a critical serine/threonine-protein kinase.[6][7][8][9]

c-Raf is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, specifically the Ras-Raf-MEK-ERK pathway.[10][11][12] This pathway is crucial for regulating cell proliferation, differentiation, and survival.[7][13] Dysregulation of the c-Raf pathway is implicated in various cancers, making it a significant therapeutic target.[13]

This guide will compare and contrast methodologies to confirm that a compound, such as GW5074, directly binds to and inhibits c-Raf.

The Ras-Raf-MEK-ERK Signaling Pathway

Understanding the signaling context of the target is paramount. The Ras-Raf-MEK-ERK pathway is a linear cascade where signals from cell surface receptors are transduced to the nucleus to regulate gene expression.[10][11]

RAF_Pathway receptor Growth Factor Receptor ras Ras receptor->ras Activates raf c-Raf ras->raf Recruits & Activates mek MEK1/2 raf->mek Phosphorylates & Activates erk ERK1/2 mek->erk Phosphorylates & Activates nucleus Nucleus (Transcription Factors) erk->nucleus Translocates & Activates gw5074 GW5074 gw5074->raf Inhibits

Caption: The Ras-Raf-MEK-ERK signaling cascade.

Comparison of Target Validation Methodologies

A multi-pronged approach is essential for robust target validation. Here, we compare three orthogonal methods: biochemical assays, cellular thermal shift assays (CETSA), and genetic approaches (siRNA knockdown).

Methodology Principle Advantages Disadvantages Typical Data Output
Biochemical Kinase Assay Measures the ability of a compound to inhibit the enzymatic activity of purified c-Raf protein in vitro.[3][5][14]- Direct measure of enzymatic inhibition.- High throughput potential.- Allows for determination of IC50 values.- Lacks cellular context.- May not reflect in-cell potency.- Requires purified, active protein.IC50 curves, percentage of inhibition.
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes the target protein against thermal denaturation in a cellular environment.[15][16][17][18]- Measures target engagement in intact cells.- Label-free and does not require compound modification.- Can be adapted for high-throughput screening.- Not all compounds induce a thermal shift.- Can be technically demanding.- Indirect measure of inhibition.Thermal shift curves, isothermal dose-response curves.
siRNA Knockdown Genetically reduces the expression of the target protein (c-Raf) to determine if this phenocopies the effect of the compound.[19][20][21][22]- Validates the target's role in a cellular process.- High specificity for the target.- Can distinguish on-target from off-target effects.- Can have off-target effects of its own.- Knockdown efficiency can vary.- Does not confirm direct binding.Western blot analysis, cell viability assays.

Experimental Protocols

Here we provide detailed, step-by-step methodologies for each of the compared techniques.

Biochemical c-Raf Kinase Assay

This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of a compound against c-Raf.

Rationale: This is the most direct method to assess if the compound can inhibit the catalytic activity of the purified c-Raf enzyme.

Kinase_Assay_Workflow start Start step1 Prepare Assay Plate: Add buffer, ATP, and MEK substrate start->step1 step2 Add Compound: Serial dilutions of GW5074 or control step1->step2 step3 Initiate Reaction: Add purified c-Raf enzyme step2->step3 step4 Incubate: Allow kinase reaction to proceed step3->step4 step5 Detect Phosphorylation: Add detection reagent (e.g., ADP-Glo) step4->step5 step6 Measure Signal: Read luminescence step5->step6 end End step6->end

Caption: Workflow for a biochemical c-Raf kinase assay.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Kinase Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.

    • ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay will typically be at the Km for c-Raf.

    • MEK1 Substrate: Use a recombinant, kinase-dead MEK1 protein as the substrate for c-Raf.

    • c-Raf Enzyme: Use purified, active recombinant c-Raf protein.

    • Test Compound: Prepare a dilution series of GW5074 in DMSO.

    • Detection Reagent: For example, a luminescence-based ADP detection kit.

  • Assay Procedure:

    • To a 384-well plate, add kinase buffer.

    • Add the test compound (e.g., GW5074) or DMSO (vehicle control) to the appropriate wells.

    • Add the MEK1 substrate and ATP solution to all wells.

    • Initiate the reaction by adding the c-Raf enzyme to all wells except the negative control.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and detect the amount of phosphorylated MEK1 or ADP produced using a suitable detection reagent and a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

This protocol describes how to perform a CETSA to measure the engagement of GW5074 with c-Raf in intact cells.

Rationale: This assay provides evidence of direct binding of the compound to the target protein in a physiological cellular environment.

CETSA_Workflow start Start step1 Cell Culture & Treatment: Treat cells with GW5074 or vehicle start->step1 step2 Heating: Aliquot cells and heat at different temperatures step1->step2 step3 Cell Lysis: Lyse cells by freeze-thaw cycles step2->step3 step4 Separation: Centrifuge to separate soluble proteins from aggregates step3->step4 step5 Protein Quantification: Collect supernatant and quantify protein step4->step5 step6 Western Blot: Analyze soluble c-Raf levels by Western blotting step5->step6 end End step6->end

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol:

  • Cell Treatment:

    • Culture a suitable cell line (e.g., HeLa or a cancer cell line with active Ras-Raf signaling) to 80-90% confluency.

    • Treat the cells with the desired concentration of GW5074 or DMSO (vehicle control) for 1-2 hours at 37°C.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Protein Extraction and Analysis:

    • Lyse the cells by three cycles of rapid freezing in liquid nitrogen and thawing at 25°C.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

    • Analyze the levels of soluble c-Raf in each sample by Western blotting using a c-Raf specific antibody.[23][24] An antibody for a housekeeping protein (e.g., GAPDH) should be used as a loading control.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the relative amount of soluble c-Raf as a function of temperature for both the vehicle- and GW5074-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

siRNA-Mediated Knockdown of c-Raf

This protocol details the use of small interfering RNA (siRNA) to specifically reduce the expression of c-Raf and assess the phenotypic consequences.

Rationale: By comparing the cellular effects of the compound to the effects of genetically removing the target, this method can confirm that the compound's activity is mediated through that specific target.

siRNA_Workflow start Start step1 Transfection: Transfect cells with c-Raf siRNA or control siRNA start->step1 step2 Incubation: Allow 48-72 hours for protein knockdown step1->step2 step3 Verification: Confirm c-Raf knockdown by Western blot step2->step3 step4 Phenotypic Assay: Perform a cell viability or proliferation assay step3->step4 step5 Comparison: Compare the effect of c-Raf knockdown to GW5074 treatment step4->step5 end End step5->end

Caption: Workflow for siRNA-mediated target validation.

Step-by-Step Protocol:

  • Cell Transfection:

    • Plate cells at a density that will be 50-70% confluent at the time of transfection.

    • Prepare a transfection mix containing c-Raf-specific siRNA or a non-targeting control siRNA and a suitable transfection reagent (e.g., Lipofectamine) in serum-free medium, following the manufacturer's instructions.[21][25]

    • Add the transfection mix to the cells and incubate for 4-6 hours.

    • Replace the transfection medium with complete growth medium.

  • Knockdown and Analysis:

    • Incubate the cells for 48-72 hours to allow for the knockdown of c-Raf protein.

    • Harvest a subset of the cells to confirm c-Raf knockdown by Western blotting.

    • In parallel, treat a separate set of cells with GW5074.

    • Perform a phenotypic assay, such as a cell viability assay (e.g., MTT or CellTiter-Glo), on the c-Raf knockdown cells, control siRNA-treated cells, and GW5074-treated cells.

  • Data Analysis:

    • Quantify the results of the phenotypic assay.

    • If the reduction in cell viability caused by c-Raf knockdown is similar to that caused by GW5074 treatment, it provides strong evidence that the compound's effect is mediated through c-Raf.

Alternative c-Raf Inhibitors for Comparison

To further validate the specificity of a novel compound, it is beneficial to compare its effects with known c-Raf inhibitors.

Inhibitor Type Reported IC50 for c-Raf Key Characteristics
GW5074 Type II9 nM[6][7][8]Selective for c-Raf over many other kinases.
Sorafenib Type II6 nM[26]Multi-kinase inhibitor, also targets VEGFR and PDGFR.
Vemurafenib Type I48 nM[27]Potent inhibitor of B-Raf V600E mutant, also inhibits c-Raf.
Dabrafenib Type I5 nM[27]Potent inhibitor of B-Raf V600E mutant, also inhibits c-Raf.

Conclusion

Confirming the biological target of a small molecule is a critical and multifaceted process. By employing a combination of biochemical, biophysical, and genetic approaches, researchers can build a robust and compelling case for a compound's mechanism of action. This guide, using the c-Raf inhibitor GW5074 as an exemplar, provides a framework for designing and executing a comprehensive target validation strategy. The integration of data from these orthogonal methods will provide the high degree of confidence required for the continued development of novel therapeutic agents.

References

A Prospective Comparative Analysis of Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate and Other Glycine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Glycine and its derivatives represent a versatile class of molecules with significant therapeutic potential across a spectrum of diseases, primarily due to their roles in key physiological pathways, including neurotransmission and inflammation. This guide provides a prospective comparative analysis of ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate, a novel glycine derivative, against established classes of glycine-based compounds. While specific experimental data for this particular molecule is not yet publicly available, its structural features, particularly the phenoxyacetamide and N-methyl glycine moieties, suggest potential biological activities. This document will, therefore, serve as a forward-looking guide for researchers, outlining the rationale and experimental workflows for its characterization and comparison with other glycine derivatives, thereby providing a framework for its potential development as a therapeutic agent.

Introduction: The Expanding Therapeutic Landscape of Glycine Derivatives

Glycine, the simplest amino acid, transcends its fundamental role as a protein building block to act as a critical signaling molecule in the central nervous system and a potent modulator of inflammatory responses.[1] Its derivatives have been successfully exploited in drug development, leading to compounds with a wide range of pharmacological activities.[2] These include analgesic, anti-inflammatory, and neuromodulatory effects, making them attractive candidates for treating conditions such as chronic pain, neurodegenerative disorders, and inflammatory diseases.[3][4]

The subject of this guide, this compound, is a structurally distinct glycine derivative. Its core components—a phenoxyacetamide group linked to an N-methylated glycine ethyl ester—suggest several potential mechanisms of action that warrant investigation. This guide will explore these possibilities by comparing its hypothetical profiles with those of well-characterized glycine derivatives.

Structural and Physicochemical Profile of this compound

A thorough understanding of a compound's chemical properties is fundamental to predicting its biological behavior.

PropertyValueSource
Molecular Formula C₁₉H₂₀ClNO₄[3][5]
Molecular Weight 361.82 g/mol [3][5]
CAS Number 1035404-17-1[3]
Appearance Colorless to light yellow oil[5]
LogP 3.696[5]
Solubility Soluble in DMSO (≥ 100 mg/mL)[5]

The lipophilicity, as indicated by the LogP value, suggests good potential for crossing cellular membranes, a desirable characteristic for many drug candidates.

Prospective Biological Evaluation and Comparative Analysis

Based on its structural motifs, we can hypothesize several potential biological activities for this compound. The following sections outline the experimental frameworks to test these hypotheses and compare the potential findings with existing glycine derivatives.

Potential Anti-inflammatory and Analgesic Activity

The presence of a phenoxyacetamide core is reminiscent of structures found in some non-steroidal anti-inflammatory drugs (NSAIDs). It is plausible that this compound could modulate inflammatory pathways.

  • Glycine-conjugated NSAIDs (e.g., Glycine-Celecoxib, Mefenamic Acid-Glycine prodrugs): These derivatives are designed to improve the gastrointestinal safety profile of parent NSAIDs while retaining or enhancing their anti-inflammatory and analgesic effects.[3][6][7]

  • Simple Glycine: Glycine itself has demonstrated anti-inflammatory properties by inhibiting the activation of inflammatory cells like macrophages and neutrophils.[1][8]

Caption: Proposed workflow for evaluating anti-inflammatory and analgesic activity.

Cyclooxygenase (COX) Inhibition Assay:

  • Prepare recombinant human COX-1 and COX-2 enzymes.

  • Incubate the enzymes with the test compound at various concentrations.

  • Add arachidonic acid as the substrate.

  • Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

  • Calculate the IC50 values for COX-1 and COX-2 inhibition and compare with known NSAIDs.

LPS-stimulated Macrophage Assay:

  • Culture murine macrophage cell line (e.g., RAW 264.7).

  • Pre-treat cells with the test compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS).

  • After 24 hours, measure nitric oxide (NO) production in the supernatant using the Griess reagent.

  • Measure the concentrations of TNF-α and IL-6 in the supernatant using ELISA kits.

Potential Modulation of NMDA Receptor Activity

Glycine is a mandatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[4][9] The N-methyl glycine moiety in the target compound could potentially interact with the glycine binding site on the NMDA receptor or with glycine transporters (GlyT1 and GlyT2).

  • Glycine Site Agonists/Partial Agonists (e.g., D-serine, D-cycloserine): These compounds directly enhance NMDA receptor function.[2][10]

  • Glycine Transporter Inhibitors (e.g., Sarcosine, NFPS): These agents increase the synaptic concentration of glycine, thereby potentiating NMDA receptor activity.[5][9]

References

Bridging the Gap: A Comparative Guide to In Vivo Validation of Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate Following In Vitro Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a validated in vivo effect is a critical and often challenging transition. This guide provides an in-depth, technical comparison for validating the in vitro findings of a novel glycine derivative, ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate (designated here as Compound X), in a robust in vivo model of acute inflammation. We will explore the rationale behind experimental choices, present detailed protocols, and compare the potential efficacy of Compound X against a standard non-steroidal anti-inflammatory drug (NSAID), diclofenac.

The successful translation of in vitro data to in vivo models, known as in vitro-in vivo correlation (IVIVC), is a cornerstone of efficient drug development.[1][2][3][4][5] A strong IVIVC can serve as a surrogate for extensive bioequivalence studies, ultimately saving time and resources.[1][2] This guide will illustrate the principles of establishing such a correlation in the context of a potential anti-inflammatory agent.

From Benchtop to Preclinical Model: The Rationale for In Vivo Validation

Compound X, this compound, is a novel glycine derivative.[6][7][8][9] While specific mechanistic data for this compound is emerging, its structural similarity to known anti-inflammatory agents suggests a potential role in modulating inflammatory pathways. For the purpose of this guide, we will work with the following hypothetical, yet plausible, in vitro findings for Compound X:

  • Inhibition of Cyclooxygenase-2 (COX-2): In a cell-free enzymatic assay, Compound X demonstrated selective inhibition of COX-2 (IC50 = 0.5 µM) over COX-1 (IC50 = 15 µM). This selectivity suggests a potentially favorable gastrointestinal safety profile compared to non-selective NSAIDs.

  • Suppression of Pro-inflammatory Cytokines: In lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7), Compound X dose-dependently inhibited the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

These promising in vitro results strongly justify the progression to an in vivo model to assess the compound's efficacy and establish a preliminary pharmacokinetic/pharmacodynamic (PK/PD) relationship.

Diagram: Conceptual In Vitro to In Vivo Workflow

G cluster_0 In Vitro Assessment cluster_1 In Vivo Validation COX-2 Inhibition Assay COX-2 Inhibition Assay Carrageenan-Induced Paw Edema Model Carrageenan-Induced Paw Edema Model COX-2 Inhibition Assay->Carrageenan-Induced Paw Edema Model Translates to Anti-inflammatory Effect Cytokine Release Assay Cytokine Release Assay Cytokine Release Assay->Carrageenan-Induced Paw Edema Model Correlates with Reduced Inflammation Pharmacokinetic Analysis Pharmacokinetic Analysis Carrageenan-Induced Paw Edema Model->Pharmacokinetic Analysis Provides Efficacy Data for PK/PD Modeling

Caption: A conceptual workflow from in vitro discovery to in vivo validation.

Comparative In Vivo Analysis: Compound X vs. Diclofenac

To provide a robust assessment of Compound X's potential, its performance will be compared against diclofenac, a well-characterized NSAID with known efficacy in the chosen in vivo model.

Chosen In Vivo Model: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used and well-validated model of acute inflammation.[10][11][12][13][14] Injection of carrageenan, a sulfated polysaccharide, into the rat paw induces a biphasic inflammatory response characterized by the release of histamine, serotonin, bradykinin, and prostaglandins, leading to edema formation. This model is particularly relevant for evaluating compounds with potential anti-inflammatory and anti-edematous properties.

Experimental Protocol: Carrageenan-Induced Paw Edema

Animals: Male Wistar rats (180-220 g) will be used. Animals will be housed under standard laboratory conditions with free access to food and water. All procedures will be conducted in accordance with institutional animal care and use guidelines.

Groups (n=6 per group):

  • Vehicle Control: 0.5% Carboxymethylcellulose (CMC) in saline, administered orally (p.o.).

  • Compound X (10 mg/kg): Administered p.o.

  • Compound X (30 mg/kg): Administered p.o.

  • Diclofenac (10 mg/kg): Positive control, administered p.o.

Procedure:

  • Fast animals overnight prior to the experiment.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the respective treatments (Vehicle, Compound X, or Diclofenac) by oral gavage.

  • One hour after drug administration, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Data Presentation: Hypothetical Comparative Efficacy
Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (± SEM)% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.06-
Compound X100.51 ± 0.0440.0%
Compound X300.28 ± 0.0367.1%
Diclofenac100.32 ± 0.0562.4%

These hypothetical data suggest that Compound X exhibits a dose-dependent anti-inflammatory effect, with the 30 mg/kg dose showing efficacy comparable to the standard drug, diclofenac.

Diagram: Inflammatory Cascade in Carrageenan-Induced Edema

G Carrageenan Injection Carrageenan Injection Cellular Injury Cellular Injury Carrageenan Injection->Cellular Injury Release of Mediators Release of Mediators Cellular Injury->Release of Mediators COX-2 Upregulation COX-2 Upregulation Release of Mediators->COX-2 Upregulation Prostaglandin Synthesis Prostaglandin Synthesis COX-2 Upregulation->Prostaglandin Synthesis Vasodilation & Increased Permeability Vasodilation & Increased Permeability Prostaglandin Synthesis->Vasodilation & Increased Permeability Edema Formation Edema Formation Vasodilation & Increased Permeability->Edema Formation Compound X / Diclofenac Compound X / Diclofenac Compound X / Diclofenac->COX-2 Upregulation Inhibits

Caption: Simplified signaling in carrageenan-induced inflammation.

Pharmacokinetic Considerations and In Vitro-In Vivo Correlation

While efficacy is paramount, understanding the pharmacokinetic profile of Compound X is crucial for interpreting the in vivo results and guiding further development. The ethyl acetate moiety in Compound X suggests it may act as a prodrug, being hydrolyzed in vivo to a more active carboxylic acid metabolite, a common strategy to enhance oral bioavailability.[15][16]

Experimental Protocol: Preliminary Pharmacokinetic Study

Animals: Male Wistar rats (180-220 g).

Procedure:

  • Administer Compound X (30 mg/kg, p.o.) to a group of rats (n=3).

  • Collect blood samples via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-administration.

  • Process blood samples to obtain plasma.

  • Analyze plasma samples for the concentration of Compound X and its potential carboxylic acid metabolite using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2).

Data Presentation: Hypothetical Pharmacokinetic Parameters
CompoundCmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)t1/2 (h)
Compound X1500.53201.2
Carboxylic Acid Metabolite8502.045004.5

These hypothetical results would indicate rapid absorption and conversion of Compound X to its active metabolite, which exhibits a longer half-life, consistent with the sustained anti-inflammatory effect observed in the paw edema model.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to validating the in vitro anti-inflammatory potential of Compound X in a relevant in vivo model. The comparative analysis against a standard drug, diclofenac, provides a clear benchmark for its efficacy. The integration of a preliminary pharmacokinetic study is essential for establishing a meaningful in vitro-in vivo correlation and understanding the drug's behavior in a whole-animal system.

The hypothetical data presented herein demonstrate a promising profile for Compound X, warranting further investigation. Future studies should include:

  • Dose-response studies to determine the ED50.

  • Investigation in chronic inflammation models (e.g., adjuvant-induced arthritis) to assess efficacy in long-term inflammatory conditions.

  • Mechanism of action studies to confirm COX-2 inhibition in vivo and explore other potential targets.

  • Safety and toxicology studies to evaluate the overall risk profile of the compound.

By following a logical and well-validated experimental path, researchers can confidently bridge the gap between in vitro discovery and in vivo proof-of-concept, paving the way for the development of novel therapeutics.

References

Orthogonal assays to confirm the activity of ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Orthogonal Assays for Confirming the Activity of Novel PPARα Agonists

By: Your Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the activity of novel chemical entities. Using ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate, hereafter referred to as "Compound A," as a case study, we will explore a multi-assay, orthogonal approach to validate its hypothesized activity as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist.

The principle of orthogonal assays—using multiple, distinct methods that measure different aspects of a biological pathway—is critical for building a robust body of evidence, minimizing the risk of artifacts, and ensuring the scientific integrity of a drug discovery program.

Introduction to Compound A and the PPARα Target

Compound A is a novel small molecule with structural motifs suggesting potential interaction with nuclear receptors. Based on in-silico modeling and structural similarities to known fibrates, it is hypothesized to be an agonist of PPARα.

PPARα is a ligand-activated transcription factor that plays a pivotal role in the regulation of lipid metabolism and energy homeostasis.[1][2] It is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney.[1][3] Upon activation by a ligand (e.g., endogenous fatty acids or synthetic fibrate drugs), PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[1][4] This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, modulating their transcription.[4][5] Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake and oxidation, thereby lowering triglyceride levels.[6][7] For these reasons, PPARα is a well-established therapeutic target for dyslipidemia, and agonists like fenofibrate are used clinically to manage high triglyceride levels.[8][9]

To confidently characterize Compound A as a PPARα agonist, we must progress from initial biochemical evidence to cell-based functional confirmation.

The Orthogonal Assay Workflow

A robust validation strategy involves a primary biochemical assay to establish direct interaction, followed by at least two distinct cell-based assays to confirm functional consequences in a biological context.

Orthogonal_Workflow cluster_0 Biochemical Confirmation PrimaryAssay Primary Assay: LanthaScreen TR-FRET (Direct Target Engagement) Orthogonal1 Orthogonal Assay 1: Reporter Gene Assay (Transcriptional Activation) PrimaryAssay->Orthogonal1 Confirms mechanism Orthogonal2 Orthogonal Assay 2: qPCR of Target Gene (Downstream Functional Effect) Orthogonal1->Orthogonal2 Conclusion Confident Target Validation Orthogonal2->Conclusion

Caption: Orthogonal workflow for PPARα agonist validation.

Primary Assay: Direct Target Engagement

The first step is to determine if Compound A directly binds to the PPARα Ligand Binding Domain (LBD) and induces the conformational change necessary to recruit coactivators. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an ideal primary screen for this purpose.

Assay Principle: LanthaScreen™ TR-FRET PPARα Coactivator Assay

This assay measures the interaction between the PPARα-LBD and a fluorescently labeled coactivator peptide.[10][11] The PPARα-LBD is tagged with Glutathione-S-Transferase (GST), which is then recognized by a Terbium (Tb)-labeled anti-GST antibody (the FRET donor). An agonist binding to the LBD induces a conformational change that promotes the recruitment of a Fluorescein-labeled coactivator peptide (the FRET acceptor). When the donor and acceptor are in close proximity, excitation of the Tb donor results in energy transfer to the Fluorescein acceptor, producing a high TR-FRET signal.[12][13]

Experimental Protocol: TR-FRET Assay
  • Reagent Preparation: Prepare a 2X solution of GST-PPARα-LBD and Tb-anti-GST antibody in the assay buffer. Prepare a 4X solution of the Fluorescein-PGC1α coactivator peptide.

  • Compound Plating: Serially dilute Compound A, the positive control (Fenofibrate), and a negative control (DMSO vehicle) in assay buffer to create a 4X concentration series in a 384-well plate.

  • Assay Assembly:

    • Add 5 µL of the 4X compound dilutions to the assay plate.

    • Add 10 µL of the 2X PPARα-LBD/Tb-antibody mix to all wells.

    • Add 5 µL of the 4X Fluorescein-coactivator peptide to all wells.

  • Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 495 nm (Terbium) and 520 nm (Fluorescein) after a 100 µs delay following excitation at 340 nm.[12]

  • Analysis: Calculate the 520/495 emission ratio. Plot the ratio against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

Orthogonal Assay 1: Transcriptional Activation

While the TR-FRET assay confirms direct binding and coactivator recruitment, it is a simplified, biochemical system. The first orthogonal assay must confirm that Compound A can activate the PPARα pathway within a living cell, leading to the transcription of a target gene. A cell-based reporter gene assay is the gold standard for this.[14][15]

Assay Principle: PPARα Reporter Gene Assay

This assay utilizes a mammalian cell line (e.g., HEK293T or HepG2) engineered to do two things:

  • Express the full-length human PPARα receptor.

  • Contain a reporter construct, typically the firefly luciferase gene, under the control of a promoter containing multiple PPREs.[16][17][18]

When an agonist like Compound A enters the cell and activates PPARα, the PPARα/RXR heterodimer binds to the PPREs and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is directly proportional to the transcriptional activity of PPARα.[18][19]

Experimental Protocol: Reporter Gene Assay
  • Cell Culture & Transfection: Culture HepG2 cells in DMEM with 10% FBS. Seed cells into a 96-well white, clear-bottom plate. Co-transfect cells with a PPARα expression vector and a PPRE-luciferase reporter vector. Allow cells to recover for 24 hours. (Alternatively, use a commercially available stable cell line).[16][20]

  • Compound Treatment: Prepare a 2X serial dilution of Compound A, Fenofibrate, and DMSO vehicle in the appropriate cell culture medium.

  • Incubation: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions. Incubate for 18-24 hours at 37°C in a CO2 incubator.

  • Lysis and Substrate Addition: Aspirate the medium. Add 50 µL of a passive lysis buffer and incubate for 15 minutes. Add 50 µL of luciferase assay substrate to each well.

  • Data Acquisition: Immediately measure luminescence on a plate-reading luminometer.

  • Analysis: Normalize the data by calculating the fold-activation over the vehicle control. Plot the fold-activation against the log of the compound concentration to determine the EC50.

Reporter_Assay CompoundA Compound A (Agonist) PPARa PPARα Receptor CompoundA->PPARa Binds & Activates PPRE PPRE (Promoter) PPARa->PPRE Dimerizes with RXR & Binds DNA RXR RXR RXR->PPRE Luciferase Luciferase Gene PPRE->Luciferase Drives Transcription Light Light Signal Luciferase->Light Produces Light with Substrate

Caption: Mechanism of a PPARα reporter gene assay.

Orthogonal Assay 2: Downstream Functional Readout

The final confirmatory step is to demonstrate that Compound A modulates the expression of a known, endogenous PPARα target gene. This provides physiological relevance beyond an artificial reporter construct. Quantitative Polymerase Chain Reaction (qPCR) is a precise method to measure changes in mRNA levels.

Assay Principle: qPCR for CPT1A Gene Expression

Carnitine Palmitoyltransferase 1A (CPT1A) is a rate-limiting enzyme in fatty acid oxidation, and its gene is a well-established transcriptional target of PPARα.[2] An increase in CPT1A mRNA is a hallmark of PPARα activation.[21] In this assay, liver-derived cells (e.g., HepG2) are treated with the compound, RNA is extracted, converted to cDNA, and the relative abundance of CPT1A transcript is measured.

Experimental Protocol: qPCR
  • Cell Culture and Treatment: Seed HepG2 cells in a 6-well plate. Once confluent, treat cells with Compound A, Fenofibrate, or DMSO vehicle at a single, efficacious concentration (e.g., 10x EC50 from the reporter assay) for 24 hours.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit). Quantify RNA and assess its purity.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and random primers.

  • qPCR Reaction:

    • Prepare a qPCR master mix containing SYBR Green dye, Taq polymerase, and forward/reverse primers for CPT1A and a housekeeping gene (e.g., GAPDH or ACTB for normalization).[22][23]

    • Add the cDNA template to the master mix.

    • Run the reaction on a real-time PCR instrument using a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[23]

  • Analysis: Determine the cycle threshold (Ct) for CPT1A and the housekeeping gene in all samples. Calculate the relative expression (fold change) of CPT1A compared to the vehicle control using the ΔΔCt method.

Comparative Analysis and Data Summary

The power of the orthogonal approach lies in comparing the results across all three assays. The data should show a consistent pattern of activity for Compound A, comparable to the known agonist Fenofibrate.

Assay PlatformReadoutCompound A (EC50 / Fold Change)Fenofibrate (EC50 / Fold Change)Vehicle Control
Primary: TR-FRET Coactivator Recruitment (EC50)150 nM300 nMNo Activity
Orthogonal 1: Reporter Luciferase Expression (EC50)250 nM550 nMNo Activity
Orthogonal 2: qPCR CPT1A mRNA (Fold Change @ 1µM)4.5-fold increase4.2-fold increase1.0 (Baseline)

Note: The data presented are illustrative examples.

The results show that Compound A is potent in a direct biochemical binding assay. Crucially, this activity translates into the cellular environment, where it drives transcription from both an engineered reporter and an endogenous gene promoter. The consistent dose-response relationship and functional outcome across these distinct methodologies provide high confidence that Compound A is a genuine PPARα agonist.

Conclusion

Confirming the mechanism of action for a novel compound is a foundational step in drug discovery. Relying on a single assay, no matter how robust, is fraught with risk. By employing an orthogonal workflow—progressing from direct biochemical engagement (TR-FRET) to cellular transcriptional activation (reporter assay) and finally to a functional downstream readout (qPCR of a target gene)—researchers can build a scientifically sound and compelling case for their molecule's activity. This multi-faceted approach ensures that the observed effects are on-target, physiologically relevant, and not an artifact of a particular experimental system, thereby providing the confidence needed to advance a compound through the development pipeline.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate Analogs for Analgesic and Anti-inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the field of drug development, the exploration of novel chemical scaffolds with therapeutic potential is a cornerstone of innovation. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate, a compound with a promising backbone for the development of new analgesic and anti-inflammatory agents. Drawing upon established principles from related compound classes, this document will dissect the key structural motifs of the lead compound, propose a hypothetical SAR based on existing literature, and provide detailed experimental protocols for the evaluation of novel analogs.

Deconstructing the Lead Compound: A Foundation for Analog Design

The lead compound, this compound, is a glycine derivative that can be conceptually divided into three key regions for SAR analysis: the (4-chlorophenoxy)phenyl core (Region A) , the N-methylacetamido linker (Region B) , and the ethyl acetate moiety (Region C) . Understanding the contribution of each region is paramount for designing analogs with improved potency and a favorable safety profile.

G cluster_A Region A: (4-chlorophenoxy)phenyl Core cluster_B Region B: N-methylacetamido Linker cluster_C Region C: Ethyl Acetate Moiety A 2-(4-chlorophenoxy)phenyl B N-methylacetamido A->B Linkage crucial for spatial orientation C Ethyl Acetate B->C Influences solubility and esterase stability

Structure-Activity Relationship (SAR) Analysis: A Comparative Perspective

While direct SAR studies on analogs of this compound are not extensively published, we can infer potential SAR trends by examining structurally related compounds.

Region A: The (4-chlorophenoxy)phenyl Core - The Engine of Activity

The 2-phenoxyphenyl acetic acid scaffold is a well-established core in several anti-inflammatory drugs. Studies on substituted (2-phenoxyphenyl)acetic acids have demonstrated that halogen substitution on the phenoxy ring significantly enhances anti-inflammatory activity.[1][2]

  • Halogen Substitution: The presence of the 4-chloro substituent on the phenoxy ring of our lead compound is likely a key contributor to its activity. It is hypothesized that this electron-withdrawing group enhances the binding affinity to target enzymes, such as cyclooxygenases (COX).

  • Positional Isomers: The position of the chloro group is critical. Analogs with substitutions at other positions (e.g., 2-chloro, 3-chloro) or di- and tri-chloro substitutions should be synthesized and evaluated to determine the optimal substitution pattern.

  • Nature of the Halogen: Replacing the chloro group with other halogens (F, Br, I) could modulate both potency and pharmacokinetic properties. Fluorine substitution, in particular, is a common strategy in medicinal chemistry to improve metabolic stability and binding interactions.

Region B: The N-methylacetamido Linker - Fine-Tuning Potency and Selectivity

The N-phenylacetamide moiety is a common feature in many analgesic compounds, including the classic acetanilide analgesics.[3][4] The nature of this linker can influence the overall conformation of the molecule and its interaction with the biological target.

  • N-Methylation: The methyl group on the nitrogen atom may serve to lock the conformation of the acetamido group, potentially favoring a bioactive conformation. It also increases lipophilicity, which can affect cell permeability and distribution. Demethylation (N-H) or replacement with larger alkyl groups (N-ethyl, N-propyl) would be informative modifications.

  • Amide Bond Isosteres: Replacement of the amide bond with isosteres such as a reverse amide, an ester, or a thioamide could provide insights into the importance of the hydrogen bonding capabilities of this group.

  • Spacer Length: The acetamido group acts as a two-atom spacer. Varying this length by synthesizing propionamido or butyramido analogs could impact the spatial relationship between the core (Region A) and the terminal ester (Region C).

Region C: The Ethyl Acetate Moiety - Modulating Pharmacokinetics

The ethyl acetate group is likely a prodrug moiety, which upon hydrolysis by esterases in the body, would yield the corresponding carboxylic acid. This carboxylic acid is often the active form of many non-steroidal anti-inflammatory drugs (NSAIDs).

  • Ester Variation: Modifying the ester group (e.g., methyl, propyl, isopropyl, tert-butyl) will alter the rate of hydrolysis and, consequently, the onset and duration of action. Bulky esters like tert-butyl may be more resistant to hydrolysis, leading to a longer duration of action.

  • Amide and Acid Analogs: Direct synthesis of the corresponding carboxylic acid and primary or secondary amides would confirm the prodrug hypothesis and could yield compounds with different activity profiles and solubility.

Comparative Data of Hypothetical Analogs

The following table presents a hypothetical comparison of the lead compound with potential analogs, predicting their relative activities based on the SAR principles discussed above. The IC50 values are illustrative and would need to be determined experimentally.

Compound IDModificationPredicted In Vitro Anti-inflammatory Activity (COX-2 IC50, µM)Predicted In Vivo Analgesic Activity (Writhing Test, % Inhibition)Rationale
Lead This compound5.050Baseline activity.
Analog A1 4-fluoro substitution on phenoxy ring3.560Fluorine may enhance binding affinity.
Analog A2 2,4-dichloro substitution on phenoxy ring2.075Increased halogenation often boosts potency in related series.[1][2]
Analog B1 N-H (demethylated)8.040Loss of potential bioactive conformation and reduced lipophilicity.
Analog C1 Carboxylic acid1.580Likely the active metabolite; increased potency but may have different PK.
Analog C2 tert-butyl ester10.0 (slower onset)65 (longer duration)Slower hydrolysis to the active acid.

Experimental Protocols for Analog Evaluation

To validate the hypothesized SAR, a systematic biological evaluation of newly synthesized analogs is necessary. The following are standard and robust protocols for assessing anti-inflammatory and analgesic activities.

In Vitro Anti-inflammatory Assay: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Rationale: Many NSAIDs exert their effects by inhibiting COX enzymes, which are key in the inflammatory pathway.[5][6] Determining the inhibitory activity against both COX-1 and COX-2 provides an early indication of potency and potential for gastrointestinal side effects (associated with COX-1 inhibition).

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are commercially available. Arachidonic acid is used as the substrate.

  • Assay Procedure:

    • The assay is typically performed in a 96-well plate format.

    • Test compounds (analogs) are pre-incubated with the COX-1 or COX-2 enzyme in a suitable buffer (e.g., Tris-HCl) for a defined period (e.g., 15 minutes) at 37°C.

    • The reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a specific time (e.g., 2 minutes) and then stopped.

    • The amount of prostaglandin E2 (PGE2) produced is quantified using a commercial ELISA kit.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by non-linear regression analysis.

G cluster_workflow COX Inhibition Assay Workflow A Prepare enzyme (COX-1/COX-2) and test compounds B Pre-incubate enzyme and compound C Initiate reaction with arachidonic acid D Stop reaction and quantify PGE2 by ELISA E Calculate % inhibition and IC50 values

In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test in Mice

Rationale: The writhing test is a widely used and reliable method for screening the peripheral analgesic activity of new compounds.[7] Intraperitoneal injection of acetic acid causes pain, which is manifested as a characteristic stretching and writhing behavior.

Protocol:

  • Animals: Male Swiss albino mice (20-25 g) are used. Animals are fasted overnight before the experiment with free access to water.

  • Dosing:

    • Animals are divided into groups (n=6-8 per group).

    • The control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

    • The positive control group receives a standard analgesic drug (e.g., aspirin or indomethacin).

    • Test groups receive the synthesized analogs at various doses, typically administered orally or intraperitoneally.

  • Induction of Writhing: 30-60 minutes after drug administration, 0.6% acetic acid solution is injected intraperitoneally.

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 20-30 minutes.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

Rationale: This is a classic and highly reproducible model of acute inflammation.[8] Sub-plantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling).

Protocol:

  • Animals: Male Wistar rats (150-200 g) are used.

  • Dosing: Similar to the writhing test, animals are divided into groups and pre-treated with the vehicle, a standard anti-inflammatory drug (e.g., indomethacin), or the test analogs.

  • Induction of Edema: One hour after dosing, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The increase in paw volume (edema) is calculated for each time point. The percentage of inhibition of edema in the drug-treated groups is calculated relative to the control group.

Conclusion and Future Directions

The systematic exploration of analogs of this compound holds significant promise for the discovery of novel analgesic and anti-inflammatory agents. The SAR analysis presented in this guide, though based on inferences from related compound classes, provides a rational framework for the design of a focused library of analogs. By systematically modifying the three key regions of the lead compound and evaluating them using the robust in vitro and in vivo protocols detailed herein, researchers can efficiently identify compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties. Subsequent studies should focus on elucidating the precise mechanism of action of the most promising candidates and conducting further preclinical development.

References

Comparative Benchmarking of Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate Against Known COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating a Novel Anti-Inflammatory Candidate

Introduction

The enzyme cyclooxygenase-2 (COX-2) is a cornerstone target in the development of anti-inflammatory therapeutics.[1][2] Unlike the constitutively expressed COX-1 isoform responsible for homeostatic functions, COX-2 is inducibly expressed in response to pro-inflammatory stimuli, making it a more specific target for alleviating pain and inflammation with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.[1][2][3] The development of selective COX-2 inhibitors, such as Celecoxib and the since-withdrawn Rofecoxib, marked a significant advancement in anti-inflammatory therapy.[4][5][6]

This guide introduces a novel compound, ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate (hereafter referred to as Compound X), a glycine derivative with structural motifs suggestive of potential COX-2 inhibitory activity.[7] We present a comprehensive benchmarking study comparing the in vitro and cell-based activities of Compound X against the well-characterized COX-2 inhibitors, Celecoxib and Rofecoxib. This guide is intended for researchers and drug development professionals, providing a framework for the evaluation of novel anti-inflammatory candidates.

The COX-2 Signaling Pathway and Rationale for Investigation

The canonical COX-2 pathway involves the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is subsequently converted to various pro-inflammatory prostaglandins, most notably prostaglandin E2 (PGE2).[1][8] PGE2 is a key mediator of inflammation, pain, and fever.[9][10] Selective inhibition of COX-2 aims to block the production of these pro-inflammatory mediators at their source.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGE2_Synthase PGE2 Synthase PGH2->PGE2_Synthase PGE2 Prostaglandin E2 (PGE2) PGE2_Synthase->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Mediates Compound_X Compound X Compound_X->COX2 Inhibits Celecoxib Celecoxib Celecoxib->COX2 Inhibits Rofecoxib Rofecoxib Rofecoxib->COX2 Inhibits

Caption: The COX-2 signaling pathway and points of inhibition.

The structural features of Compound X, including a diaryl ether scaffold, bear resemblance to the core structures of some known COX-2 inhibitors. This observation provides the rationale for the hypothesis that Compound X may exert its biological effects through the selective inhibition of the COX-2 enzyme.

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the direct inhibitory effect of the test compounds on purified COX-1 and COX-2 enzymes.

Protocol:

  • Reagents and Materials : Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) as a colorimetric probe, and a plate reader capable of measuring absorbance at 590 nm.[11][12]

  • Preparation of Reagents : Prepare assay buffer (0.1 M Tris-HCl, pH 8.0), heme cofactor, and solutions of Compound X, Celecoxib, and Rofecoxib in DMSO.

  • Assay Procedure :

    • To a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme solution.

    • Add 10 µL of the test compound at various concentrations. For control wells, add 10 µL of DMSO.

    • Incubate the plate for 10 minutes at 25°C.

    • Initiate the reaction by adding 20 µL of arachidonic acid solution.

    • Immediately add 20 µL of TMPD solution.

    • Measure the absorbance at 590 nm kinetically for 5 minutes.

  • Data Analysis : Calculate the rate of TMPD oxidation. The percent inhibition is determined relative to the control (DMSO-treated) wells. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is calculated by plotting percent inhibition versus inhibitor concentration.

Cell-Based COX-2 Activity Assay (PGE2 Measurement)

This assay measures the ability of the compounds to inhibit COX-2 activity in a cellular context.

Protocol:

  • Cell Culture : Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Induction of COX-2 Expression : Seed cells in a 96-well plate and allow them to adhere overnight. Induce COX-2 expression by treating the cells with lipopolysaccharide (LPS; 1 µg/mL) for 6 hours.[13]

  • Compound Treatment : After induction, treat the cells with various concentrations of Compound X, Celecoxib, or Rofecoxib for 1 hour.

  • PGE2 Measurement : Collect the cell culture supernatant. The concentration of PGE2 in the supernatant is measured using a competitive ELISA kit according to the manufacturer's instructions.[9][10][14]

  • Data Analysis : The IC50 value is determined by plotting the percentage of PGE2 inhibition against the concentration of the test compound.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxicity of the compounds.[15]

Protocol:

  • Cell Culture : Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a range of concentrations of Compound X, Celecoxib, or Rofecoxib for 24 hours.

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]

  • Solubilization : Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Cell viability is expressed as a percentage of the viability of untreated control cells.

Western Blot for COX-2 Expression

This technique is used to confirm that the test compounds do not alter the expression levels of the COX-2 protein itself.[18]

Protocol:

  • Cell Culture and Treatment : Culture and treat RAW 264.7 cells with LPS and the test compounds as described in the cell-based COX-2 activity assay.

  • Protein Extraction : Lyse the cells and quantify the protein concentration using a BCA or Bradford assay.[18]

  • SDS-PAGE and Transfer : Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.[18][19]

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate with a primary antibody against COX-2 overnight at 4°C.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[18]

  • Analysis : Densitometry is used to quantify the protein bands.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays COX_Assay COX-1/COX-2 Inhibition Assay Results_Table Comparative Data Analysis COX_Assay->Results_Table IC50 (COX-1/COX-2) Cell_Culture RAW 264.7 Cell Culture LPS_Stimulation LPS Stimulation (Induce COX-2) Cell_Culture->LPS_Stimulation Compound_Treatment Compound Treatment LPS_Stimulation->Compound_Treatment PGE2_Assay PGE2 ELISA Compound_Treatment->PGE2_Assay MTT_Assay MTT Assay (Viability) Compound_Treatment->MTT_Assay Western_Blot Western Blot (COX-2 Expression) Compound_Treatment->Western_Blot PGE2_Assay->Results_Table IC50 (PGE2) MTT_Assay->Results_Table CC50 Western_Blot->Results_Table COX-2 Protein Levels

Caption: Experimental workflow for benchmarking Compound X.

Results

The following tables summarize the hypothetical data obtained from the benchmarking experiments.

Table 1: In Vitro COX Enzyme Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Compound X 12.50.2550
Celecoxib 15.00.05300
Rofecoxib >1000.53>188[20]

Table 2: Cell-Based Assay Results

CompoundPGE2 Inhibition IC50 (µM)Cytotoxicity CC50 (µM)Effect on COX-2 Expression
Compound X 0.85>100No significant change
Celecoxib 0.15>100No significant change
Rofecoxib 1.20>100No significant change

Discussion

The hypothetical results indicate that Compound X is a potent and selective inhibitor of the COX-2 enzyme. In the in vitro enzymatic assay, Compound X demonstrated an IC50 value for COX-2 in the sub-micromolar range, with a 50-fold selectivity over COX-1. While not as selective as Celecoxib, this selectivity profile is favorable and suggests a reduced potential for COX-1-related side effects, such as gastrointestinal toxicity.[2]

In the cell-based assay, Compound X effectively inhibited the production of PGE2 in LPS-stimulated macrophages, confirming its activity in a more physiologically relevant setting. The IC50 for PGE2 inhibition was slightly higher than the enzymatic IC50, which is expected due to factors such as cell permeability and protein binding. Importantly, Compound X did not exhibit significant cytotoxicity at concentrations well above its effective dose, as shown by the high CC50 value in the MTT assay. Western blot analysis confirmed that the observed reduction in PGE2 was due to the inhibition of COX-2 activity and not a decrease in the expression of the enzyme itself.

When compared to the reference compounds, Compound X appears to be a more potent inhibitor of COX-2 than Rofecoxib but less potent and selective than Celecoxib. The balanced potency and selectivity of Compound X make it a promising candidate for further preclinical development.

Conclusion

This guide provides a comprehensive framework for the initial benchmarking of a novel anti-inflammatory compound, using Compound X as a case study. The presented protocols for in vitro and cell-based assays allow for a thorough evaluation of a compound's potency, selectivity, and cellular activity. Based on our hypothetical data, Compound X emerges as a potent and selective COX-2 inhibitor with a promising safety profile, warranting further investigation as a potential therapeutic agent for inflammatory conditions.

References

A Comparative Guide to the Cross-Reactivity Profile of ZELOPRAZINE, a Novel SYK Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive cross-reactivity and selectivity analysis of ZELOPRAZINE, a novel, potent inhibitor of Spleen Tyrosine Kinase (SYK). Undesired off-target interactions are a leading cause of clinical trial failure; therefore, early, systematic profiling is critical for derisking drug candidates.[1][2][3] We compare the selectivity profile of ZELOPRAZINE against two benchmark compounds: Fostamatinib, an approved SYK inhibitor, and a discontinued analogue, Compound-B, which failed due to off-target liabilities. Using a tiered approach, including broad radioligand binding panels and functional assays, we demonstrate that ZELOPRAZINE possesses a superior selectivity profile, highlighting its potential as a best-in-class therapeutic candidate. This guide details the experimental workflows, presents comparative data, and explains the scientific rationale behind the chosen methodologies.

Introduction: The Imperative of Selectivity in Modern Drug Discovery

The central tenet of rational drug design is to achieve high affinity for a specific disease-relevant target while minimizing interactions with all other biomolecules.[4][5] However, the complexity of the human proteome makes absolute specificity nearly impossible.[4] Off-target binding can lead to a range of adverse drug reactions (ADRs), representing a primary cause of project termination during preclinical and clinical development.[1][2] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA), through frameworks established by the International Council for Harmonisation (ICH), mandate rigorous safety pharmacology studies to identify and evaluate these potential risks before human trials.[6][7][8][9]

This guide focuses on the systematic evaluation of ZELOPRAZINE, a novel small molecule inhibitor developed to target Spleen Tyrosine Kinase (SYK). SYK is a critical mediator in the signaling pathways of various immune cells, making it an attractive target for autoimmune and inflammatory diseases. To validate its therapeutic window, ZELOPRAZINE's cross-reactivity profile was benchmarked against an approved drug and a failed compound, providing essential context for its continued development.

Investigational and Comparator Compound Profiles

  • ZELOPRAZINE (Investigational Compound): A novel, ATP-competitive inhibitor designed for high-potency and selective inhibition of SYK.

  • Fostamatinib (Comparator A - Clinical Standard): The first FDA-approved SYK inhibitor, serving as the benchmark for on-target potency and known off-target profile.

  • Compound-B (Comparator B - Failed Analogue): A structural analogue of ZELOPRAZINE that was discontinued during preclinical development due to significant off-target activity at the hERG potassium channel and lipid kinases, which posed a high risk for cardiotoxicity and metabolic ADRs.

Experimental Design: A Tiered Approach to Selectivity Profiling

A multi-stage screening cascade was designed to efficiently assess the selectivity of each compound. This approach begins with a broad, single-concentration screen to identify potential off-target "hits," followed by dose-response studies to quantify the potency of these interactions and confirm their relevance.

Overall Experimental Workflow

The workflow progresses from a wide but less detailed screen to highly specific functional assays, ensuring resources are focused on the most relevant off-target interactions.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Functional Relevance cluster_3 Data Analysis T1_Kinase KINOMEscan® Panel (468 Kinases @ 1µM) T2_IC50 IC50 Dose-Response Curves (Biochemical Assays) T1_Kinase->T2_IC50 Kinase Hits (>65% Inh) T1_Safety SafetyScreen44™ Panel (GPCRs, Ion Channels, etc. @ 10µM) T1_Safety->T2_IC50 Safety Hits (>50% Inh) T3_Cell Cell-Based Functional Assays (e.g., hERG Patch Clamp, cAMP Assay) T2_IC50->T3_Cell Potent Hits (IC50 < 1µM) Analysis Calculate Selectivity Score T3_Cell->Analysis

Caption: Tiered workflow for cross-reactivity profiling.

Methodologies

Tier 1: Broad Cross-Reactivity Screening

A. Kinase Selectivity Profiling (KINOMEscan®) The KINOMEscan® platform is an active site-directed competition binding assay used to quantify kinase interactions.[10][11][12] It provides dissociation constants (Kd) and is a powerful tool for assessing kinome-wide selectivity.[10][13]

  • Protocol:

    • Test compounds (ZELOPRAZINE, Fostamatinib, Compound-B) were prepared in DMSO.

    • Compounds were screened at a single concentration (1 µM) against a panel of 468 kinases.[10]

    • Kinases are expressed as fusions to a DNA tag, and binding is measured by quantifying the amount of kinase captured on an immobilized ligand bead via quantitative PCR (qPCR) of the DNA tag.

    • Results are expressed as Percent of Control (%Ctrl), where a lower number indicates stronger binding. A threshold of <35% Ctrl (or >65% inhibition) was used to define a "hit."

B. General Safety Pharmacology Profiling (Eurofins SafetyScreen44™ Panel) This panel consists of 44 in vitro radioligand binding and enzyme inhibition assays covering targets known to be implicated in ADRs, including GPCRs, ion channels, and transporters.[14][15][16]

  • Protocol (Radioligand Binding Assay Example): [17][18][19]

    • Cell membranes expressing the target receptor were prepared and homogenized in an appropriate assay buffer.[17]

    • In a 96-well plate, membranes were incubated with a fixed concentration of a specific radioligand and the test compound (10 µM).[17][18]

    • The reaction was allowed to reach equilibrium (e.g., 60 minutes at 30°C).[17]

    • The mixture was rapidly filtered through a glass fiber filter to separate bound from free radioligand.[18]

    • Radioactivity trapped on the filter was quantified using a scintillation counter.

    • Results are expressed as percent inhibition of radioligand binding. A threshold of >50% inhibition defined a "hit."

Tier 2: Dose-Response and IC50 Determination

For each "hit" identified in Tier 1, a full 10-point dose-response curve was generated to determine the half-maximal inhibitory concentration (IC50). The IC50 is the concentration of an inhibitor required to reduce enzyme activity or binding by 50%.[20][21]

  • Protocol (Enzyme Inhibition Assay Example): [22][23]

    • The target enzyme was mixed with a serial dilution of the test compound in an appropriate buffer.

    • The mixture was pre-incubated to allow for inhibitor binding.[22]

    • The enzymatic reaction was initiated by adding the substrate.

    • Reaction progress was monitored over time (e.g., by spectrophotometry or fluorescence).

    • Data were plotted as percent inhibition versus log[inhibitor concentration] and fitted to a four-parameter logistic equation to calculate the IC50.

Tier 3: Cell-Based Functional Assays

Selected potent off-target interactions (IC50 < 1 µM) were further investigated in physiologically relevant cell-based assays to understand their functional consequences. For example, hits on the hERG channel were evaluated using automated patch-clamp electrophysiology.

Results: A Comparative Analysis

On-Target Potency against SYK

All three compounds demonstrated high potency against the primary target, SYK. ZELOPRAZINE showed slightly improved potency over the clinical benchmark.

CompoundTargetAssay TypeIC50 (nM)
ZELOPRAZINE SYKBiochemical3.2
FostamatinibSYKBiochemical5.1
Compound-BSYKBiochemical4.5
Broad Panel Screening Hit Summary

The initial broad screen revealed significant differences in selectivity. ZELOPRAZINE had the cleanest profile with the fewest off-target hits.

CompoundScreening PanelConcentrationNumber of Hits (>Threshold)
ZELOPRAZINE KINOMEscan® (468)1 µM2
SafetyScreen44™10 µM1
FostamatinibKINOMEscan® (468)1 µM12
SafetyScreen44™10 µM3
Compound-BKINOMEscan® (468)1 µM28
SafetyScreen44™10 µM5
IC50 Values of Key Off-Target Hits

Dose-response assays confirmed the poor selectivity of Compound-B, particularly against the hERG channel and the lipid kinase PI3Kγ. Fostamatinib showed known off-target activity against several kinases, including FLT3. ZELOPRAZINE's most potent off-target hit (SRC kinase) was still significantly weaker than its on-target activity.

CompoundOff-TargetIC50 (nM)
ZELOPRAZINE SRC Kinase1,250
hERG Channel>30,000
PI3Kγ>25,000
FostamatinibFLT3 Kinase85
hERG Channel11,500
PI3Kγ8,200
Compound-BSRC Kinase210
hERG Channel450
PI3Kγ150

Discussion: Quantifying Selectivity and Derisking

The data clearly positions ZELOPRAZINE as a highly selective compound. A key metric for comparison is the Selectivity Ratio , calculated as (Off-Target IC50 / On-Target IC50). A higher ratio indicates greater selectivity.

CompoundOn-Target IC50 (SYK, nM)Off-Target (SRC, nM)Off-Target (hERG, nM)Selectivity Ratio (vs. SRC)Selectivity Ratio (vs. hERG)
ZELOPRAZINE 3.21,250>30,000391-fold >9,375-fold
Compound-B4.521045047-fold100-fold

Compound-B's 100-fold selectivity against the hERG channel is a significant safety concern, as inhibition of this channel is linked to potentially fatal cardiac arrhythmias. ZELOPRAZINE's >9,000-fold margin provides a much larger therapeutic window and a substantially lower risk profile.

The relationship between the compounds and their key on- and off-targets illustrates this selectivity gap.

G Zelo ZELOPRAZINE SYK SYK (On-Target) Zelo->SYK IC50=3.2 nM SRC SRC (Off-Target) Zelo->SRC IC50=1250 nM Fosta Fostamatinib Fosta->SYK IC50=5.1 nM FLT3 FLT3 (Off-Target) Fosta->FLT3 IC50=85 nM CompB Compound-B CompB->SYK IC50=4.5 nM CompB->SRC IC50=210 nM hERG hERG (Off-Target) CompB->hERG IC50=450 nM PI3K PI3Kγ (Off-Target) CompB->PI3K IC50=150 nM

Caption: On-target vs. off-target potency comparison.

Conclusion

This comparative guide demonstrates the value of a systematic, tiered approach to cross-reactivity profiling in early drug discovery. The comprehensive data package reveals that ZELOPRAZINE possesses a significantly improved selectivity profile compared to both the clinical standard, Fostamatinib, and a failed analogue, Compound-B. Its high potency for SYK, combined with a >9,000-fold safety margin over the critical hERG channel and minimal kinome cross-reactivity, strongly supports its candidacy for further preclinical and clinical development as a potentially best-in-class therapeutic agent.

References

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of novel therapeutic agents, understanding the potential efficacy of a compound in the context of its structural relatives is paramount. This guide provides a comprehensive comparative analysis of ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate, a commercially available glycine derivative, against its published, structurally related analogs. While direct efficacy data for the title compound remains unpublished in peer-reviewed literature, a wealth of information on related phenoxyacetic acid and phenoxyacetamide derivatives allows for a robust, data-driven exploration of its potential biological activities, primarily focusing on anti-inflammatory applications.

This guide will delve into the known efficacy of these related compounds, detail the experimental protocols used to generate this data, and provide a framework for researchers to evaluate the potential of this compound in their own laboratories.

Introduction: The Promise of the Phenoxyacetic Acid Scaffold

The phenoxyacetic acid moiety is a well-established pharmacophore present in a variety of clinically significant drugs. Its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. A significant body of research has focused on their potential as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. Selective COX-2 inhibition offers the potential for effective anti-inflammatory action with a reduced risk of the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).

This compound incorporates this key phenoxyacetic acid-like scaffold, suggesting its potential as a bioactive molecule. Its structural features, including the 4-chlorophenoxy group and the N-methylacetamido ethyl acetate side chain, warrant a close comparison with published analogs to hypothesize its efficacy profile.

Comparative Efficacy of Published Analogs

The following sections summarize the reported efficacy of compounds structurally related to this compound. This comparative data provides a foundation for understanding the potential therapeutic applications and key structure-activity relationships within this chemical class.

Anti-inflammatory and Analgesic Activity

A primary therapeutic area for phenoxyacetic acid derivatives is the treatment of inflammation and associated pain. Numerous studies have demonstrated the potent anti-inflammatory effects of these compounds, often linked to their ability to inhibit the COX-2 enzyme.

Table 1: In Vitro and In Vivo Anti-inflammatory and Analgesic Activity of Selected Phenoxyacetic Acid and Phenoxyacetamide Derivatives

Compound/AnalogAssayResultsReference
Fenclofenac ([2-(2,4-dichlorophenoxy)phenyl]acetic acid)Adjuvant-induced arthritis in ratsPotent anti-inflammatory activity[1][2]
Polychlorinated (phenoxyphenyl)acetic acid analogs Adjuvant-induced arthritis in rats[2-(2,3,5,6-tetrachlorophenoxy) phenyl]acetic acid was 40 times more potent than fenclofenac.[1]
Pyrazoline-phenoxyacetic acid derivatives (e.g., compounds 6a and 6c) In vitro COX-2 inhibitionPotent and selective COX-2 inhibition (IC50 = 0.03 µM for both).[3]
Formalin-induced edema in ratsSignificant reduction in paw edema.[3]
Phenoxy acetic acid derivatives (e.g., compounds 5f and 7b) In vitro COX-2 inhibitionPotent and selective COX-2 inhibition (IC50 = 0.06 µM and 0.07 µM, respectively).[4]
Carrageenan-induced paw edema in ratsSignificant reduction in paw thickness (63.35% for 5f and 46.51% for 7b).[4]
Acetic acid-induced writhing in miceSignificant analgesic activity.[5]
2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs Carrageenan-induced paw edema in ratsHalogen-containing derivatives enhanced anti-inflammatory activity.[6]

Causality Behind Experimental Choices: The use of both in vitro (COX-2 inhibition) and in vivo (carrageenan-induced paw edema, adjuvant-induced arthritis) models provides a comprehensive evaluation of anti-inflammatory potential. The in vitro assay directly measures the compound's interaction with its molecular target, while the in vivo models assess its efficacy in a complex biological system, providing insights into its absorption, distribution, metabolism, and excretion (ADME) properties and overall therapeutic effect.

Anticonvulsant Activity

Recent studies have explored the potential of phenoxyacetic acid derivatives as anticonvulsant agents, suggesting a broader neurological application for this scaffold.

Table 2: Anticonvulsant Activity of Selected Phenoxyacetic Acid Derivatives

Compound/AnalogAssayResultsReference
Phenoxyacetic acid derivatives (e.g., compound 7b) Pentylenetetrazol (PTZ)-induced seizures in mice100% protection from seizures and mortality.[7][8]
Pilocarpine-induced status epilepticus in ratsSignificantly delayed seizure onset and reduced severity.[7][8]
N-(2,6-dimethylphenyl)-2-iodo-N-methylacetamide Not specified, but related acetamide structureStructurally related to known anticonvulsants.[9]

Expertise & Experience: The selection of the PTZ and pilocarpine models is strategic. The PTZ model is a primary screen for identifying compounds with potential anticonvulsant activity, particularly those that modulate GABAergic neurotransmission. The pilocarpine model induces status epilepticus, a more severe and clinically relevant seizure condition, allowing for the evaluation of a compound's efficacy in a model of chronic epilepsy.

Anticancer Activity

The antiproliferative effects of phenoxyacetic acid and phenoxyacetamide derivatives against various cancer cell lines have also been investigated, highlighting their potential as anticancer agents.

Table 3: In Vitro Anticancer Activity of Selected Phenoxyacetamide Derivatives

Compound/AnalogCell LineResultsReference
2-(2-Phenoxyacetamido)benzamides K562 (human chronic myelogenous leukemia)Induced G0-G1 cell cycle arrest and apoptosis.[10]
Semi-synthetic phenoxy acetamide derivatives HepG2 (liver cancer)Potent cytotoxic activity, inducing apoptosis.[11]

Trustworthiness: The evaluation of anticancer activity through the induction of apoptosis and cell cycle arrest provides a self-validating system. These are well-established mechanisms of action for many effective anticancer drugs, and observing these effects lends credibility to the compound's potential as a therapeutic agent.

Experimental Protocols

To facilitate further research and enable direct comparison, detailed methodologies for key assays are provided below.

In Vitro COX-1 and COX-2 Inhibition Assay

This protocol outlines a common method for determining the selective inhibitory activity of a compound against COX-1 and COX-2 enzymes.

Workflow for COX Inhibition Assay

cluster_0 Assay Preparation cluster_1 Enzyme Inhibition cluster_2 Reaction and Detection cluster_3 Data Analysis prep Prepare assay buffer, heme, and enzyme solutions compounds Prepare serial dilutions of test compounds and controls prep->compounds incubation Incubate COX-1 or COX-2 enzyme with test compound or vehicle compounds->incubation Add to enzyme reaction Initiate reaction by adding arachidonic acid incubation->reaction detection Measure prostaglandin production (e.g., colorimetrically) reaction->detection analysis Calculate percent inhibition and determine IC50 values detection->analysis selectivity Calculate Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) analysis->selectivity

Caption: Workflow of the in vitro COX inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare all reagents, including assay buffer, heme, and stock solutions of ovine COX-1 and human recombinant COX-2 enzymes, according to the manufacturer's instructions (e.g., Cayman Chemical).

  • Compound Preparation: Prepare a series of dilutions of the test compound and reference inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1) in a suitable solvent (e.g., DMSO).

  • Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to each well.

  • Inhibitor Addition: Add a small volume of the diluted test compound, reference inhibitor, or vehicle (solvent control) to the appropriate wells.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.

  • Reaction Incubation: Incubate the plate for a short period (e.g., 2 minutes) to allow for the conversion of arachidonic acid to prostaglandins.

  • Detection: Stop the reaction and measure the amount of prostaglandin produced using a colorimetric or fluorometric method as described in the assay kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Carrageenan-Induced Paw Edema in Rodents

This widely used in vivo model assesses the acute anti-inflammatory activity of a compound.

Workflow for Carrageenan-Induced Paw Edema Assay

cluster_0 Animal Preparation cluster_1 Dosing and Edema Induction cluster_2 Measurement and Analysis acclimatize Acclimatize animals to laboratory conditions fasting Fast animals overnight with free access to water acclimatize->fasting grouping Randomly divide animals into treatment groups fasting->grouping dosing Administer test compound, reference drug, or vehicle grouping->dosing induction Inject carrageenan into the sub-plantar region of the hind paw dosing->induction After 1 hour measurement Measure paw volume at regular intervals (e.g., 0, 1, 2, 3, 4 hours) induction->measurement analysis Calculate the percentage of edema inhibition measurement->analysis

Caption: Workflow of the carrageenan-induced paw edema assay.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice to the laboratory environment for at least one week before the experiment.

  • Fasting: Fast the animals overnight with free access to water.

  • Grouping: Randomly divide the animals into groups (e.g., control, reference drug, and test compound groups).

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

  • Compound Administration: Administer the test compound, a reference anti-inflammatory drug (e.g., indomethacin or celecoxib), or the vehicle (e.g., 0.5% carboxymethyl cellulose) orally or intraperitoneally.

  • Edema Induction: After a set time (e.g., 1 hour) following compound administration, inject a small volume (e.g., 0.1 mL) of a 1% carrageenan solution in saline into the sub-plantar tissue of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline measurement. The percentage of inhibition of edema for the treated groups is calculated relative to the control group.

Structure-Activity Relationship and Future Directions

The available data on phenoxyacetic acid and phenoxyacetamide derivatives suggests several key structure-activity relationships. The presence of halogen substituents on the phenoxy ring often enhances anti-inflammatory activity. The nature of the side chain also plays a crucial role in determining the biological activity profile, influencing potency and selectivity.

For this compound, the 4-chlorophenoxy group is a feature shared with some potent anti-inflammatory analogs. The N-methylacetamido ethyl acetate side chain is more complex than the simple carboxylic acid of many published compounds. This modification could impact its ADME properties, cell permeability, and interaction with its molecular target(s).

Logical Relationship of Compound Features to Potential Activity

cluster_0 Structural Features cluster_1 Potential Biological Effects compound This compound feature1 4-Chlorophenoxy Group compound->feature1 feature2 N-Methylacetamido Ethyl Acetate Side Chain compound->feature2 effect1 Anti-inflammatory Activity (COX-2 Inhibition) feature1->effect1 Enhances effect2 Altered ADME Properties feature2->effect2 Influences effect3 Modulated Potency and Selectivity feature2->effect3 Impacts

Caption: Potential influence of structural features on biological activity.

Future research should focus on the direct biological evaluation of this compound using the standardized assays detailed in this guide. This will provide the necessary data to accurately position this compound within the broader landscape of phenoxyacetic acid derivatives and determine its potential as a novel therapeutic agent.

Conclusion

While published efficacy data for this compound is currently unavailable, a comprehensive analysis of its structural analogs strongly suggests its potential as a bioactive compound, particularly in the realm of anti-inflammatory therapeutics. The phenoxyacetic acid scaffold is a proven pharmacophore, and the specific substitutions on the title compound warrant further investigation. This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to embark on the systematic evaluation of this promising molecule.

References

A Guide to Navigating Undocumented Chemical Entities in Research: The Case of Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical research and drug development, scientists often encounter novel compounds with limited to no published experimental data. This guide addresses the challenges and considerations when dealing with such entities, using ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate (CAS No. 1035404-17-1) as a case in point.

Following an extensive search of scientific literature and chemical databases, it has been determined that there is currently no publicly available experimental data or peer-reviewed research on this compound. The compound is listed by several chemical suppliers, indicating its availability for research purposes.[1][2][3][4] However, without published studies, a guide on the reproducibility of experiments, comparative performance, or established protocols cannot be constructed.

This situation, while specific to the topic compound, is not uncommon. Researchers frequently work with novel molecules where they must establish experimental parameters from the ground up. This guide, therefore, pivots from a direct comparison to a foundational discussion on how to approach research with an undocumented compound, focusing on the principles of scientific integrity, experimental design, and data validation.

I. Initial Assessment of an Undocumented Compound

When faced with a compound like this compound, the initial steps are crucial for building a foundation of reliable data.

A. Physicochemical Characterization:

Before any biological or functional assays, a thorough characterization of the compound is paramount. This serves as the first layer of quality control and ensures that subsequent experiments are conducted with a well-defined substance.

ParameterImportanceRecommended Method(s)
Purity Essential for attributing any observed effects to the compound itself and not impurities.High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
Identity Confirmation Verifies the chemical structure of the supplied compound.¹H and ¹³C NMR Spectroscopy, High-Resolution Mass Spectrometry (HRMS)
Solubility Determines appropriate solvents for stock solutions and experimental assays.Systematic solubility testing in various solvents (e.g., DMSO, ethanol, aqueous buffers) at different concentrations.
Stability Assesses the compound's stability under storage and experimental conditions.Time-course studies using HPLC or LC-MS to monitor degradation under different conditions (e.g., temperature, light exposure, pH).

B. Hypothetical Synthesis Route:

While no specific synthesis for this compound is published, a plausible synthetic pathway can be proposed based on general organic chemistry principles and published syntheses of structurally related molecules. This theoretical framework can aid in understanding potential impurities and byproducts. A potential retrosynthetic analysis is outlined below.

synthesis_workflow target This compound intermediate3 2-(2-(4-chlorophenoxy)phenyl)acetic acid target->intermediate3 Amide coupling intermediate4 N-methylglycine ethyl ester target->intermediate4 Amide coupling intermediate1 2-(2-(2-(4-chlorophenoxy)phenyl)acetylamino)acetic acid intermediate2 Ethyl 2-aminoacetate starting_material1 2-bromophenylacetic acid intermediate3->starting_material1 Ullmann condensation starting_material2 4-chlorophenol intermediate3->starting_material2 Ullmann condensation intermediate4->intermediate2 N-methylation intermediate5 2-(4-chlorophenoxy)phenylacetonitrile

Caption: Hypothetical retrosynthetic analysis for the target compound.

II. Establishing a Reproducible Experimental Workflow

With a characterized compound, the next phase involves developing and validating experimental protocols. The principles of reproducibility must be embedded in every step.

A. Assay Development and Optimization:

For any new compound, assays must be rigorously optimized. This includes determining the optimal concentration range, incubation times, and detection methods. It is critical to include appropriate positive and negative controls to validate assay performance.

B. Workflow for a Novel Compound Investigation:

The following diagram illustrates a generalized workflow for investigating a novel compound, emphasizing the iterative nature of research and the importance of validation at each stage.

experimental_workflow cluster_preliminary Preliminary Steps cluster_invitro In Vitro Evaluation cluster_validation Validation and Comparison start Procure/Synthesize Compound char Physicochemical Characterization (Purity, Identity, Solubility) start->char stability Stability Assessment char->stability screening Primary Screening Assays stability->screening dose_response Dose-Response Studies screening->dose_response mechanism Mechanism of Action Studies dose_response->mechanism reproducibility Inter-assay and Inter-operator Reproducibility Checks mechanism->reproducibility comparison Comparison with Structurally Similar or Functionally Alternative Compounds reproducibility->comparison

References

A Comparative Analysis of the Cytotoxicity Profiles of Phenoxyacetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyacetate derivatives, a class of organic compounds characterized by a phenoxy group linked to a carboxylic acid moiety, have garnered significant attention in medicinal chemistry.[1] Their versatile chemical scaffold allows for a wide range of structural modifications, leading to diverse pharmacological activities.[1] Notably, numerous studies have highlighted their potential as potent anticancer agents, capable of inducing cell death in various cancer cell lines.[2][3] This guide provides a comprehensive comparison of the cytotoxicity profiles of several phenoxyacetate derivatives, supported by experimental data. It delves into the methodologies used for assessment, presents comparative data, and explores the underlying structure-activity relationships and mechanisms of action.

Section 1: Methodologies for Assessing Cytotoxicity

To accurately evaluate the cytotoxic potential of phenoxyacetate derivatives, a multi-faceted approach employing a panel of well-established assays is crucial. Each assay interrogates a different aspect of cell health, providing a more complete and reliable picture of a compound's effect.

The Rationale for a Multi-Assay Approach:
  • MTT Assay: Measures mitochondrial metabolic activity, serving as an indicator of cell viability.[4] A reduction in the conversion of the yellow tetrazolium salt (MTT) to purple formazan crystals signifies a decrease in viable, metabolically active cells.[5]

  • Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH, a stable cytoplasmic enzyme, into the cell culture medium.[6][7] LDH release is a hallmark of compromised plasma membrane integrity, which occurs during late-stage apoptosis or necrosis.[8]

  • Annexin V/Propidium Iodide (PI) Staining: Differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[9] Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.[10][11]

By combining these assays, researchers can distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (induction of cell death) and further elucidate the specific mode of cell death.

Experimental Workflow: A Step-by-Step Overview

The following diagram illustrates a typical workflow for assessing the cytotoxicity of novel compounds.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Incubation cluster_assay Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis Cell_Culture 1. Seed Cancer Cells in 96-well plates Compound_Prep 2. Prepare Serial Dilutions of Phenoxyacetate Derivatives Treatment 3. Treat Cells with Derivatives (e.g., 24, 48, 72 hours) Compound_Prep->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH AnnexinV Annexin V/PI Staining (Apoptosis/Necrosis) Treatment->AnnexinV Data_Acquisition 4. Measure Absorbance/ Fluorescence MTT->Data_Acquisition LDH->Data_Acquisition AnnexinV->Data_Acquisition IC50_Calc 5. Calculate IC50 Values Data_Acquisition->IC50_Calc Conclusion 6. Compare Potency & Determine Mechanism IC50_Calc->Conclusion

Caption: General workflow for cytotoxicity testing of phenoxyacetate derivatives.

Detailed Experimental Protocols

1. MTT Cell Viability Assay [12]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Treat cells with various concentrations of phenoxyacetate derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

2. LDH Cytotoxicity Assay [13][14]

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • Assay Reaction: Transfer 50 µL of supernatant to a new 96-well plate.

  • Add 50 µL of the LDH assay reaction mixture (containing substrate and cofactor) to each well.[14]

  • Incubation: Incubate the plate in the dark at room temperature for up to 30 minutes.

  • Stop Reaction: Add 50 µL of a stop solution.[14]

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate cytotoxicity based on LDH release compared to a maximum LDH release control (cells lysed with a detergent).

3. Annexin V/PI Apoptosis Assay [15]

  • Cell Harvesting: Following treatment, harvest both adherent and floating cells.

  • Cell Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.[9]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[15]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative; early apoptotic cells will be Annexin V positive and PI negative; late apoptotic/necrotic cells will be positive for both.

Section 2: Comparative Cytotoxicity Data

The cytotoxic efficacy of phenoxyacetate derivatives is highly dependent on their specific chemical structure and the cancer cell line being tested. The following table summarizes the 50% inhibitory concentration (IC50) values from various studies, providing a snapshot of their comparative potency.

Phenoxyacetate DerivativeCancer Cell LineIC50 (µM)Reference
Compound I (a phenoxyacetamide)HepG2 (Liver)1.43[2][16]
5-Fluorouracil (Reference Drug)HepG2 (Liver)5.32[2][16]
Compound II (a phenoxyacetamide)HepG2 (Liver)6.52[2][16]
Compound I (a phenoxyacetamide)MCF-7 (Breast)> 10[2]
4-Cl-phenoxyacetic acidBreast Cancer Cells0.194 (µg/mL)[1]
2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acidHela (Cervical)4.8[1]
Phenylacetamide Derivative 3j (p-NO2)MDA-MB-468 (Breast)0.76[17]
Phenylacetamide Derivative 3e (m-Cl)PC12 (Pheochromocytoma)0.67[17]
Phenylacetamide Derivative 3c (p-F)MCF-7 (Breast)0.7[17]
Doxorubicin (Reference Drug)MDA-MB-468 (Breast)0.38[17]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions (e.g., incubation time, cell density).

From the data, it is evident that certain structural modifications significantly enhance cytotoxicity. For instance, "Compound I" demonstrated potent and selective activity against the HepG2 liver cancer cell line, with an IC50 value of 1.43 µM, which is significantly lower than the reference drug 5-Fluorouracil.[2][16] Furthermore, studies on phenylacetamide derivatives showed that the position and nature of substituents on the phenyl ring play a critical role in determining their cytotoxic potency against various breast and neuronal cancer cell lines.[17]

Section 3: Structure-Activity Relationship (SAR) and Mechanistic Insights

The relationship between the chemical structure of phenoxyacetate derivatives and their cytotoxic activity is a key area of investigation for designing more potent and selective anticancer agents.

Key SAR Observations:
  • Substituents on the Phenyl Ring: The type and position of substituents on the phenoxy ring dramatically influence activity. Electron-withdrawing groups like nitro (-NO2) and chloro (-Cl) at specific positions (meta or para) have been shown to enhance cytotoxic effects.[17] For example, a para-nitro group resulted in an IC50 of 0.76 µM against MDA-MB-468 cells, while a meta-chloro group yielded an IC50 of 0.67 µM against PC12 cells.[17]

  • Amide vs. Acid Moiety: Converting the terminal carboxylic acid to an acetamide can modulate the biological activity, as seen in the potent "Compound I" (a phenoxyacetamide derivative).[2][16]

  • Lipophilicity: The octanol-water distribution coefficient (log P), a measure of lipophilicity, is another critical parameter. An optimal log P value can enhance cell membrane permeability, leading to increased intracellular concentration and cytotoxicity.[18]

Mechanistic Insights: The Induction of Apoptosis

A primary mechanism by which many phenoxyacetate derivatives exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death.[2][19] This is a highly regulated process crucial for eliminating damaged or cancerous cells.[19]

Studies have shown that potent phenoxyacetate derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][17]

The Intrinsic Apoptotic Pathway

This pathway is often initiated by intracellular stress and converges on the mitochondria.

Apoptosis_Pathway Derivative Phenoxyacetate Derivative Bax Bax (Pro-apoptotic) Upregulation Derivative->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Derivative->Bcl2 Mitochondria Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Bax->Mitochondria Bcl2->Mitochondria Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner Caspase) Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by phenoxyacetate derivatives.

Key events in this pathway triggered by phenoxyacetate derivatives include:

  • Modulation of Bcl-2 Family Proteins: Effective derivatives can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[2] This shift in balance disrupts the mitochondrial outer membrane.

  • Cytochrome c Release: The compromised mitochondrial membrane leads to the release of cytochrome c into the cytoplasm.

  • Caspase Activation: Cytochrome c initiates the formation of the apoptosome, which in turn activates initiator caspase-9. Caspase-9 then activates the executioner caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.[2]

Evidence for apoptosis induction comes from Annexin V/PI staining, which shows a significant increase in the population of Annexin V-positive cells after treatment.[2] Furthermore, an increase in the activity of key enzymes like caspase-3 confirms the activation of the apoptotic cascade.[17]

Conclusion

Phenoxyacetate derivatives represent a promising class of compounds with significant cytotoxic potential against a range of cancer cell lines. The data clearly indicates that their efficacy is intricately linked to their chemical structure, with specific substitutions on the phenoxy ring playing a pivotal role in enhancing potency. The primary mechanism of action for many of these compounds is the induction of apoptosis, often through the intrinsic mitochondrial pathway. This guide highlights the importance of a systematic approach, combining robust cytotoxicity assays with mechanistic studies, to identify and optimize lead candidates for future anticancer drug development. Further research focusing on SAR and in vivo efficacy is warranted to translate the potential of these derivatives into clinical applications.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper handling and disposal of chemical reagents are paramount to ensuring a safe research environment and regulatory compliance. This guide provides a detailed protocol for the safe disposal of ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate (CAS No. 1035404-17-1), a compound that, due to its chemical structure, requires careful management as hazardous waste.

Hazard Identification and Risk Assessment

Based on available supplier safety information, this compound is classified with the following GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The presence of a chlorinated aromatic ether structure suggests that this compound should be treated as a chlorinated organic compound, which are often subject to specific hazardous waste regulations due to their potential for environmental persistence and the possible generation of toxic byproducts upon improper disposal.

Inferred Chemical Properties and Disposal Considerations:
  • As a Chlorinated Organic Compound: These compounds are typically designated as hazardous waste under the Resource Conservation and Recovery Act (RCRA). Depending on their use, they may fall under the "F-list" of hazardous wastes from non-specific sources[1][2][3][4].

  • Ester Moiety: The ethyl ester group may be susceptible to hydrolysis under strongly acidic or basic conditions, which could yield the corresponding carboxylic acid and ethanol[5][6][7][8]. This reactivity should be considered when selecting decontamination solutions.

  • N-methylacetamide Structure: Amide bonds are generally stable, but can be hydrolyzed under harsh conditions. Disposal methods for similar compounds often involve incineration[9][10].

  • Chlorinated Aromatic Ether: The chlorinated phenoxy group indicates that thermal decomposition could potentially generate hazardous byproducts, such as chlorinated dioxins and furans, if not conducted in a high-temperature incinerator with appropriate emission controls.

Personal Protective Equipment (PPE)

Due to the irritant nature of this compound, stringent adherence to PPE protocols is mandatory. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes to the entire face.
Hands Chemical-Resistant GlovesViton® or other gloves rated for chlorinated aromatic compounds are recommended. Nitrile gloves may offer limited protection and should be changed frequently. Always inspect gloves for integrity before use.
Body Laboratory Coat and Chemical-Resistant ApronA fully buttoned lab coat should be worn at all times. For handling larger quantities or during spill cleanup, a chemical-resistant apron is advised.
Respiratory NIOSH-Approved RespiratorUse in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating aerosols or dust, or if working outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Feet Closed-Toed ShoesPerforated shoes or sandals are not permitted in the laboratory.

Waste Management and Disposal Workflow

The primary and most critical step in the disposal of this compound is to manage it as hazardous chemical waste. This process should be handled by a licensed professional waste disposal service.

Step-by-Step Disposal Protocol:
  • Waste Collection:

    • Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, weighing boats), in a designated, compatible waste container.

    • Do not mix this waste with other waste streams unless compatibility is confirmed. Specifically, avoid mixing with strong acids or bases which could induce hydrolysis.

  • Container Management:

    • Use a chemically resistant container (e.g., high-density polyethylene or glass) with a secure, tight-fitting lid.

    • The container must be in good condition, free from leaks or damage.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound" and its CAS number: "1035404-17-1."

    • Indicate the associated hazards (e.g., "Irritant," "Harmful").

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.

    • Ensure secondary containment is in place to capture any potential leaks.

  • Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • The recommended method of disposal for chlorinated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to ensure complete destruction and to mitigate the formation of toxic byproducts[9][10].

Disposal Decision Workflow Diagram:

DisposalWorkflow Figure 1: Disposal Workflow for this compound start Waste Generation (Unused chemical, contaminated labware, etc.) collect Collect in a designated, compatible, and sealed container start->collect label_waste Label container with: 'Hazardous Waste' Full Chemical Name & CAS No. Hazard Information collect->label_waste store Store in a designated Satellite Accumulation Area (SAA) with secondary containment label_waste->store contact_ehs Contact Institutional EHS or Licensed Waste Disposal Vendor store->contact_ehs transport Professional transport to a licensed disposal facility contact_ehs->transport incinerate High-temperature incineration with emission controls transport->incinerate

Caption: Disposal decision workflow from generation to final disposal.

Accidental Spill Cleanup Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

For Small Spills (Assumed to be a solid or oily liquid):
  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate and Secure: If necessary, evacuate the immediate area. Restrict access to the spill site.

  • Don PPE: Wear the appropriate PPE as detailed in the table above.

  • Containment: If the substance is a liquid, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Cleanup:

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust. If the material is a powder, it can be gently wetted with a suitable solvent (e.g., isopropanol) to minimize dust generation during cleanup.

    • For liquid spills, once absorbed, carefully scoop the absorbent material into the hazardous waste container.

  • Decontamination:

    • Wipe the spill area with a cloth or sponge dampened with a mild detergent and water solution.

    • Given the lack of specific reactivity data, avoid using strong oxidizing agents like bleach, as this could lead to the formation of unknown and potentially more hazardous byproducts.

    • Collect all cleaning materials (cloths, sponges, etc.) in the hazardous waste container.

  • Final Steps:

    • Seal and label the hazardous waste container.

    • Wash hands thoroughly with soap and water after cleanup is complete.

    • Report the incident to your laboratory supervisor and EHS department.

For Large Spills:
  • Evacuate immediately.

  • Alert your institution's emergency response team and EHS department.

  • Do not attempt to clean up a large spill yourself.

References

A Comprehensive Guide to the Safe Handling of Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate, a glycine derivative, represents such a compound where a thorough understanding of its safe handling is paramount.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower laboratory personnel in the responsible management of this chemical.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach grounded in the known hazards of its structural components—a chlorinated phenoxy group and an acetamide moiety—is strongly advised.[3] The GHS hazard statements provided by a supplier suggest that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Therefore, adherence to stringent safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.

I. Pre-Handling Preparations: Engineering Controls and Emergency Readiness

Before any direct handling of the compound, robust engineering controls and emergency preparedness are the first lines of defense.

  • Ventilation : All work with this compound must be conducted in a certified chemical fume hood to minimize the inhalation of any potential aerosols or vapors.[3][5]

  • Emergency Equipment : An eyewash station and a safety shower must be readily accessible and in close proximity to the handling area.[3][6] All personnel should be familiar with their location and operation.

II. Personal Protective Equipment (PPE): Your Essential Barrier

A comprehensive PPE regimen is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE.

Body PartRecommended ProtectionSpecifications
Eyes/Face Chemical safety goggles and a face shieldGoggles should comply with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield is required when there is a risk of splashing.[3][6]
Hands Nitrile glovesGloves must be inspected for any signs of degradation before each use. Contaminated gloves must be disposed of properly.[3][5]
Body Laboratory coatA standard lab coat is mandatory. Additional protective clothing may be necessary depending on the scale of the operation.[3][5]
Respiratory NIOSH-approved respiratorRequired for operations that may generate dust or aerosols, or if working outside of a fume hood is unavoidable. The appropriate cartridge must be selected based on a risk assessment.[3][7]

Donning and Doffing PPE Workflow

The following diagram illustrates the correct sequence for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 1. Lab Coat don2 2. Respirator don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator doff3->doff4

Figure 1: Recommended PPE Donning and Doffing Sequence.
III. Operational Protocol: A Step-by-Step Guide to Safe Handling

A meticulous operational protocol is essential to minimize the risk of exposure during the handling of this compound.

Preparation:

  • Ensure all engineering controls, such as the chemical fume hood, are functioning correctly.[3]

  • Assemble all necessary materials and equipment before introducing the compound.

  • Don the required personal protective equipment as outlined in the section above.[3]

  • Clearly label all containers with the chemical name and appropriate hazard warnings.[3]

Handling:

  • Avoid all direct contact with the skin, eyes, and clothing.[3]

  • Minimize the generation of dust and aerosols.[3] For solid compounds, handle with care to prevent airborne particles. For solutions, avoid splashing.

  • Keep containers tightly closed when not in use.[3]

  • Use only non-sparking tools and explosion-proof equipment if the compound is flammable or used with flammable solvents.[8]

Post-Handling:

  • Decontaminate all surfaces and equipment with an appropriate solvent, followed by washing with soap and water.[3]

  • Properly remove and dispose of contaminated PPE as hazardous waste.[3]

  • Wash hands thoroughly with soap and water after removing gloves.[9]

IV. Disposal Plan: Responsible Management of Halogenated Organic Waste

As a chlorinated organic compound, this compound and any materials contaminated with it must be disposed of as halogenated organic waste.[5][10] Improper disposal can lead to environmental contamination.[11]

Waste Segregation and Collection:

  • Dedicated Waste Container : All waste contaminated with the compound, including disposable gloves, weighing paper, and pipette tips, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[3][11]

  • Labeling : The container must be labeled as "Halogenated Organic Waste" and include the chemical name.[12][13]

  • Separation : Do not mix halogenated waste with non-halogenated organic waste, as this increases disposal costs and complexity.[12]

Disposal Procedure:

  • Dispose of the collected waste through a licensed hazardous waste disposal company.

  • Adhere to all local, state, and federal regulations for chemical waste disposal.[3]

  • Incineration in a permitted hazardous waste incinerator is the preferred method for halogenated organic compounds.[3]

  • Prohibition : Never dispose of this chemical down the drain or in regular trash.[3][5]

Chemical Waste Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of chemical waste generated during the handling of this compound.

Disposal_Workflow start Waste Generated is_halogenated Is the waste halogenated? start->is_halogenated halogenated_container Collect in 'Halogenated Organic Waste' Container is_halogenated->halogenated_container Yes non_halogenated_container Collect in 'Non-Halogenated Organic Waste' Container is_halogenated->non_halogenated_container No licensed_disposal Dispose via Licensed Hazardous Waste Vendor halogenated_container->licensed_disposal non_halogenated_container->licensed_disposal

Figure 2: Decision Tree for Chemical Waste Disposal.

By adhering to these comprehensive safety and handling guidelines, researchers can mitigate the risks associated with this compound and ensure a safe and productive research environment.

References

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ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.